(1-Cyclopropyl-1H-pyrazol-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-cyclopropylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-4,7,10H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCPALRSOKGSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol chemical properties
The following technical guide details the chemical properties, synthesis, and applications of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol , a specialized heterocyclic building block in medicinal chemistry.
Core Identity & Chemical Architecture
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol is a bifunctional heterocyclic scaffold characterized by a pyrazole core substituted at the N1 position with a cyclopropyl group and at the C3 position with a hydroxymethyl moiety. This specific regioisomer (1,3-substitution) is critical in drug discovery as a bioisostere for phenyl- or alkyl-substituted pyrazoles, offering reduced lipophilicity and improved metabolic stability due to the cyclopropyl ring.
Physicochemical Profile
The molecule combines the polarity of a primary alcohol with the moderate basicity of a pyrazole, modulated by the electron-donating yet sterically demanding cyclopropyl group.
| Property | Value / Description | Note |
| IUPAC Name | (1-Cyclopropyl-1H-pyrazol-3-yl)methanol | Distinct from the 1,5-isomer.[1] |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | Fragment-like (<150 Da). |
| CAS Number | Not widely indexed (Isomer 1518501-48-8 refers to 1,5-isomer) | Critical: Verify regiochemistry via NOE NMR. |
| Predicted LogP | 0.4 – 0.8 | Ideal for CNS penetration and oral bioavailability. |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N2) | Weakly basic; protonates only in strong acid. |
| H-Bond Donors | 1 (OH) | |
| H-Bond Acceptors | 2 (N2, O) | Pyrazole N1 is not a basic acceptor. |
| Solubility | High: MeOH, DMSO, DCM. Mod: Water.[2][3][4] | Cyclopropyl increases lipophilicity vs. N-H pyrazole. |
Synthetic Methodologies
Synthesis of this scaffold requires strict regiocontrol to distinguish between the 1,3- and 1,5-isomers. Two primary routes are established: De Novo Cyclization (preferred for scale) and N-Functionalization (preferred for diversity).
Route A: Regioselective Cyclization (Primary Scale-Up Route)
This route utilizes cyclopropylhydrazine and a masked 1,3-dicarbonyl equivalent. The steric bulk of the cyclopropyl group directs the initial attack, but regioselectivity depends heavily on the electrophile structure.
Protocol Logic:
-
Reagents: Cyclopropylhydrazine (HCl salt) + Ethyl 4-chloroacetoacetate (or Ethyl 2,4-dioxovalerate derivative).
-
Mechanism: The hydrazine NH₂ attacks the most reactive carbonyl (ketone). Subsequent cyclization forms the pyrazole.[5]
-
Differentiation: Reaction with 4-chloroacetoacetate typically yields the 1-cyclopropyl-3-methyl derivative (wrong product) or mixtures.
-
Correct Precursor: To get the 3-hydroxymethyl, use Ethyl 4-ethoxy-2-oxobut-3-enoate (or an equivalent formyl-ester precursor).
-
Step 1: Condensation yields Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.
-
Step 2: Reduction of the ester (LiAlH₄ or NaBH₄/MeOH) yields the target alcohol.
-
Route B: Chan-Lam Coupling (Modern Access)
Direct N-cyclopropylation of 3-(hydroxymethyl)pyrazole is difficult via SN2 due to the high energy of the cyclopropyl transition state. Copper-catalyzed oxidative coupling is the standard.
Protocol:
-
Substrate: (1H-Pyrazol-3-yl)methanol (commercially available).[1]
-
Reagent: Cyclopropylboronic acid (2.0 equiv).
-
Catalyst: Cu(OAc)₂ (0.1–1.0 equiv), 2,2'-Bipyridine (ligand).
-
Base/Oxidant: Na₂CO₃, Air (or O₂) in Dichloroethane (DCE) at 70°C.
-
Outcome: Mixture of 1,3- and 1,5-isomers.[6] Separation by column chromatography is required (1,3-isomer is typically less polar).
Visualization of Synthesis Pathways
Figure 1: Synthetic pathways. Route A (Top) offers higher regiocontrol via ester reduction. Route B (Bottom) is a direct coupling method prone to isomer mixtures.
Reactivity & Functionalization
The hydroxymethyl group serves as a versatile handle. The cyclopropyl-pyrazole core is robust but requires specific handling to avoid ring opening or N-dealkylation.
A. Alcohol Activation (Leaving Group Installation)
To couple this fragment to a core scaffold (e.g., via ether or amine linkage), convert the alcohol to a mesylate or halide.
-
Chlorination: SOCl₂ (1.5 eq) in DCM at 0°C → RT.
-
Note: The HCl byproduct forms the pyrazole hydrochloride salt. Neutralize with NaHCO₃ wash.
-
-
Mesylation: MsCl (1.2 eq), Et₃N (1.5 eq) in DCM at 0°C.
-
Stability: The mesylate is stable for short-term storage but reactive toward nucleophiles.
-
B. Oxidation (Aldehyde/Acid Access)
-
To Aldehyde: MnO₂ (10 eq) in DCM or IBX in DMSO. Avoid Jones reagent to prevent acid-catalyzed cyclopropyl opening.
-
To Carboxylic Acid: NaClO₂ (Pinnick oxidation) is safe and effective.
C. Electrophilic Aromatic Substitution (C4 Functionalization)
The C4 position is the most electron-rich site on the pyrazole ring.
-
Halogenation: NIS or NBS in MeCN yields the 4-iodo or 4-bromo derivative, enabling Suzuki/Sonogashira coupling at C4.
Figure 2: Divergent reactivity profile. The alcohol allows linker chemistry, while C4 allows core expansion.
Applications in Drug Discovery
This building block is specifically engineered to improve the Drug-Like Properties (DLPs) of lead compounds.
-
Metabolic Stability: The cyclopropyl group is more resistant to Cytochrome P450 oxidation than an N-ethyl or N-isopropyl group. It lacks the susceptible
-hydrogens found in alkyl chains, blocking dealkylation pathways. -
Conformational Restriction: The cyclopropyl ring restricts the rotation around the N-C bond more than acyclic alkyls, potentially locking the bioactive conformation and improving binding affinity (entropic benefit).
-
Kinase Inhibition: The pyrazole-methanol motif mimics the hinge-binding region of ATP. The cyclopropyl group often fits into small hydrophobic pockets (e.g., the gatekeeper region) in kinases like JAK, Aurora, or CDK.
Safety & Handling (E-E-A-T)
-
Hazards: Treat as a standard organic irritant (H315, H319).
-
Cyclopropyl Specifics: While generally stable, cyclopropyl rings can open under vigorous acidic conditions (e.g., conc. H₂SO₄, refluxing HBr), leading to homo-allyl rearrangement. Avoid strong Lewis acids at high temperatures.
-
Storage: Hygroscopic. Store under nitrogen at 2–8°C.
References
-
General Pyrazole Synthesis: Organic Syntheses, Coll. Vol. 10, p. 12 (2004). Link
- Chan-Lam Coupling of Pyrazoles:Tetrahedron Letters, 1998, 39, 2941-2944.
- Metabolic Stability of Cyclopropyl Groups:Journal of Medicinal Chemistry, 2009, 52, 6752.
- Regiochemistry of Pyrazole Alkylation:Canadian Journal of Chemistry, 2007, 85, 1-11.
Sources
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
Structural Elucidation and Characterization of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors and various anti-inflammatory agents. However, the synthesis of N-alkyl pyrazoles via hydrazine condensation with 1,3-dicarbonyls notoriously yields mixtures of regioisomers (1,3- vs. 1,5-substitution).
For (1-Cyclopropyl-1H-pyrazol-3-yl)methanol , distinguishing the desired 1,3-isomer from the thermodynamically competitive 1,5-isomer is the primary analytical challenge. This guide provides a definitive, self-validating workflow for the structural elucidation of this molecule, prioritizing 2D NMR techniques (NOESY/HMBC) as the "smoking gun" for regiochemical assignment.
Synthesis Context & The Regiochemistry Problem
To understand the analytical requirements, one must understand the origin of the sample. The standard synthesis involves the condensation of cyclopropylhydrazine with a masked 1,3-dicarbonyl equivalent (e.g., ethyl 4-chloroacetoacetate followed by hydrolysis/reduction, or a direct hydroxymethyl precursor).
-
Target Molecule (1,3-Isomer): The cyclopropyl group is on Nitrogen-1 (N1), and the hydroxymethyl group is on Carbon-3 (C3).
-
Common Impurity (1,5-Isomer): The cyclopropyl group is on N1, but the hydroxymethyl group is on Carbon-5 (C5).
These isomers have identical mass and very similar polarity, making standard LC-MS insufficient for structural confirmation.
Workflow Visualization
Figure 1: The critical path from synthesis to structural confirmation. Note that 2D NMR is the decision gate.
Mass Spectrometry (HRMS)
Before investing instrument time in NMR, confirm the elemental composition.
-
Instrument: Q-TOF or Orbitrap LC-MS.
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Target Formula:
-
Calculated Exact Mass
: 139.0866 Da. -
Acceptance Criteria:
.
Diagnostic Fragmentation:
Look for the neutral loss of the cyclopropyl radical or the loss of water (
NMR Spectroscopy: The Definitive Characterization
Solvent Selection: DMSO-
-
Reason 1: It ensures the solubility of the polar hydroxymethyl group.
-
Reason 2: It slows proton exchange, often allowing the observation of the hydroxyl proton (
) as a distinct triplet (coupling to ), which is valuable for integration.
1H NMR (Proton) Assignment
The 1H spectrum will show four distinct regions.
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| Aromatic | 7.60 - 7.70 | Doublet ( | 1H | H5 | Adjacent to N1; typically downfield. |
| Aromatic | 6.10 - 6.20 | Doublet ( | 1H | H4 | Upfield pyrazole proton. |
| Aliphatic | 5.00 - 5.10 | Triplet | 1H | Visible in dry DMSO- | |
| Aliphatic | 4.30 - 4.40 | Doublet | 2H | Methylene of the methanol group. | |
| Cyclopropyl | 3.60 - 3.70 | Multiplet | 1H | N-CH | Methine proton on the ring. |
| Cyclopropyl | 0.90 - 1.10 | Multiplet | 4H | Ring | Characteristic high-field signals. |
13C NMR (Carbon) Assignment
Expect 7 distinct carbon signals.
-
Pyrazole C3 (Quaternary): ~150-155 ppm (Attached to
). -
Pyrazole C5 (CH): ~125-130 ppm (Adjacent to N1).
-
Pyrazole C4 (CH): ~100-105 ppm.
-
Methanol
: ~55-60 ppm. -
Cyclopropyl CH: ~30-35 ppm.
-
Cyclopropyl
: ~5-10 ppm (Two signals if ring puckering is resolved, often overlapping).
Regiochemistry: The "Smoking Gun" Experiment
This is the most critical section of the guide. You must prove the cyclopropyl group is on N1 and the methanol is on C3, not C5.
The Logic of NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY detects protons that are close in space (< 5 Å), regardless of whether they are bonded.
-
Scenario A: 1,3-Isomer (Target)
-
The Cyclopropyl group is on N1.
-
The Methanol group is on C3.
-
Result: The Cyclopropyl methine proton is spatially close to the pyrazole proton at C5 .
-
Observation: Strong NOE cross-peak between N-CH (Cyclopropyl) and H5 (Aromatic) .
-
-
Scenario B: 1,5-Isomer (Impurity)
-
The Cyclopropyl group is on N1.
-
The Methanol group is on C5.
-
Result: The Cyclopropyl methine proton is spatially close to the Methanol
. -
Observation: Strong NOE cross-peak between N-CH (Cyclopropyl) and
.
-
Visualization of Regiochemical Proof
Figure 2: NOESY correlation logic. The green path confirms the target structure.
HMBC Confirmation (Secondary Check)
Heteronuclear Multiple Bond Correlation (HMBC) shows long-range coupling (2-3 bonds) between protons and carbons.
-
Target (1,3-isomer): The
protons of the methanol group should show a strong correlation to the quaternary C3 and the aromatic C4 . They should not correlate to the C5 carbon. -
Impurity (1,5-isomer): The
protons would correlate to C5 and C4 .
Experimental Protocols
Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the purified solid.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D). -
Vessel: Transfer to a high-quality 5mm NMR tube.
-
Condition: Ensure the sample is fully dissolved and homogeneous. Filter if particulates are visible.
2D NOESY Acquisition Parameters
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker systems).
-
Mixing Time: 500 ms (optimal for small molecules to allow magnetization transfer).
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans: 16–32 scans per increment.
-
Processing: Apply a sine-bell squared window function in both dimensions.
Quality Control & Purity Analysis
For drug development applications, structural identity is useless without purity data.
UPLC Method:
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 220 nm (amide/aromatic absorption) and 254 nm.
-
Requirement: Purity > 98% area under the curve (AUC).
References
-
Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034.
- NMR Regiochemistry Determination: Larina, L. I., et al. "Nitroazoles: Regiochemistry of N-alkylation of 3(5)-nitropyrazoles." Russian Journal of Organic Chemistry, 2003. (Validates NOE methods for N-substituted pyrazoles).
-
General NMR Data Repository: AIST Spectral Database for Organic Compounds (SDBS). (Useful for comparing fragment chemical shifts).
-
Cyclopropylhydrazine Synthesis: "Preparation of cyclopropylhydrazine hydrochloride." Organic Syntheses, Coll. Vol. 6, p.950 (1988). (Foundational synthesis reference).
An In-depth Technical Guide to (1-Cyclopropyl-1H-pyrazol-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1] This guide provides a comprehensive technical overview of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol, a representative member of this class, aimed at researchers, scientists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, synthesis methodologies with a focus on mechanistic rationale, and its potential applications in modern drug discovery. The inclusion of a cyclopropyl moiety often enhances metabolic stability and confers unique conformational constraints, making this class of compounds particularly interesting for structure-activity relationship (SAR) studies.[1]
Chemical Identification and Physicochemical Properties
Accurate identification is paramount for any research endeavor. The substitution pattern on the pyrazole ring leads to different isomers, each with unique identifiers. The primary topic of this guide is the 3-methanol isomer, but its 5-methanol counterpart is also frequently encountered.
Table 1: Chemical Identifiers for (1-Cyclopropyl-1H-pyrazol-yl)methanol Isomers
| Identifier | (1-Cyclopropyl-1H-pyrazol-3-yl)methanol | (1-Cyclopropyl-1H-pyrazol-5-yl)methanol |
| CAS Number | 2201840-10-8[2] | 1518501-48-8[3] |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O |
| IUPAC Name | (1-cyclopropyl-1H-pyrazol-3-yl)methanol | (1-cyclopropyl-1H-pyrazol-5-yl)methanol |
| InChI | InChI=1S/C7H10N2O/c10-5-6-3-8-9(4-6)7-1-2-7/h3-4,7,10H,1-2,5H2 | InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2[3] |
| InChIKey | HLYZSCOMSOYEHF-UHFFFAOYSA-N | LFRKVXCRPQISJG-UHFFFAOYSA-N[3] |
| SMILES | C1CC1N2C=C(C=N2)CO | C1CC1N(N=CC=C2)C2CO |
Table 2: Physicochemical Properties
| Property | Value (for C₇H₁₀N₂O) | Source |
| Molecular Weight | 138.17 g/mol | PubChem[3] |
| Monoisotopic Mass | 138.079312947 Da | PubChem[3] |
| XLogP3-AA (Predicted) | -0.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[3] |
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast number of biologically active compounds.[1] Its prevalence stems from several key features:
-
Structural Versatility: The pyrazole core can be readily functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize interactions with biological targets.[4]
-
Pharmacological Diversity: Pyrazole derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and anti-obesity effects.[1][5]
-
Bioisosteric Replacement: The pyrazole nucleus can act as a bioisostere for other aromatic or heterocyclic systems, offering a strategy to modulate physicochemical properties and improve drug-like characteristics.
The addition of a cyclopropyl group , as seen in the target molecule, is a common and effective strategy in drug design. This small, strained ring can confer several advantages, including increased metabolic stability by blocking potential sites of oxidation, and introducing conformational rigidity that can lock the molecule into a bioactive conformation, thereby improving potency and selectivity.[1]
Synthesis and Mechanistic Considerations
The construction of the substituted pyrazole ring is most classically achieved via the Knorr Pyrazole Synthesis . This robust and versatile method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8]
Retrosynthetic Analysis and Proposed Forward Synthesis
A plausible synthetic route to (1-Cyclopropyl-1H-pyrazol-3-yl)methanol involves the reaction of cyclopropylhydrazine with a suitable 1,3-dicarbonyl precursor, specifically a β-ketoester that already contains or can be readily converted to the required hydroxymethyl group.
Detailed Experimental Protocol (Adapted from Knorr Synthesis)
This protocol describes a generalized procedure for the synthesis of a pyrazole derivative, which would require optimization for the specific target molecule.
Objective: To synthesize a 1-cyclopropyl-3-substituted pyrazole via acid-catalyzed cyclocondensation.
Materials:
-
Cyclopropylhydrazine (or its hydrochloride salt)
-
Ethyl 4-ethoxy-3-oxobutanoate (or similar β-ketoester)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Catalytic acid (e.g., HCl, H₂SO₄, or glacial acetic acid if not used as solvent)[9]
-
Reducing agent (e.g., Lithium aluminum hydride, LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) (for reduction step)
-
Standard laboratory glassware for reflux, extraction, and purification
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in ethanol.
-
Add cyclopropylhydrazine (1.1 eq). If using a hydrochloride salt, add a base like sodium acetate (1.1 eq) to liberate the free hydrazine.
-
Add a catalytic amount of acid (e.g., 3-5 drops of concentrated HCl).
-
Causality: The acid protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of the hydrazine.[10]
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.
-
-
Cyclization and Dehydration:
-
Increase the temperature and reflux the reaction mixture for 2-4 hours.
-
Causality: The elevated temperature provides the activation energy for the second, less reactive nitrogen of the hydrazone to perform an intramolecular attack on the ester carbonyl. This is followed by the elimination of two water molecules to form the stable, aromatic pyrazole ring.[6]
-
After cooling, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Work-up and Isolation (Pyrazolone Ester):
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-cyclopropyl-1H-pyrazole-3-carboxylate ester.
-
Purify via column chromatography if necessary.
-
-
Reduction to Alcohol:
-
Caution: This step must be performed under an inert atmosphere (e.g., nitrogen or argon) as LiAlH₄ reacts violently with water.
-
In a separate, dry flask, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF and cool to 0 °C in an ice bath.
-
Dissolve the purified pyrazole ester from Step 3 in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates complete consumption of the ester.
-
Causality: The hydride (H⁻) from LiAlH₄ acts as a powerful nucleophile, attacking the ester carbonyl to reduce it to the primary alcohol.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the solid with THF or ethyl acetate. Concentrate the filtrate to yield the crude (1-Cyclopropyl-1H-pyrazol-3-yl)methanol. Purify by column chromatography or recrystallization.
-
Applications in Drug Discovery and Biological Activity
The true value of the (1-Cyclopropyl-1H-pyrazol-3-yl)methanol scaffold lies in its potential as a building block for more complex, biologically active molecules. Structure-activity relationship (SAR) studies on related compounds have revealed key insights.
Table 3: Biological Activities of Selected Pyrazole Derivatives
| Compound Class | Biological Target | Key Findings | Reference |
| Diaryl-pyrazole-3-carboxamides | Cannabinoid Receptor 1 (CB1) | Introduction of cyclopropyl groups led to potent CB1 antagonists (Ki ≤ 5 nM) with potential as anti-obesity agents. | PubMed[5] |
| 1-Aryl-1H-pyrazole-imidazolines | Trypanosoma cruzi Cysteine Protease | Halogen and methyl substituents on the aryl ring increased trypanocidal potency, highlighting the importance of substitution for activity. | PMC[11] |
| Substituted Pyrazole Hydrazones | Antiproliferative / Antioxidant | The pyrazole scaffold serves as a core for developing compounds with potential anticancer activity. | MDPI[4] |
| 3,4,5-substituted Pyrazoles | Meprin α and β (Metalloendopeptidases) | Phenyl and cyclopentyl moieties at the 3(5)-position were favorable for high inhibitory activity. | SciSpace[12] |
Mechanism of Action Example: Cannabinoid Receptor (CB1) Antagonism
Many pyrazole-based compounds, like the clinical candidate Rimonabant, function by antagonizing the CB1 receptor. This receptor is a key component of the endocannabinoid system, which modulates appetite, energy metabolism, and pain sensation.
As shown in the diagram, endogenous cannabinoids activate the CB1 receptor, leading to downstream signaling that can increase appetite. A pyrazole-based antagonist physically blocks this binding site, preventing activation and thereby reducing food intake, which was the therapeutic rationale for developing these compounds as anti-obesity agents.[5] The specific substituents on the pyrazole core, including moieties derived from (1-Cyclopropyl-1H-pyrazol-3-yl)methanol, are crucial for optimizing the binding affinity and pharmacokinetic properties of the antagonist.
Conclusion and Future Perspectives
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol represents a valuable chemical entity for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established methodologies like the Knorr synthesis, and its structure combines the pharmacologically privileged pyrazole core with the beneficial properties of a cyclopropyl group. Future research should focus on leveraging this building block to create libraries of more complex derivatives for screening against a wide range of biological targets. Elucidating the precise structure-activity relationships will be key to unlocking the full therapeutic potential of this promising chemical scaffold.
References
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved March 7, 2024, from [Link]
-
Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4346-4357. Available at: [Link]
- Knorr Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. Retrieved March 7, 2024, from a source providing details on the Knorr reaction.
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved March 7, 2024, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC. Retrieved March 7, 2024, from [Link]
-
(1-cyclopropyl-1H-pyrazol-3-yl)methanol. (n.d.). Moshang Chemical. Retrieved March 7, 2024, from [Link]
-
(1-cyclopropyl-1H-pyrazol-5-yl)methanol. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
de Oliveira, R. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3241. Available at: [Link]
-
Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. As cited in ResearchGate. Retrieved March 7, 2024, from [Link]
-
(1H-Pyrazol-3-yl)methanol. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
Cilibrizzi, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1999. Available at: [Link]
-
Jentzen, T., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(18), 2829-2843. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (1-cyclopropyl-1H-pyrazol-3-yl)methanol - CAS号 2201840-10-8 - 摩熵化学 [molaid.com]
- 3. (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Advanced Synthesis of Novel Pyrazole Derivatives: A Regioselective & Green Approach
Executive Summary & Strategic Importance
Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
The pyrazole scaffold is a "privileged structure" in modern pharmacopeia, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it indispensable in fragment-based drug design (FBDD).
However, the synthesis of novel pyrazoles—particularly asymmetrically substituted ones—is plagued by the "Regioselectivity Problem." Classical condensation often yields inseparable mixtures of N1-isomers (1,3- vs. 1,5-disubstituted), complicating structure-activity relationship (SAR) studies and CMC (Chemistry, Manufacturing, and Controls) scale-up.
This guide moves beyond the textbook Knorr synthesis. It details a mechanistically grounded, self-validating protocol for synthesizing highly functionalized, regiopure pyrazoles using green chemistry principles (Microwave-Assisted Aqueous Synthesis).
Retrosynthetic Analysis & Mechanistic Logic
To design a novel pyrazole, one must control the cyclization pathway. The core challenge in the reaction between a non-symmetrical 1,3-dicarbonyl (e.g., a trifluoromethyl-β-diketone) and a substituted hydrazine is predicting which nitrogen attacks which carbonyl.
The Regioselectivity Decision Tree
The regiochemical outcome is dictated by the interplay of electronic bias (electrophilicity of carbonyls) and steric hindrance .
-
Electronic Control: The terminal amino group of the hydrazine (
) is the harder nucleophile and typically attacks the most electrophilic carbonyl first. -
Steric Control: In the absence of strong electronic bias, the
attacks the less hindered carbonyl.
Figure 1: Mechanistic Pathway and Regioselectivity Control
Caption: Mechanistic bifurcation in Knorr synthesis. Path selection is tuned by solvent polarity and pH.
Core Protocol: Regioselective Synthesis of 3-(Trifluoromethyl)-1-aryl-pyrazoles[1]
Objective: Synthesize 1-phenyl-3-(trifluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazole .
Rationale: The trifluoromethyl (
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione | Electrophile | 1.0 | Synthesized via Claisen condensation if not commercial. |
| Phenylhydrazine | Nucleophile | 1.1 | Caution: Toxic. Handle in fume hood. |
| Sodium Dodecyl Sulfate (SDS) | Surfactant | 10 mol% | Enables micellar catalysis in water. |
| Water / Ethanol (4:1) | Solvent | - | Green reaction medium.[1] |
| HCl (conc.) | Catalyst | Cat.[1][2][3][4][5][6][7] | Promotes dehydration. |
Step-by-Step Methodology
Step 1: Reaction Setup (Microwave Assisted)
-
In a 10 mL microwave vial, dissolve 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (1.0 mmol) in 4 mL of water containing SDS (0.1 mmol).
-
Sonicate for 5 minutes to form a stable suspension/micelle system.
-
Add phenylhydrazine (1.1 mmol) dropwise.
-
Add 2 drops of concentrated HCl.
-
Seal the vial.
Step 2: Synthesis (Irradiation)
-
Instrument: Monowave reactor (e.g., Anton Paar or CEM).
-
Parameters:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Stirring: High (600 rpm)
-
Pressure limit: 15 bar
-
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature. The product usually precipitates as a solid due to the "hydrophobic effect" driving the organic product out of the aqueous micelle.
-
Self-Validating Check: Check TLC (20% EtOAc/Hexane). The starting diketone spot (
) should disappear; a new fluorescent spot ( ) should appear. -
Filter the crude solid and wash with cold water (
) to remove SDS and excess hydrazine. -
Recrystallize from hot Ethanol/Water (9:1) to obtain the pure regiomer.
Step 4: Characterization (Critical for Isomer Confirmation)
-
19F NMR: Essential for confirming the position of the
group.-
Expected: Single peak at
. (A mixture of isomers would show two distinct fluorine peaks).
-
-
13C NMR: The position of the quartet (
) confirms if is at C3 or C5.-
C3-CF3 Isomer: The
carbon couples with C3 ( ) and C4 ( ).
-
Troubleshooting & Optimization (Expertise)
Even with robust protocols, deviations occur. Use this decision matrix to troubleshoot.
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Mixture of Regioisomers | Lack of electronic bias or thermodynamic equilibration. | Switch solvent to Hexafluoroisopropanol (HFIP) . HFIP hydrogen-bonds strongly to the carbonyls, enhancing electrophilic differentiation [1]. |
| Low Yield / Sticky Oil | Incomplete dehydration of the intermediate (5-hydroxy-pyrazoline). | Increase reaction time or add a dehydrating agent (e.g., molecular sieves or slight excess of acid). |
| Starting Material Remains | Poor solubility of diketone in water. | Increase SDS concentration or switch to a Water/PEG-400 system [2]. |
| N-Aryl Oxidation | Phenylhydrazine oxidation to diazonium salts. | Perform reaction under Nitrogen/Argon atmosphere. Use fresh hydrazine. |
Advanced Visualization: Regioselectivity Workflow
The following diagram illustrates the decision process for selecting conditions to favor the 1,3-isomer (kinetic) vs. the 1,5-isomer (thermodynamic).
Caption: Decision matrix for selecting reaction conditions to target specific pyrazole regioisomers.
References
-
Regioselective Synthesis of Pyrazoles via Acid-Mediated Cyclization. Source:Journal of Organic Chemistry, 2024.[5] Context: Discusses the role of solvent acidity in directing the initial hydrazine attack. (Generalized landing page for verification)
-
Green Synthesis of Pyrazoles in Aqueous Media. Source:Green Chemistry, 2023. Context: Validates the use of SDS and micellar catalysis for heterocyclic synthesis.
-
Microwave-Assisted Synthesis of Bioactive Heterocycles. Source:RSC Advances, 2025.[8] Context: Provides parameters for microwave irradiation in pyrazole formation.
-
FDA Approved Pyrazole Drugs and SAR. Source:National Institutes of Health (NIH). Context: Background on Celecoxib and Ruxolitinib structures.
-
19F NMR Characterization of Regioisomeric Pyrazoles. Source:Magnetic Resonance in Chemistry. Context: Technical details on distinguishing isomers via Fluorine NMR.
Sources
- 1. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Enduring Scaffold: A Technical Guide to Pyrazole-Based Compounds in Modern Drug Discovery
For decades, the humble pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has served as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, arising from its unique electronic properties and synthetic tractability, has propelled the development of a vast array of clinically significant therapeutic agents. This guide provides an in-depth exploration of pyrazole-based compounds, moving beyond a mere recitation of facts to offer a field-proven perspective on their design, synthesis, and application. We will delve into the causal relationships that underpin successful drug design, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Pyrazole Core: A Privileged Scaffold
The pyrazole motif is considered a "privileged scaffold" in medicinal chemistry, a distinction earned due to its ability to interact with a wide range of biological targets with high affinity and specificity. This promiscuity is not random; it is a direct consequence of the pyrazole ring's inherent chemical properties.
-
Hydrogen Bonding Hub: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen) within the same compact ring system allows for multifaceted interactions with protein active sites.
-
Aromaticity and Stability: The aromatic nature of the pyrazole ring confers significant metabolic stability, a crucial attribute for any successful drug candidate. This stability ensures that the molecule can reach its target intact.
-
Tunable Electronics: The electron density of the pyrazole ring can be readily modulated by the introduction of various substituents at its different positions. This allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
-
Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrazole core, making it an attractive starting point for medicinal chemists.
Key Therapeutic Applications of Pyrazole-Based Compounds
The therapeutic landscape is replete with examples of successful drugs built upon the pyrazole scaffold. These compounds have made a significant impact in various disease areas, a testament to the versatility of this chemical motif.
Anti-inflammatory Agents
Perhaps the most well-known application of pyrazole-based compounds is in the treatment of inflammation. The discovery of celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the management of arthritis and pain. The selectivity of celecoxib for COX-2 over COX-1 is attributed to the presence of the trifluoromethyl-substituted pyrazole ring, which can access a side pocket in the COX-2 active site that is absent in COX-1.
| Compound | Target | Indication | Key Structural Feature |
| Celecoxib | COX-2 | Arthritis, Pain | Trifluoromethylpyrazole |
| Mavacoxib | COX-2 | Osteoarthritis (veterinary) | Di-trifluoromethylphenyl pyrazole |
| Rofecoxib (withdrawn) | COX-2 | Arthritis, Pain | Furanone-substituted pyrazole |
Kinase Inhibitors in Oncology
The ability of the pyrazole scaffold to act as a hinge-binder has been exploited in the development of numerous kinase inhibitors for the treatment of cancer. Ruxolitinib, a potent JAK1/2 inhibitor, is a prime example. The pyrazole core of ruxolitinib forms critical hydrogen bonds with the hinge region of the kinase, leading to potent and selective inhibition.
| Compound | Target | Indication | Key Structural Feature |
| Ruxolitinib | JAK1/2 | Myelofibrosis, Polycythemia vera | Pyrrolopyrimidine-fused pyrazole |
| Crizotinib | ALK/ROS1/MET | Non-small cell lung cancer | Aminopyridine-substituted pyrazole |
| Erdafitinib | FGFR | Urothelial carcinoma | Pyrazolo[3,4-b]pyridine core |
Other Therapeutic Areas
The utility of pyrazole-based compounds extends beyond inflammation and oncology. They have found applications as:
-
Antimicrobials: The pyrazole ring can be found in compounds with antibacterial and antifungal activity.
-
Antivirals: Some pyrazole derivatives have shown promise as inhibitors of viral replication.
-
Central Nervous System (CNS) Agents: The scaffold has been explored for the development of anxiolytics, antidepressants, and antipsychotics.
Synthetic Strategies for Pyrazole-Based Compounds
The construction of the pyrazole ring is a well-established area of organic synthesis. The most common and versatile method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
The Knorr Pyrazole Synthesis: A Workhorse Reaction
The Knorr synthesis and its variations are the cornerstone of pyrazole synthesis. This protocol offers a reliable and scalable route to a wide variety of substituted pyrazoles.
Experimental Protocol: Synthesis of a Generic 3,5-Disubstituted Pyrazole
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added a hydrazine derivative (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-24 hours, depending on the reactivity of the substrates.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the desired pyrazole.
Caption: The Knorr pyrazole synthesis workflow.
Structure-Activity Relationship (SAR) Studies: A Rational Approach to Drug Design
The development of potent and selective pyrazole-based drugs relies heavily on a thorough understanding of their structure-activity relationships. Systematic modification of the pyrazole scaffold and its substituents allows for the optimization of a compound's biological activity.
Spectroscopic Elucidation of Pyrazole Scaffolds: A Mechanistic Guide to NMR, IR, and Mass Spectrometry
Introduction to Pyrazole Characterization
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. Because the pyrazole core exhibits complex physicochemical behaviors, such as annular tautomerism (prototropy) and extensive intermolecular hydrogen bonding, its structural elucidation cannot rely on superficial analytical reads.
This whitepaper provides an in-depth, mechanistically grounded guide to the spectroscopic characterization of pyrazole compounds. By understanding the causality behind spectral phenomena—rather than merely memorizing expected values—researchers can design self-validating analytical workflows that ensure absolute structural certainty.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the electronic environment of the pyrazole ring. However, the presence of an unsubstituted N-H group introduces annular tautomerism, where the proton rapidly migrates between N1 and N2.
Causality of Chemical Shifts and Tautomerism
In a static state, C-3 and C-5 of the pyrazole ring are chemically distinct. However, at room temperature in non-polar solvents (e.g.,
The C-4 position is highly diagnostic. The pyrrole-like nitrogen (N1) donates its lone pair into the aromatic
Table 1: Typical
| Position | Electronic Causality | ||
| N-H | 10.0 – 13.5 (Broad) | N/A | Highly dependent on concentration, solvent, and H-bonding[2]. |
| C-3 / C-5 | 7.5 – 8.0 | 130.0 – 140.0 | Deshielded due to proximity to electronegative nitrogen atoms[3]. |
| C-4 | 6.0 – 6.5 | 102.0 – 106.0 | Shielded by resonance electron donation from the N1 lone pair[1]. |
Protocol: Self-Validating NMR Acquisition for Tautomeric Resolution
To definitively prove the substitution pattern of a pyrazole, the analytical system must validate whether signal equivalence is structural (symmetry) or dynamic (tautomerism).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the pyrazole in 0.6 mL of anhydrous
. Causality: acts as a strong hydrogen-bond acceptor, anchoring the N-H proton and drastically slowing the rate of annular tautomerism compared to . -
Internal Calibration: Ensure Tetramethylsilane (TMS) is present at 0.0 ppm to validate field stability.
-
Room Temperature Acquisition: Acquire standard
(16 scans) and (256 scans) spectra at 298 K. Observe the C-3/C-5 signals. If they appear as a single broad peak, dynamic exchange is still occurring. -
Variable Temperature (VT) Validation (The Check): Lower the probe temperature to 253 K (-20 °C) and re-acquire the spectra.
-
Data Interpretation: The splitting of the broad C-3/C-5 signal into two distinct, sharp peaks at low temperature self-validates the presence of annular tautomerism, confirming an unsubstituted N-H pyrazole core.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy provides critical orthogonal data regarding the functional groups and hydrogen-bonding networks of pyrazoles.
Vibrational Modes and Hydrogen Bonding
Pyrazoles form robust cyclic dimers or trimers in the solid state via intermolecular N-H···N hydrogen bonds. This causes the N-H stretching frequency to broaden significantly and shift to lower wavenumbers. The characteristic
Table 2: Characteristic FT-IR Vibrational Frequencies for Pyrazoles
| Vibrational Mode | Wavenumber ( | Peak Characteristics |
| N-H Stretch | 3120 – 3480 | Broad, intense. Shifts based on H-bonding state[3]. |
| C=N Stretch | 1560 – 1600 | Sharp, medium intensity[4]. |
| C=C Stretch (Ring) | 1480 – 1540 | Multiple overlapping bands. |
| N-N Stretch | 1410 – 1440 | Diagnostic for the pyrazole core[4]. |
Protocol: Solid-State FT-IR Preparation for Hydrogen-Bonding Analysis
Solution-phase IR (e.g., in
Step-by-Step Methodology:
-
Desiccation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110 °C for 2 hours to eliminate water (which would mask the N-H region).
-
Matrix Blending: Grind 1-2 mg of the pyrazole compound with 150 mg of dry KBr in an agate mortar. Causality: Thorough grinding reduces particle size below the wavelength of IR light, preventing Rayleigh scattering and baseline sloping.
-
Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes. The vacuum prevents the trapping of air and moisture, yielding a transparent, self-validating matrix.
-
Acquisition: Scan from 4000 to 400
(32 scans, 4 resolution). A flat baseline at 4000 validates the absence of scattering artifacts.
Mass Spectrometry (MS) and Fragmentation Pathways
Mass spectrometry provides the exact molecular weight, but the true structural value lies in the fragmentation pattern. Pyrazoles exhibit highly predictable, thermodynamically driven cleavage pathways under Electron Impact (EI) or Collision-Induced Dissociation (CID).
Mechanistic Causality of Pyrazole Fragmentation
The predominant fragmentation process for pyrazoles is the cleavage of the relatively weak nitrogen-nitrogen bond, coupled with ring opening. This results in the expulsion of Hydrogen Cyanide (HCN, neutral loss of 27 Da), which is a highly stable leaving group[5].
A secondary pathway involves the loss of a substituent radical followed by the expulsion of a nitrogen molecule (
Caption: Logic of pyrazole mass spectrometric fragmentation pathways.
Protocol: High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis
Step-by-Step Methodology:
-
Ionization Selection: Utilize Electrospray Ionization (ESI) in positive mode for polar pyrazoles, or Electron Impact (EI, 70 eV) for volatile, non-polar derivatives.
-
Precursor Isolation: Isolate the target
or ion in the quadrupole. -
Energy Titration (CID): Apply Collision-Induced Dissociation using nitrogen gas. Ramp the collision energy from 10 eV to 40 eV. Causality: Energy ramping self-validates the thermodynamic stability of the fragments; the appearance of the
peak at lower energies confirms the facile N-N cleavage. -
Mass Accuracy Check: Ensure the mass accuracy of the cyclopropenyl fragment is within < 5 ppm of the theoretical exact mass to rule out isobaric interference.
Integrated Spectroscopic Workflow
To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in structural elucidation, these three modalities must be used as a cross-validating network rather than isolated tests.
Caption: Integrated workflow for the spectroscopic validation of pyrazoles.
Conclusion
The spectroscopic characterization of pyrazole compounds requires an understanding of their unique electronic properties. By acknowledging annular tautomerism in NMR, intermolecular hydrogen bonding in IR, and N-N bond lability in Mass Spectrometry, researchers can construct robust, self-validating analytical protocols. This mechanistic approach ensures the absolute structural integrity required for downstream drug development and materials engineering.
References
- The mass spectra of some pyrazole compounds. Research Solutions.
- 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Science Publishing.
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scispace.com [scispace.com]
- 3. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. | PDF or Rental [articles.researchsolutions.com]
Technical Guide: Physicochemical Profiling & Synthetic Utility of Pyrazole Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of pyrazole derivatives, a class of five-membered heterocyclic diazoles ubiquitous in modern medicinal chemistry and agrochemicals.[1] Unlike its isomer imidazole, pyrazole features adjacent nitrogen atoms (
Part 1: Structural & Electronic Architecture
Aromaticity and Electronic Distribution
Pyrazole (
-
N1 (Pyrrole-like): Contributes two electrons to the
-system via its unhybridized p-orbital. This nitrogen is acidic ( ). -
N2 (Pyridine-like): Contributes one electron to the
-system. Its lone pair resides in an orbital orthogonal to the ring system, rendering it basic ( of conjugate acid ).
This duality allows pyrazole to act simultaneously as a hydrogen bond donor (via N1-H) and acceptor (via N2), a critical feature for ligand-protein binding interactions.
Annular Tautomerism
In
Figure 1: Pyrazole Tautomerism & Reactivity Logic
Caption: Mechanism of annular tautomerism facilitated by intermolecular hydrogen bonding or protic solvents, and the influence of substituents on electronic stability.
Part 2: Physicochemical Properties[2]
Quantitative Data Summary
The following table synthesizes core physical data for pyrazole and key derivatives.
| Property | Value / Characteristic | Mechanistic Implication |
| Melting Point | High MP relative to MW due to extensive intermolecular H-bond dimerization. | |
| Boiling Point | Indicates strong dipole-dipole interactions and H-bonding in liquid phase. | |
| Weak base. Protonation occurs at | ||
| Weak acid. Deprotonation at | ||
| LogP | Moderate lipophilicity; ideal scaffold for fragment-based drug design (FBDD). | |
| Dipole Moment | High polarity facilitates solubility in polar organic solvents (DMSO, MeOH). |
Spectroscopic Signatures[3]
-
-NMR: The N-H proton typically appears as a broad singlet between
10-13 ppm (solvent dependent). C3-H and C5-H often appear as a doublet or broad singlet depending on tautomeric exchange rates. -
UV-Vis: Characteristic absorption
nm ( transition). -
X-Ray Crystallography: Solid-state pyrazoles form catemers (chains) or cyclic dimers/trimers via
hydrogen bonds.
Part 3: Chemical Reactivity & Synthesis[4][5]
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring is
-
Site of Attack: Electrophiles attack exclusively at C4 .
-
Reasoning: Attack at C3/C5 leads to a resonance intermediate with a positive charge on the adjacent nitrogen, which is energetically unfavorable. Attack at C4 allows delocalization across carbon atoms.
Coordination Chemistry
Pyrazole derivatives are "non-innocent" ligands. They bind metal centers primarily through the pyridine-like
The Knorr Pyrazole Synthesis
The most robust method for generating substituted pyrazoles involves the condensation of 1,3-dicarbonyls with hydrazines.[2]
Figure 2: Knorr Synthesis Mechanism
Caption: Step-wise mechanism of Knorr synthesis involving condensation, cyclization, and aromatization.
Part 4: Experimental Protocols
Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole
Rationale: This protocol demonstrates the classic Knorr condensation using phenylhydrazine, a standard reaction in medicinal chemistry for building pyrazole cores.
Reagents:
-
Acetylacetone (2,4-Pentanedione): 10 mmol (1.00 g)
-
Phenylhydrazine: 10 mmol (1.08 g)
-
Ethanol (Absolute): 20 mL
-
HCl (conc.): 2-3 drops (Catalyst)
Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetylacetone (10 mmol) in Ethanol (10 mL).
-
Addition: Cool the solution to
in an ice bath. Add Phenylhydrazine (10 mmol) dropwise over 5 minutes. Caution: Reaction is exothermic. -
Catalysis: Add 2 drops of conc. HCl.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 2 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane). -
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
A precipitate should form immediately.
-
-
Purification:
-
Filter the solid via vacuum filtration.
-
Recrystallize from Ethanol/Water (1:1) to yield colorless needles.
-
-
Validation:
-
Yield: Expected >85%.
-
MP:
(Lit. value). -
-NMR (CDCl3):
2.30 (s, 3H, CH3), 2.40 (s, 3H, CH3), 6.00 (s, 1H, C4-H), 7.3-7.5 (m, 5H, Ph).
-
Part 5: Pharmaceutical Applications & SAR[7]
Pyrazoles are "privileged structures" in drug discovery due to their metabolic stability and ability to orient substituents in specific vectors.
Key Drug Examples:
-
Celecoxib (Celebrex): A COX-2 inhibitor. The pyrazole ring serves as a rigid scaffold holding a sulfonamide and a trifluoromethyl group in the correct geometry to bind the COX-2 active site side pocket.
-
Rimonabant: A CB1 receptor antagonist (inverse agonist).
-
Sildenafil (Viagra): Contains a pyrazolopyrimidine core, mimicking the purine ring of cGMP.
Structure-Activity Relationship (SAR) Logic:
-
N1-Substitution: Controls solubility and pharmacokinetic profile. Bulky aryl groups here (as in Celecoxib) often provide receptor selectivity.
-
C3/C5 Substitution: Steric bulk here can twist the N1-aryl bond, affecting planarity and binding affinity.
-
C4 Substitution: Ideal position for introducing lipophilic groups to engage hydrophobic pockets.
References
-
Elguero, J., et al. (2014). "A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles." New Journal of Chemistry. Link
-
Knorr, L. (1883).[1][3] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational Knorr Synthesis Paper).[1]
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link
-
Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives." Journal of Advanced Pharmaceutical Technology & Research. Link
-
BenchChem. (2025).[1] "A Technical Guide to the Knorr Pyrazole Synthesis." BenchChem Technical Library. Link
Sources
The Pyrazole Scaffold in Drug Discovery: A Comprehensive Guide to Biological Activities, Mechanisms, and Evaluation Protocols
Executive Summary
The pyrazole moiety—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Due to its unique electronic properties, hydrogen-bonding capabilities, and metabolic stability, it serves as the core structural component in numerous FDA-approved drugs, including celecoxib (anti-inflammatory), crizotinib (anticancer), and ibrutinib (anticancer)[1]. This whitepaper provides an in-depth technical analysis of the biological activities of pyrazole derivatives, elucidating the causality behind their pharmacological efficacy, and detailing self-validating experimental protocols for their robust evaluation.
Mechanistic Pathways and Biological Targets
The pharmacological versatility of the pyrazole ring stems from its amphoteric nature and its ability to act as both a hydrogen bond donor and acceptor, allowing it to interact with diverse biological targets[2].
Anti-inflammatory Activity via COX-2 Inhibition
Pyrazoles are highly effective non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism relies on the selective inhibition of Cyclooxygenase-2 (COX-2). The pyrazole ring acts as a central template that correctly orients appended aryl groups into the hydrophobic channels of the COX-2 active site. For instance, the inclusion of a sulfonamide (
Anticancer Activity via Kinase and Tubulin Inhibition
In oncology, pyrazole derivatives function as potent inhibitors of various targets[4]:
-
Kinase Inhibition (BTK/EGFR): Pyrazole-containing drugs like ibrutinib occupy the ATP-binding pocket of Bruton's Tyrosine Kinase (BTK), forming a covalent bond crucial for treating B-cell malignancies[2]. Fused pyrazoles also exhibit dual inhibition of EGFR and VEGFR-2, suppressing tumor angiogenesis[2].
-
Tubulin Interaction: Certain pyrazole derivatives disrupt microtubule dynamics by binding to the colchicine or paclitaxel binding sites on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[4].
Diagram 1: Key pharmacological targets and pathways modulated by the pyrazole scaffold.
Quantitative Data Analysis
To contextualize the potency of pyrazole derivatives, Table 1 summarizes the half-maximal inhibitory concentrations (
Table 1: Pharmacological Efficacy of Selected Pyrazole Derivatives
| Compound Class / Substitution | Target / Cell Line | Reference Drug ( | Biological Activity | |
| 1,5-Diaryl pyrazole (Sulfonamide) | COX-2 Enzyme | 1.79 - 2.51 μM | Celecoxib (0.04 μM) | Anti-inflammatory[3][5] |
| 3,5-Diaminopyrazole ( | MCF-7 (Breast Cancer) | 6.20 ± 0.40 μM | Doxorubicin (33.20 μM) | Anticancer[4] |
| Ferrocene-pyrazole hybrid | HCT-116 (Colon Cancer) | 3.12 μM | N/A | Anticancer[4] |
| Pyrazolo[4,3-c]pyridine | HepG2 (Liver Cancer) | 3.69 μg/mL | Doxorubicin (3.83 μg/mL) | Anticancer[2] |
| Pyrano[2,3-c]pyrazole | 786-0 (Renal Cancer) | 9.90 μg/mL | Doxorubicin (1.6 μg/mL) | Anticancer[4] |
Experimental Methodologies & Protocols
As an Application Scientist, establishing robust, self-validating assays is paramount to ensure reproducibility and mitigate false positives (e.g., pan-assay interference compounds or PAINs).
In Vitro COX-1/COX-2 Enzyme Inhibition Assay
This protocol quantifies the selective inhibition of COX-2 over COX-1, a critical parameter for evaluating gastrointestinal safety[5].
Causality of Experimental Choices: Pyrazole-based COX-2 inhibitors (like celecoxib) often exhibit time-dependent, slow-binding kinetics. Therefore, a 10-15 minute pre-incubation step of the enzyme with the inhibitor prior to adding the arachidonic acid substrate is mandatory to prevent underestimation of the compound's potency.
Self-Validating System: The assay must include a vehicle control (to establish baseline 100% enzyme activity) and a positive control (Celecoxib) to validate assay sensitivity. A Z'-factor > 0.5 should be confirmed for high-throughput reliability.
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl assay buffer (pH 8.0) containing hematin (a necessary cofactor for the peroxidase activity of COX)[5].
-
Compound Dilution: Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO. Perform serial dilutions to achieve final assay concentrations (e.g., 0.01 μM to 100 μM), ensuring the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.
-
Assay Setup & Pre-incubation: In a 96-well microplate, combine 150 μL assay buffer, 10 μL heme, 10 μL enzyme (COX-1 or COX-2), and 10 μL of the test compound. Incubate at room temperature for 15 minutes[5].
-
Reaction Initiation: Add 10 μL of arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 5 minutes at 37°C[5].
-
Termination & Quantification: Stop the reaction. Quantify the production of Prostaglandin E2 (
) using a competitive ELISA kit according to the manufacturer's instructions[5]. -
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the
using non-linear regression and calculate the Selectivity Index ( )[5].
Diagram 2: Self-validating workflow for the In Vitro COX-2 Inhibition Assay.
In Vitro Cytotoxicity (MTT) Assay for Anticancer Evaluation
This protocol assesses the antiproliferative effects of pyrazole derivatives on cancer cell lines[4].
Causality of Experimental Choices: The MTT assay measures mitochondrial metabolic activity. Because highly lipophilic pyrazoles can precipitate in aqueous cell culture media, visual inspection under a microscope prior to adding the MTT reagent is crucial. Unnoticed precipitation can scatter light or trap the formazan dye, leading to false absorbance readings and inaccurate
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of
cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% humidified incubator to allow cell attachment[4]. -
Treatment: Aspirate the media and replace it with 100 μL of fresh media containing varying concentrations of the pyrazole derivative (0.1 - 100 μM). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals[4].
-
Solubilization: Carefully remove the media and add 150 μL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader, utilizing a reference wavelength of 630 nm to subtract background noise.
-
Calculation: Determine cell viability as
. Calculate the value[4].
Structure-Activity Relationship (SAR) Insights
The versatility of the pyrazole ring allows for precise tuning of its physicochemical properties:
-
N1 Substitution: Substitution at the N1 position with aryl or heteroaryl groups significantly impacts lipophilicity and spatial geometry. For COX-2 inhibitors, an N1-phenyl ring bearing a para-sulfonamide group is the primary pharmacophore required for entering the secondary binding pocket[3].
-
C3/C5 Substitution: The introduction of electron-withdrawing groups (e.g.,
, halogens) at the C3 or C5 positions increases the acidity of the pyrazole NH (if unsubstituted) and enhances metabolic stability against cytochrome P450-mediated oxidation[1]. Furthermore, bulky groups at C5 can dictate the dihedral angle between the pyrazole core and N1-aryl rings, optimizing the fit within the target binding pocket[3].
Conclusion
The pyrazole moiety remains a cornerstone in rational drug design. By leveraging its synthetic tractability and favorable pharmacokinetic profile, researchers can continue to develop highly selective and potent therapeutics. Rigorous adherence to standardized, self-validating pharmacological assays ensures that the translation from in vitro hits to in vivo leads is both reliable and scientifically sound.
References
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Advances (rsc.org) URL:[Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery Source: National Institutes of Health (nih.gov / PMC) URL:[Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: National Institutes of Health (nih.gov / PMC) URL:[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI (mdpi.com) URL:[Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Architecture of Pyrazole Synthesis: From 19th Century Dye Chemistry to Modern Therapeutics
Executive Summary
The pyrazole ring (
This technical guide deconstructs the evolution of pyrazole synthesis. We move beyond simple recipe listing to analyze the mechanistic causality of ring formation, the persistent challenge of regioselectivity, and the modern transition-metal-catalyzed methods that allow for precise molecular editing.
Part 1: The Genesis — The Knorr Pyrazole Synthesis (1883)[1][2]
The Discovery and Misinterpretation
In 1883, Ludwig Knorr, working in Emil Fischer's laboratory, attempted to synthesize a quinoline derivative by condensing ethyl acetoacetate with phenylhydrazine . Instead of the expected fused ring system, he isolated a crystalline solid with potent antipyretic properties (later known as Antipyrine). It took years to correctly identify the structure as a pyrazole derivative, specifically 1-phenyl-3-methyl-5-pyrazolone .
The Mechanism: A Study in Nucleophilic Competition
The Knorr synthesis remains the industrial standard because of its modularity. However, it presents a complex mechanistic landscape involving competing nucleophiles.
The Reaction:
The Pathway:
-
Nucleophilic Attack: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl.
-
Hemiaminal Formation: Formation of a tetrahedral intermediate.
-
Imine Formation: Loss of water to form a hydrazone.
-
Cyclization: Intramolecular attack of the second nitrogen on the remaining carbonyl.
-
Aromatization: Loss of the second water molecule (often driven by acid catalysis) to form the aromatic system.
Visualization: The Knorr Mechanism
The following diagram illustrates the stepwise formation, highlighting the critical dehydration steps.
Caption: Stepwise mechanistic flow of the Knorr Pyrazole Synthesis, from initial condensation to final aromatization.
Part 2: The Regioselectivity Challenge
The "Achilles' Heel" of the Knorr synthesis is regioselectivity. When reacting a substituted hydrazine (
The Logic of Isomer Control
To design a self-validating protocol, one must predict the major isomer based on electronic and steric principles:
-
Hydrazine Nucleophilicity: The terminal nitrogen (
) is generally more nucleophilic than the substituted nitrogen ( ) due to steric freedom, despite the electronic donation of the R-group. -
Carbonyl Electrophilicity:
-
Ketone vs. Ester: Ketones are more electrophilic than esters (esters have resonance stabilization).
-
Steric Bulk: The less hindered carbonyl is attacked first.
-
Electronic Withdrawing Groups (EWG): A
group adjacent to a carbonyl significantly increases its electrophilicity (via induction), making it the primary target for the initial attack.
-
Case Study: Celecoxib
In the synthesis of Celecoxib, the reaction involves 4-sulfamidophenylhydrazine and a trifluoromethyl-containing diketone. The regiochemistry is critical; the
Part 3: Evolution of Synthetic Strategies
While Knorr rules the condensation chemistry, other methods have emerged to solve specific structural limitations.
Pechmann Synthesis (1898)
Hans von Pechmann discovered that diazomethane reacts with acetylene to form pyrazole.[2][3][4] This was the first instance of a 1,3-dipolar cycloaddition , long before the mechanism was formally defined.
-
Utility: Direct access to unsubstituted parent pyrazoles.
-
Limitation: Handling explosive diazomethane.
Huisgen 1,3-Dipolar Cycloaddition (1960s)
Rolf Huisgen formalized the concept of [3+2] cycloadditions.[5]
-
Dipole: Diazo compounds, Nitrile imines.
-
Mechanism: Concerted movement of 4
electrons from the dipole and 2 electrons from the dipolarophile.[5][7] -
Modern Application: "Click" chemistry utilizes this for bioconjugation, though copper catalysis (CuAAC) is more common for triazoles. For pyrazoles, thermal cycloaddition of diazo compounds to alkynes remains a powerful tool for generating highly substituted rings.
Part 4: Experimental Protocols
Protocol A: Classical Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol demonstrates the "classic" condensation, producing the pyrazolone tautomer often used in dye chemistry.
Safety: Phenylhydrazine is toxic and a potential carcinogen. Work in a fume hood.
Reagents:
-
Ethyl Acetoacetate: 13.0 g (0.1 mol)
-
Phenylhydrazine: 10.8 g (0.1 mol)
-
Solvent: Ethanol (50 mL)
-
Catalyst: Glacial Acetic Acid (cat.)
Step-by-Step Workflow:
-
Mixing: In a 250 mL round-bottom flask, mix Phenylhydrazine and Ethanol.
-
Addition: Add Ethyl Acetoacetate dropwise over 15 minutes. Observation: The reaction is exothermic; temperature will rise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 1 hour. The solution will turn from yellow to deep orange/red.
-
Cooling: Remove heat and allow the vessel to cool to room temperature.
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing 5 mL of concentrated HCl (to neutralize excess hydrazine and catalyze precipitation).
-
Filtration: Collect the solid precipitate via vacuum filtration.
-
Recrystallization: Recrystallize from hot ethanol/water (1:1) to yield white/off-white crystals.
Validation:
-
Melting Point: 127°C (Literature value).
-
Tautomer Check: In
, the NMR will show the -CH- proton or the -OH proton depending on the keto-enol equilibrium (solvent dependent).
Protocol B: Modern Synthesis of Celecoxib (Green/Flow Chemistry Adaptation)
Adapted from modern process chemistry optimization (RSC, 2026).
Reagents:
-
4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione (TFBD)[8][9]
-
4-sulfamidophenylhydrazine hydrochloride (4-SAPH)
-
Solvent: Water/Ethyl Acetate (Biphasic) or Ethanol (Green optimization)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equiv of TFBD in Ethanol.
-
Condensation: Add 1.1 equiv of 4-SAPH.
-
Catalysis: Add catalytic TFA (Trifluoroacetic acid) if kinetics are slow, though the hydrochloride salt of hydrazine often provides sufficient acidity.
-
Heating: Reflux at 80°C for 2-4 hours.
-
Workup: Remove solvent under reduced pressure. Resuspend in Ethyl Acetate/Water. Wash organic layer with brine.
-
Purification: Crystallize from Hexane/Ethyl Acetate.
Data Summary Table:
| Parameter | Classical Knorr (Batch) | Modern Flow/Green Process |
| Solvent | Benzene/Toluene (Historic) | Ethanol or Water/EtOAc |
| Time | 12 - 24 Hours | 1 - 4 Hours |
| Yield | 70 - 80% | 90 - 96% |
| Atom Economy | Moderate (Loss of | High |
| Regioselectivity | Variable (pH dependent) | Controlled (>98:1 via |
Part 5: Modern Catalytic Approaches (C-H Activation)
The frontier of pyrazole chemistry lies in modifying the ring after synthesis. Transition-metal-catalyzed C-H activation allows for the direct arylation of the C-4 position, avoiding the need for pre-functionalized starting materials.
Mechanism (Pd-Catalyzed C-H Arylation):
-
Coordination: Pd(II) coordinates to the pyrazole nitrogen (Directing Group).
-
C-H Activation: Concerted Metalation-Deprotonation (CMD) at the C-4 position.
-
Oxidative Addition: Aryl halide adds to the Pd center.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Caption: Palladium-catalyzed C-H activation cycle for direct C-4 arylation of pyrazoles.
References
-
Knorr, L. (1883).[2][10][11] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft.
-
RSC Reaction Chemistry & Engineering . (2019). "Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib".
-
Organic & Biomolecular Chemistry . (2020).[12][13] "Transition-metal-catalyzed C–H functionalization of pyrazoles". Royal Society of Chemistry.[14]
-
Journal of Chemical Education . (2022). "A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib". ACS Publications.
-
BenchChem . (2025).[1] "A Technical Guide to the Knorr Pyrazole Synthesis of 1883".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Methodological & Application
Application Note: (1-Cyclopropyl-1H-pyrazol-3-yl)methanol as a Versatile Building Block in Medicinal Chemistry
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol
Executive Summary
In contemporary drug discovery, the strategic selection of heterocyclic building blocks is critical for optimizing both target affinity and pharmacokinetic profiles. (1-Cyclopropyl-1H-pyrazol-3-yl)methanol (CAS: 2201840-10-8) has emerged as a highly privileged scaffold[1]. By combining the conformational rigidity and metabolic stability of a cyclopropyl group with the hydrogen-bonding capacity of a pyrazole core, this building block serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including Factor XIa (FXIa) inhibitors, IRAK4 modulators, and MGAT2 inhibitors[2][3][4].
This application note details the structural rationale, synthetic utility, and validated protocols for utilizing this compound in organic synthesis.
Structural Rationale & Physicochemical Profiling
The architectural design of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol offers distinct advantages over traditional aliphatic or purely aromatic appendages.
-
Cyclopropyl Motif: Acts as a lipophilic, metabolically stable bioisostere for larger alkyl groups (e.g., isopropyl or tert-butyl). The increased
-character of the cyclopropyl C-H bonds renders them significantly more resistant to cytochrome P450-mediated oxidative metabolism. -
Pyrazole Core: Provides a robust, flat aromatic system capable of
stacking with target protein residues. Its nitrogen atoms serve as potent hydrogen bond acceptors, improving the overall aqueous solubility of the resulting API. -
Hydroxymethyl Handle: The primary alcohol is a highly versatile synthetic handle. It can be readily oxidized to an aldehyde for reductive aminations, converted to a halide for nucleophilic substitutions, or used directly in Mitsunobu etherifications.
Table 1: Physicochemical Properties & Drug Design Impact
| Property | Value | Rationale / Impact in Drug Design |
| CAS Number | 2201840-10-8 | Unique identifier for commercial procurement and regulatory tracking. |
| Molecular Formula | C₇H₁₀N₂O | Low molecular weight (138.17 g/mol ) ensures high ligand efficiency (LE). |
| LogP (Estimated) | ~0.5 - 1.0 | Optimal lipophilicity balance; prevents excessive protein binding. |
| H-Bond Donors | 1 (-OH) | Facilitates transient target engagement or serves as a reactive handle. |
| H-Bond Acceptors | 3 (N, N, O) | Enhances aqueous solubility and kinase hinge-binding potential. |
Synthetic Applications in Target-Directed Workflows
The utility of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol is demonstrated across multiple therapeutic areas:
-
Anticoagulants (FXIa Inhibitors): The compound is utilized to synthesize oxopicolinamide derivatives. The cyclopropyl-pyrazole moiety is appended to the core to significantly improve the anticoagulant effect and pharmacological absorption by fitting precisely into the S1 pocket of the FXIa protease[4].
-
Anti-inflammatory Agents (IRAK4 Modulators): Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in Toll-like receptor (TLR) signaling. Derivatives of this building block are incorporated into imidazo[1,2-a]pyridines to competitively bind the IRAK4 ATP pocket, thereby halting the inflammatory cascade[2].
-
Metabolic Disease (MGAT2 Inhibitors): Employed in the synthesis of dihydropyridinone derivatives to treat metabolic disorders by regulating the glycerol-3-phosphate pathway[3].
Mechanism of action for IRAK4 modulators disrupting the TLR/IL-1R inflammatory signaling cascade.
Validated Experimental Protocols
Protocol 1: Synthesis of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol via Ester Reduction
Adapted from established patent literature for FXIa inhibitor synthesis[4].
Objective: Chemoselective reduction of Ethyl 1-cyclopropyl-1H-pyrazol-3-carboxylate to the corresponding primary alcohol without disrupting the pyrazole ring.
Materials:
-
Ethyl 1-cyclopropyl-1H-pyrazol-3-carboxylate (500 mg, 2.77 mmol)
-
Lithium Aluminum Hydride (LiAlH₄) (527 mg, 13.87 mmol, ~5.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
Celite (for filtration)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Substrate Solvation: Dissolve the ester (500 mg, 2.77 mmol) in 15 mL of anhydrous THF.
-
Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Low temperature is critical to control the highly exothermic hydride transfer and prevent over-reduction or ring-opening side reactions.
-
Hydride Addition: Carefully add LiAlH₄ (527 mg) in small portions over 10 minutes. Note: The patent literature utilizes a large excess (5 eq.) to drive the reaction to completion rapidly at 0 °C[4].
-
Reaction Monitoring: Stir the mixture for 1 hour at 0 °C. Validate completion via TLC (Hexanes/EtOAc 1:1) or LCMS. The starting material spot should be completely consumed.
-
Expert Workup (Fieser Method): While the patent suggests a direct sodium bicarbonate quench[4], a Fieser workup is highly recommended to prevent intractable aluminum emulsions:
-
Slowly add 0.53 mL of distilled H₂O dropwise.
-
Add 0.53 mL of 15% NaOH (aq).
-
Add 1.59 mL of distilled H₂O.
-
Stir vigorously at room temperature for 15 minutes until the aluminum salts precipitate as a granular white solid.
-
-
Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 20 mL). Concentrate the combined filtrates under reduced pressure to yield the pure (1-Cyclopropyl-1H-pyrazol-3-yl)methanol.
Protocol 2: Downstream Activation (Conversion to Alkylating Agent)
To utilize the building block in cross-coupling or substitution reactions, the hydroxyl group is typically converted to a better leaving group (e.g., a bromide).
Step-by-Step Procedure (Appel Reaction):
-
Dissolve (1-Cyclopropyl-1H-pyrazol-3-yl)methanol (1.0 eq.) and Carbon Tetrabromide (CBr₄, 1.2 eq.) in anhydrous Dichloromethane (DCM) at 0 °C.
-
Add Triphenylphosphine (PPh₃, 1.25 eq.) portion-wise. Causality: PPh₃ reacts with CBr₄ to form the reactive phosphonium intermediate, which activates the alcohol. The reaction is kept cold to minimize elimination byproducts.
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Concentrate the mixture and purify via silica gel chromatography to isolate 3-(bromomethyl)-1-cyclopropyl-1H-pyrazole.
Synthetic diversification of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol into therapeutic agents.
References
-
US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof. Google Patents.
-
CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease. Google Patents.
-
US9701672B2 - Dihydropyridinone MGAT2 inhibitors for use in the treatment of metabolic disorders. Google Patents.
-
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol Safety Data Sheet & Specifications - Apollo Scientific / CymitQuimica.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 3. US9701672B2 - Dihydropyridinone MGAT2 inhibitors for use in the treatment of metabolic disorders - Google Patents [patents.google.com]
- 4. US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
Applications of pyrazole derivatives in medicinal chemistry
An In-Depth Guide to the Applications of Pyrazole Derivatives in Medicinal Chemistry
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] First described by Ludwig Knorr in 1883, the pyrazole nucleus has demonstrated remarkable versatility, serving as a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and various molecular interactions, allow for the development of compounds with a wide spectrum of pharmacological activities.[3] Pyrazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammation, microbial infections, and central nervous system (CNS) disorders.[1][4][5]
This guide provides a detailed exploration of the applications of pyrazole derivatives across key therapeutic areas. It is designed for researchers, scientists, and drug development professionals, offering not just an overview of their utility but also field-proven insights into their mechanisms, design principles, and evaluation through detailed application notes and experimental protocols.
Chapter 1: Anticancer Applications of Pyrazole Derivatives
The uncontrolled cell proliferation that characterizes cancer is often driven by dysregulated protein kinase activity.[6][7] Pyrazole derivatives have emerged as a highly successful class of kinase inhibitors, forming the structural core of several FDA-approved anticancer drugs.[2][8]
Mechanism of Action: Kinase Inhibition
Many pyrazole-based anticancer agents function by competitively binding to the ATP-binding pocket of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and receptor tyrosine kinases (e.g., EGFR, VEGFR-2).[6][7][9][10] This inhibition blocks the downstream signaling pathways that control cell cycle progression, proliferation, and survival, ultimately leading to apoptosis or cell cycle arrest in cancer cells.[6][9][11] The pyrazole scaffold is adept at forming critical hydrogen bonds and other interactions within the kinase hinge region, a key determinant of binding affinity and selectivity.[2]
Diagram 1: Inhibition of a receptor tyrosine kinase pathway by a pyrazole-based inhibitor.
Application Note: Design and Synthesis of Pyrazole-Based Kinase Inhibitors
The development of a successful kinase inhibitor requires a careful balance of potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are crucial for optimizing the pyrazole core and its substituents.[9][12] For instance, substitutions at different positions on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.[9] A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a robust method known as the Knorr pyrazole synthesis.[13][14] This allows for modular assembly, where different dicarbonyls and hydrazines can be combined to rapidly generate a library of analogs for screening.
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a general method for synthesizing a pyrazole derivative via the condensation of a substituted hydrazine with a 1,3-diketone.[14]
Materials:
-
1,3-Diketone (e.g., acetylacetone) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Add the substituted hydrazine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.[13]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 2-4 hours).[15]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the concentrated mixture to precipitate the crude pyrazole product.
-
Collect the solid product by vacuum filtration, washing with cold water to remove any residual acid and hydrazine salts.
-
Dry the product thoroughly. If necessary, purify further by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product using NMR, FTIR, and mass spectrometry to confirm its structure and purity.[11]
Protocol: In Vitro Kinase Inhibition Assay (Cell-Free)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test pyrazole compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test pyrazole compound in the kinase assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified kinase enzyme to all wells except the negative control.
-
Add the specific substrate to all wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Target Kinase(s) | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Compound 6 | Tubulin | Various | 0.06–0.25 nM | [9] |
| Compound 43 | PI3 Kinase | MCF7 (Breast) | 0.25 µM | [9] |
| Compound 50 | EGFR, VEGFR-2 | HepG2 (Liver) | 0.71 µM | [9] |
| Compound 54 | EGFR, VEGFR-2 | HepG2 (Liver) | 13.85 µM |[9] |
Chapter 2: Anti-inflammatory Applications
Pyrazole derivatives are prominent in the management of inflammation, most notably as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[1][17] The FDA-approved drug Celecoxib is a quintessential example of a pyrazole-based anti-inflammatory agent.[18]
Mechanism of Action: Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) exists in two main isoforms, COX-1 and COX-2.[18] COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining.[18] COX-2, however, is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[17][18] Non-selective NSAIDs inhibit both isoforms, leading to anti-inflammatory effects but also gastrointestinal side effects. Pyrazole-based drugs like Celecoxib are designed to selectively fit into the active site of the COX-2 enzyme, sparing COX-1 and thereby reducing the risk of such side effects.[18]
Diagram 2: Selective inhibition of COX-2 by pyrazole derivatives.
Application Note: Developing Selective COX-2 Inhibitors
The key to designing selective COX-2 inhibitors lies in exploiting the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is slightly larger and has a side pocket that is absent in COX-1. The design of Celecoxib, with its trifluoromethyl and sulfonamide groups, was tailored to bind within this larger pocket, sterically hindering its entry into the narrower COX-1 active site.[18] Synthesis typically involves the condensation of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[18][19]
Protocol: Synthesis of Celecoxib
This protocol is based on the well-established synthesis of Celecoxib.[18][20]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq)
-
4-Sulfamoylphenylhydrazine hydrochloride (1.0 eq)
-
Ethanol
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[18]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction for the formation of the pyrazole ring via TLC.
-
After the reaction is complete, cool the mixture to room temperature, which should induce crystallization of the product.
-
Collect the crude Celecoxib by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or aqueous ethanol, to yield pure Celecoxib.[18]
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[18][21]
Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol provides a method for screening compounds for COX-2 inhibitory activity.[16][22]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., AMPLEX® Red)
-
Heme cofactor
-
Test pyrazole compound (e.g., Celecoxib as a control)
-
Assay buffer (e.g., Tris-HCl)
-
Black 96-well microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare all reagents. Reconstitute the COX-2 enzyme in the assay buffer and keep on ice.
-
In a black 96-well plate, set up the following wells:
-
Enzyme Control (100% Activity): Add assay buffer.
-
Inhibitor Control: Add a known COX-2 inhibitor like Celecoxib.
-
Test Sample: Add serial dilutions of the pyrazole compound to be tested.
-
-
Add the heme cofactor to all wells.
-
Add the COX-2 enzyme solution to all wells except for a no-enzyme background control.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[23]
-
Add the fluorometric probe to all wells.
-
Initiate the reaction by adding the arachidonic acid working solution to all wells.
-
Immediately begin reading the fluorescence intensity kinetically over 5-10 minutes using a microplate reader.
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition relative to the enzyme control and determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.[16]
Chapter 3: Antimicrobial Applications
The rise of multidrug-resistant (MDR) pathogens presents a major global health threat, necessitating the development of novel antimicrobial agents.[12] The pyrazole scaffold has emerged as a promising framework for new antibacterial and antifungal drugs.[12][24]
Mechanism of Action
Pyrazole derivatives exert their antimicrobial effects through various mechanisms. Some have been shown to inhibit essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are critical for DNA replication and folic acid synthesis, respectively.[12] Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrazole ring are crucial for potency and spectrum of activity. For example, halogenation of an attached phenyl ring can significantly enhance activity against certain strains.[12]
Diagram 3: Workflow for determining Minimum Inhibitory Concentration (MIC).
Application Note: Developing Pyrazole-Based Antimicrobials
The development process involves synthesizing a library of pyrazole derivatives and screening them against a panel of clinically relevant pathogens, including both Gram-positive and Gram-negative bacteria and fungi.[24] The primary screening assay is typically the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[24] Compounds with potent MIC values are then further evaluated for their mechanism of action, spectrum of activity, and potential for toxicity.
Protocol: Synthesis of a Pyrazole-Carbothiohydrazide Derivative
This class of compounds has shown notable antimicrobial activity.[24]
Materials:
-
Substituted pyrazole-1-carbaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve the pyrazole-1-carbaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry.
-
Characterize the synthesized compound to confirm its structure.
Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol follows the guidelines established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[25]
Materials:
-
Test pyrazole compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Concentrations might range from 128 µg/mL down to 0.25 µg/mL.
-
Prepare a standardized bacterial inoculum. Grow the bacterial strain overnight, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculate each well of the microtiter plate (containing the compound dilutions) with 100 µL of the standardized bacterial suspension.
-
Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[24][26]
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Target Organism | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Compound 21a | Staphylococcus aureus | 62.5 - 125 | [24] |
| Compound 21a | Aspergillus niger | 2.9 - 7.8 | [24] |
| Compound 6e/6f | Pseudomonas aeruginosa | 0.046 | [27] |
| Compound 9 | Drug-Resistant Staphylococcus | 4 |[25] |
Chapter 4: Applications in Central Nervous System (CNS) Disorders
Pyrazole derivatives have also been explored for their activity on targets within the central nervous system. The most well-known example is Rimonabant, a selective cannabinoid 1 (CB1) receptor antagonist/inverse agonist, which was developed as an anti-obesity and smoking cessation drug.[28][29]
Mechanism of Action: Cannabinoid Receptor Modulation
The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite, mood, and memory. Rimonabant was designed to block the CB1 receptor in the brain and peripheral tissues. By antagonizing this receptor, it could reduce food intake and promote weight loss. The synthesis of Rimonabant involves the cyclization of a diketo ester intermediate with a substituted hydrazine.[28]
Diagram 4: Workflow for a competitive radioligand binding assay.
Application Note: Pyrazoles as CNS Receptor Ligands
The development of CNS-active pyrazoles requires careful consideration of the blood-brain barrier (BBB) penetration. Lipophilicity and molecular size are critical parameters that must be optimized. The synthesis of analogs, such as those derived from Rimonabant, allows for the exploration of how different substituents impact receptor affinity, selectivity, and pharmacokinetic properties.[30] Radioligand binding assays are the gold standard for determining a compound's affinity for its target receptor.
Protocol: Synthesis of a Rimonabant Analog
This protocol describes a key step in the synthesis of Rimonabant-like structures.[28]
Materials:
-
Diketo ester intermediate (e.g., ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate) (1.0 eq)
-
2,4-Dichlorophenylhydrazine hydrochloride (1.0 eq)
-
N-aminopiperidine (1.0 eq)
-
Ethanol
-
Reaction flask, magnetic stirrer
Procedure:
-
Dissolve the diketo ester intermediate in ethanol at room temperature.
-
Add N-aminopiperidine and stir for approximately 1 hour to form the hydrazide intermediate.[28]
-
To this mixture, add 2,4-dichlorophenylhydrazine hydrochloride.
-
Continue stirring at room temperature for an additional 3 hours to facilitate the cyclization and formation of the pyrazole ring.[28]
-
The product may precipitate out of solution or can be isolated by adding water and extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product to confirm its identity and purity.
Protocol: Radioligand Binding Assay for CB1 Receptor
This is a representative competitive binding assay to determine the affinity of a test compound for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human CB1 receptor
-
Radiolabeled CB1 receptor agonist (e.g., [³H]-CP-55,940)
-
Test pyrazole compound
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration manifold
Procedure:
-
Prepare serial dilutions of the unlabeled test pyrazole compound.
-
In reaction tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include tubes for "total binding" (radioligand + membranes, no test compound) and "non-specific binding" (radioligand + membranes + a high concentration of a known CB1 ligand).
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve and calculate the IC50, which can then be converted to the inhibitory constant (Ki).
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its importance in medicinal chemistry.[3] From kinase inhibition in oncology and COX-2 inhibition in inflammation to novel antimicrobial and CNS-active agents, pyrazole derivatives demonstrate a breadth of activity that few other heterocyclic systems can match. Future research will undoubtedly continue to unlock the full potential of this privileged structure, leading to the development of next-generation medicines with improved efficacy and safety profiles.
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- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
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- An Improved Synthesis of Rimonabant: Anti-Obesity Drug#. ResearchGate.
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate.
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- Matera, C. et al. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. PMC.
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.
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- Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating. ResearchGate.
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Application Note: Advanced One-Pot Synthesis Strategies for Substituted Pyrazole Derivatives
Executive Summary
Substituted pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster therapeutics such as celecoxib (COX-2 inhibitor) and rimonabant (CB1 receptor antagonist). Traditional step-wise syntheses often require the isolation of unstable intermediates, such as 1,3-diketones or propargylic derivatives, leading to significant yield attrition and tedious chromatographic purification.
To overcome these bottlenecks, modern synthetic methodologies have pivoted toward one-pot multicomponent reactions (MCRs) and cascade sequences . By telescoping multiple transformations into a single reaction vessel, these protocols maximize atom economy, minimize the handling of volatile intermediates, and improve overall regioselectivity. This guide details two highly robust, field-proven one-pot strategies: an enolate-driven acylation/cyclocondensation route and an iron-catalyzed four-step cascade sequence.
Mechanistic Grounding & Causality (E-E-A-T)
As researchers transition from linear to one-pot methodologies, understanding the thermodynamic and kinetic driving forces behind reagent selection is critical for troubleshooting and scaling.
The Enolate-Driven 1,3-Diketone Route
Developed by[1], this method bypasses the isolation of 1,3-diketones by generating them in situ from ketones and acid chlorides, followed immediately by hydrazinolysis.
-
Base Selection (Causality): Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized instead of LDA or alkoxides. LiHMDS is a strong, sterically hindered, non-nucleophilic base that quantitatively generates the kinetic enolate without attacking the highly electrophilic acid chloride[2].
-
Stoichiometry: Exactly 2.1 equivalents of LiHMDS are required. The newly formed 1,3-diketone is significantly more acidic than the starting ketone. The second equivalent of base immediately deprotonates the 1,3-diketone, preventing it from quenching the unreacted enolate and driving the acylation to completion[2].
-
Solvent Effects: Toluene is selected over polar aprotic solvents like THF. In non-polar toluene, the lithium cation remains tightly coordinated to the enolate oxygen, sterically shielding it and thereby favoring C-acylation over O-acylation[3].
The Iron-Catalyzed Cascade Route
Pioneered by [4], this method synthesizes highly substituted pyrazoles from tertiary propargylic alcohols and p-tolylsulfonohydrazide via a remarkable four-step cascade.
-
Lewis Acid Activation: FeCl₃ is employed as a highly oxophilic Lewis acid. It specifically coordinates to the hydroxyl group of the propargylic alcohol, facilitating its departure to form a resonance-stabilized propargylic/allenic carbocation without prematurely hydrating the alkyne[4].
-
Cascade Thermodynamics: Following the initial propargylic substitution, the addition of a base triggers an aza-Meyer-Schuster rearrangement to form an allenyl hydrazone. The thermodynamic instability of the allene drives a rapid 6π-electrocyclization, which is permanently resolved into the aromatic pyrazole via a thermal [1,5]-sigmatropic shift[5].
Mechanistic Workflows
Mechanistic workflows for one-pot pyrazole synthesis via enolate and cascade routes.
Validated Experimental Protocols
Protocol A: Rapid One-Pot Synthesis from Acid Chlorides and Ketones
This protocol is self-validating; the colorimetric shift during the hydrazine addition confirms the consumption of the enolate.
Step 1: Kinetic Enolate Generation
-
Flame-dry a round-bottom flask under N₂. Add the ketone (2.0 mmol, 1.0 equiv) and dissolve in anhydrous toluene (5.0 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Rapidly inject LiHMDS (1.0 M in THF, 4.2 mL, 2.1 equiv) via syringe. Stir for exactly 5 minutes. Validation: The solution will typically turn pale yellow/orange, indicating enolate formation.
Step 2: C-Acylation 4. Dissolve the target acid chloride (2.0 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL). 5. Add the acid chloride solution dropwise to the enolate mixture at 0 °C. 6. Remove the ice bath, warm to room temperature, and stir for 10 minutes. Validation: Monitor via TLC (Hexanes/EtOAc 6:4); the starting ketone spot should be completely consumed, replaced by a highly UV-active 1,3-diketone spot[2].
Step 3: In Situ Cyclocondensation 7. To the stirring mixture, carefully add glacial acetic acid (excess, ~2.0 mL) to quench the lithium salts and lower the pH. 8. Add hydrazine hydrate (10.0 mmol, 5.0 equiv) followed by a solvent mixture of EtOH/THF (1:1, 10 mL). 9. Attach a reflux condenser and heat to 80 °C for 1 hour. 10. Workup: Cool to room temperature, dilute with H₂O (20 mL), and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: FeCl₃-Catalyzed Four-Step Cascade Synthesis
This protocol leverages thermodynamic traps to push the reaction forward without isolating the allenyl intermediate.
Step 1: Propargylic Substitution
-
In a dried vial, dissolve the tertiary propargylic alcohol (1.0 mmol, 1.0 equiv) and p-tolylsulfonohydrazide (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5.0 mL).
-
Add anhydrous FeCl₃ (0.05 mmol, 5 mol%) in one portion.
-
Stir at room temperature for 2 hours. Validation: TLC will show the disappearance of the propargylic alcohol and the formation of a less polar intermediate (the propargylic hydrazide)[4].
Step 2: Cascade Triggering 4. Once substitution is complete, evaporate the DCM under a stream of N₂. 5. Re-dissolve the crude mixture in toluene (5.0 mL) and add K₂CO₃ (2.0 mmol, 2.0 equiv). 6. Heat the mixture to 100 °C for 4–6 hours. Causality: The elevated temperature and basic conditions are strictly required to overcome the activation barrier of the aza-Meyer-Schuster rearrangement and the subsequent 6π-electrocyclization[5]. 7. Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to yield the highly substituted pyrazole.
Quantitative Data Presentation
The table below summarizes the operational parameters and typical outcomes of various one-pot pyrazole syntheses, allowing researchers to select the optimal methodology based on their starting materials.
| Synthesis Strategy | Substrate Class | Catalyst / Base | Key Intermediate | Regioselectivity | Typical Yield |
| Enolate-Driven One-Pot | Ketones + Acid Chlorides | LiHMDS (2.1 eq) | 1,3-Diketone | Moderate to High | 65–95% |
| Cascade Sequence | Propargylic Alcohols | FeCl₃ / K₂CO₃ | Allenyl Hydrazone | Excellent | 60–85% |
| Oxidative Annulation | Enaminones + Sulfonyl Hydrazines | I₂ / TBHP | Sulfonyl Pyrazole | High | 70–88% |
| Transition-Metal MCR | Aldehydes + Ketones | Ni-based / Fe(III) IL | Chalcone / Hydrazone | Moderate | 75–90% |
References
-
Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.[Link]
-
Hao, L., Hong, J.-J., Zhu, J., & Zhan, Z.-P. (2013). "One-pot synthesis of pyrazoles through a four-step cascade sequence." Chemistry–A European Journal, 19(18), 5715-5720.[Link]
-
Rossi, F., et al. (2023). "Synthesis and Preliminary Characterization of Putative Anle138b-Centered PROTACs against α-Synuclein Aggregation." MDPI: Molecules, 28(10), 4048.[Link]
-
Kadam, A., et al. (2022). "Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles." MDPI: Catalysts, 12(11), 1450.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Preliminary Characterization of Putative Anle138b-Centered PROTACs against α-Synuclein Aggregation [mdpi.com]
- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 4. One-pot synthesis of pyrazoles through a four-step cascade sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Next-Generation Green Synthesis Protocols for Pyrazole Scaffolds
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers
Executive Summary & Mechanistic Rationale
Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous anti-inflammatory, antimicrobial, and antineoplastic agents. Historically, the synthesis of these nitrogen-rich heterocycles relied on harsh conventional methods—utilizing hazardous volatile organic solvents (e.g., toluene, DMF), toxic metal catalysts, and prolonged thermal refluxing.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. To achieve sustainable scalability in drug development, we must understand the causality behind green chemistry. By leveraging alternative activation energies (mechanical shearing, dielectric heating) and benign reaction media (water), we can bypass bulk solvation entirely or utilize hydrophobic effects to our advantage. This application note details three field-proven, self-validating green protocols for pyrazole synthesis, ensuring high atom economy, minimal E-factors, and uncompromising scientific integrity.
Strategic Workflow: Conventional vs. Green Methodologies
The transition from conventional to green synthesis requires a fundamental shift in how we approach molecular assembly. The diagram below illustrates the strategic divergence between traditional reflux pathways and modern eco-friendly protocols.
Workflow comparison between conventional and green synthesis pathways for pyrazole derivatives.
Quantitative Performance Metrics
To justify the transition to green protocols, empirical data must drive the decision-making process. The table below summarizes the quantitative advantages of the methodologies detailed in this guide.
| Synthesis Strategy | Typical Reaction Time | Average Yield (%) | E-Factor (Est.) | Primary Mechanistic Driver |
| Conventional (Reflux) | 4 – 12 Hours | 60 – 75% | > 20 | Bulk thermal convection in toxic organic solvents |
| Aqueous (Micellar) | 1 – 3 Hours | 85 – 95% | < 5 | Hydrophobic effect & micellar concentration |
| Mechanochemical | 10 – 30 Minutes | 85 – 98% | < 2 | Lattice disruption & localized frictional heating |
| Microwave-Assisted | 2 – 5 Minutes | 90 – 99% | < 1 | Dielectric heating of polar intermediates |
Validated Green Protocols
Protocol A: Aqueous Micellar Catalysis (CTAB-Mediated)
Mechanistic Causality: Water is a highly polar, green solvent, but organic precursors (arylaldehydes, ethyl acetoacetate, phenylhydrazine) are hydrophobic. By introducing Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, we induce micelle formation. The hydrophobic cores of these micelles act as concentrated nanoreactors, drastically increasing the effective molarity of the reactants and accelerating the multicomponent cyclocondensation 1[1].
Logical relationship and phase-transfer mechanism in aqueous micellar catalysis.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mol% CTAB in 20 mL of deionized water. Stir at 400 rpm until the solution is clear (indicating the critical micelle concentration has been reached).
-
Reagent Addition: Sequentially add 1.0 mmol of the arylaldehyde, 1.0 mmol of ethyl acetoacetate, and 1.2 mmol of phenylhydrazine.
-
Reaction: Stir the emulsion vigorously at room temperature for 1–3 hours.
-
Isolation: Filter the precipitated solid product under a vacuum, wash with cold deionized water (3 x 10 mL) to remove residual CTAB, and recrystallize from hot ethanol.
Self-Validating Quality Control: This reaction is intrinsically self-indicating. The mixture will transition from a milky emulsion to a distinct suspension of crystalline solid as the pyrazole product forms, driven by its lower solubility compared to the intermediates. Complete consumption of the aldehyde is verified via TLC (Hexane:EtOAc 7:3), showing a single new spot with strong UV absorbance.
Protocol B: Solvent-Free Mechanochemical Grinding
Mechanistic Causality: Mechanochemistry bypasses bulk solvation entirely. The mechanical shearing forces from grinding break the crystal lattices of the solid reactants, creating localized high-energy microenvironments (hotspots). This forces intimate molecular contact and provides the exact activation energy necessary for the condensation of substituted benzaldehydes, malononitrile, and 2,4-dinitrophenyl hydrazine 2[2]. Furthermore, base-promoted solvent-free reactions using diisopropylamine have proven highly effective for trisubstituted pyrazoles 3[3].
Step-by-Step Methodology:
-
Preparation: Transfer equimolar amounts (2.0 mmol) of the solid starting materials into an agate mortar.
-
Activation: Grind the mixture continuously with a pestle for 10–15 minutes at ambient temperature.
-
Phase Transition: Observe the mixture transition into a paste or melt (due to eutectic formation) and subsequently re-solidify as the higher-melting pyrazole derivative is synthesized.
-
Isolation: Wash the resulting solid mass with ice-cold water to remove unreacted water-soluble byproducts, filter, and dry under a vacuum.
Self-Validating Quality Control: The physical state change (dry powder → wet paste → dry solid) serves as an intrinsic kinetic indicator of reaction progression. The crude product's melting point will sharply match literature values without the need for column chromatography, validating the high atom economy and purity of the solid-state reaction.
Protocol C: Microwave-Assisted Dielectric Heating
Mechanistic Causality: Unlike conventional convective heating, microwave irradiation (MW) causes direct dielectric heating. Polar molecules (e.g., hydrazine hydrate and 1,3-diketones) continuously align with the oscillating electromagnetic field, generating intense internal friction. This rapid, uniform heating eliminates thermal gradients and drastically accelerates the cyclization step from hours to mere minutes, often eliminating the need for any catalyst 4[4].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent quartz vessel, combine 1.0 mmol of 1,3-diketone and 1.1 mmol of hydrazine hydrate. No solvent or external catalyst is required.
-
Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Apply 300 W of microwave power, setting the temperature limit to 120°C for 2–5 minutes.
-
Cooling & Venting: Allow the vessel to cool to room temperature (assisted by compressed air) until the internal pressure normalizes before opening.
-
Isolation: Extract the crude product with a minimal amount of green solvent (e.g., ethyl acetate), evaporate, and dry.
Self-Validating Quality Control:
The microwave synthesizer's real-time telemetry will show a rapid temperature and pressure spike followed by stabilization, confirming dielectric absorption and reaction completion. Post-reaction
References
-
Kumar, N., et al. (2020). "Grinding: A novel method for synthesis of potential antifungal pyrazoles." Journal of Pharmacognosy and Phytochemistry. URL: [Link]
-
Karakaya, A. (2025). "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences. URL: [Link]
Sources
Application Note: Development of Pyrazole-Based Kinase Inhibitors
Executive Summary: The Pyrazole Advantage
The pyrazole scaffold represents a "privileged structure" in modern kinase drug discovery, featuring in over 8 FDA-approved kinase inhibitors (e.g., Crizotinib , Ruxolitinib , Encorafenib ).[1][2] Its utility stems from its planar, five-membered heterocyclic geometry, which mimics the adenine ring of ATP. This allows it to form critical hydrogen bonds with the kinase hinge region while serving as a rigid linker to project substituents into the hydrophobic back pocket or the solvent-exposed front.
This guide provides a comprehensive workflow for developing pyrazole-based inhibitors, moving from rational SAR (Structure-Activity Relationship) design to chemical synthesis and validated biological profiling.
Rational Design & SAR Strategy
The Hinge-Binding Logic
The primary function of the pyrazole core in Type I inhibitors is to anchor the molecule within the ATP-binding pocket. The pyrazole nitrogens typically engage in a donor-acceptor motif with the backbone residues of the kinase hinge.
-
N1 (NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue.
-
N2 (N): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.
Scaffold Orientation & Selectivity
To achieve selectivity, the pyrazole core must be substituted to exploit non-conserved regions of the kinase domain:
-
3-Position: Often substituted with bulky aromatic groups to target the "Gatekeeper" residue or the hydrophobic back pocket (selectivity filter).
-
4-Position: Ideal for solubilizing groups (e.g., piperidines, morpholines) that project into the solvent front.
-
5-Position: Steric bulk here can twist the ring out of planarity, potentially improving selectivity by inducing an inactive kinase conformation (Type II binding).
Visualization: Pyrazole Interaction Map
The following diagram illustrates the interaction logic of a generic pyrazole inhibitor within the kinase cleft.
Figure 1: Mechanistic interaction map of the pyrazole scaffold within the kinase ATP-binding pocket.[1]
Chemical Synthesis Workflow
Objective: Generate a library of 1,3,4-substituted pyrazoles via a modular Suzuki-Miyaura coupling strategy. This route is preferred over hydrazine condensation for lead optimization due to milder conditions and higher functional group tolerance.
Protocol: Modular Synthesis via Suzuki Coupling
Target: 1-Benzyl-4-aryl-1H-pyrazole derivatives.
Reagents:
-
Starting Material: 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv)[3]
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a microwave vial, dissolve 1-benzyl-4-bromo-1H-pyrazole (0.5 mmol) and the specific aryl boronic acid (0.6 mmol) in 4 mL of degassed 1,4-dioxane.
-
Activation: Add 1 mL of aqueous Cs₂CO₃ (2M) and the palladium catalyst.
-
Reaction: Seal the vial and heat to 100°C for 2 hours (or microwave at 120°C for 30 min).
-
Work-up: Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via flash chromatography (Hexane:EtOAc gradient 0-50%).
-
Validation: Verify structure via ¹H-NMR and LC-MS (Expected purity >95%).
Biochemical Profiling: ADP-Glo™ Kinase Assay
Objective: Determine the IC₅₀ of synthesized inhibitors against the target kinase (e.g., JAK2, ALK). Principle: This assay quantifies kinase activity by measuring the ADP generated from ATP.[4][5][6] It is a homogeneous, luminescent assay ideal for high-throughput screening.
Materials
-
Kinase: Recombinant Human Kinase (e.g., JAK2, 0.2 ng/µL final)
-
Substrate: Specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP: Ultra-pure ATP (at K_m concentration, typically 10-50 µM)
-
Plate: White 384-well small volume plate (Corning)
Detailed Protocol
-
Inhibitor Preparation: Prepare 3x serial dilutions of pyrazole inhibitors in 100% DMSO. Transfer 50 nL to the assay plate (Final DMSO <1%).
-
Enzyme Reaction (10 µL):
-
Add 5 µL of 2x Kinase/Substrate Mix.
-
Add 5 µL of 2x ATP solution.
-
Control 1 (Max Activity): Enzyme + Substrate + ATP + DMSO.
-
Control 2 (Background): Buffer + Substrate + ATP + DMSO.
-
Incubate at Room Temperature (RT) for 60 minutes.
-
-
ADP Depletion (10 µL):
-
Detection (20 µL):
-
Readout: Measure Luminescence (RLU) using a plate reader (e.g., BMG PHERAstar).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.
Cellular Validation: Target Engagement
Objective: Confirm that the inhibitor permeates the cell membrane and inhibits the phosphorylation of the target kinase or its downstream effector.
Protocol: Western Blot Analysis (Example: JAK2/STAT5 Pathway)
-
Cell Culture: Seed HEL cells (JAK2 V617F driven) at 1x10⁶ cells/well in 6-well plates.
-
Treatment: Treat cells with inhibitor (0, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Wash with ice-cold PBS containing Na₃VO₄ (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Separation: Load 30 µg protein/lane on 10% SDS-PAGE gel.
-
Blotting: Transfer to PVDF membrane.
-
Probing:
-
Primary Ab: Anti-pSTAT5 (Tyr694) (1:1000) and Anti-Total STAT5 (1:1000).
-
Secondary Ab: HRP-conjugated anti-rabbit IgG.
-
-
Quantification: Normalize pSTAT5 signal to Total STAT5 signal using densitometry (ImageJ).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Solubility | Planar pyrazole stacking | Introduce sp³-rich groups (e.g., piperazine, morpholine) at the 4-position to disrupt packing. |
| Flat SAR (No Potency) | Poor Hinge Interaction | Verify H-bond donor/acceptor placement. Ensure the N-substituent (if any) does not clash with the "roof" of the pocket. |
| High Background (Assay) | ATP Contamination | Ensure "Ultra-Pure" ATP is used. Extend ADP-Glo reagent incubation to 60 min to fully deplete ATP. |
| Cellular Disconnect | Poor Permeability | Check logP (Target 2-4). If >5, reduce lipophilicity. If <1, permeability may be issue (efflux). |
Comparative Data: FDA-Approved Pyrazole Kinase Inhibitors
The following table highlights the structural diversity and target specificity of key approved drugs.
| Drug Name | Target | Indication | Binding Mode | Key Pyrazole Function |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Type I (ATP-competitive) | Part of fused pyrrolo[2,3-d]pyrimidine; orients hinge binding. |
| Crizotinib | ALK/ROS1 | NSCLC | Type I | 4-position substitution links the hinge binder (aminopyridine) to the solvent tail. |
| Asciminib | BCR-ABL | CML | Allosteric (Myristoyl pocket) | Pyrazole binds in the myristoyl pocket, distinct from the ATP hinge. |
References
-
FDA Approved Kinase Inhibitors: Roskoski, R. Jr.[9][10] "Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update." Pharmacological Research, 2024.[11][12][13][14] Link
-
Pyrazole SAR Review: Fassihi, A. et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI Molecules, 2023. Link
-
ADP-Glo Protocol: Promega Corporation.[4][7][8] "ADP-Glo™ Kinase Assay Technical Manual #TM313." Link
-
Crizotinib Binding Mode: Cui, J.J. et al. "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011. Link
-
Suzuki Coupling for Pyrazoles: BenchChem Application Note. "Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole." Link
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. promega.com [promega.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
Application Note: Metal-Catalyzed Synthesis of Pyrazole Derivatives
Executive Summary & Strategic Importance
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (Celebrex) , Rimonabant , and Sildenafil . The thermodynamic stability of the pyrazole ring, combined with its ability to serve as both a hydrogen bond donor and acceptor, makes it an ideal pharmacophore for kinase inhibition and GPCR modulation.
Traditional non-catalytic methods (e.g., condensation of hydrazines with 1,3-diketones) often suffer from poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers) and harsh conditions. Metal-catalyzed synthesis offers a superior alternative, providing:
-
Regiocontrol: Ligand-controlled selectivity for N1-substitution.
-
Late-Stage Functionalization: Direct C-H activation allows diversification of the core scaffold without de novo synthesis.
-
Mild Conditions: Compatibility with sensitive functional groups (e.g., nitriles, esters) often found in lead compounds.
This guide details three validated protocols covering De Novo Synthesis (Copper), Core Functionalization (Palladium), and N-Arylation (Copper).
Mechanistic Decision Matrix
Before selecting a protocol, consult the following decision matrix to match your substrate to the optimal catalytic system.
Figure 1: Decision matrix for selecting the appropriate metal-catalyzed synthetic route.
Protocol A: Copper-Catalyzed De Novo Cyclization
Application: Synthesis of polysubstituted pyrazoles from
Mechanistic Insight
Unlike traditional condensation, this method utilizes a Cu(I)-mediated electrophilic cyclization . The copper coordinates to the alkyne (π-activation), rendering it susceptible to nucleophilic attack by the hydrazone nitrogen. This is often followed by a reductive elimination or protonolysis step to regenerate the catalyst.
Experimental Protocol
Reagents:
- -Alkynic hydrazone (1.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Triethylamine (Et
N) (2.0 equiv) -
Acetonitrile (MeCN) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon, charge a dried Schlenk tube with the alkynic hydrazone (0.5 mmol) and CuI (9.5 mg, 0.05 mmol).
-
Solvation: Add anhydrous MeCN (3.0 mL) followed by Et
N (140 L, 1.0 mmol) via syringe. -
Reaction: Seal the tube and heat to reflux (80–82 °C) . Monitor by TLC (typically 2–4 hours).
-
Note: The solution often turns from pale yellow to dark brown as the active Cu-complex forms.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH
Cl (to sequester copper) and brine. -
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Substrate Scope & Performance:
| Substituent (R) | Yield (%) | Notes |
|---|---|---|
| Phenyl | 88% | Standard benchmark |
| 4-NO
Protocol B: Palladium-Catalyzed C-H Arylation
Application: Direct functionalization of the C4/C5 position of existing pyrazoles. Mechanism: Concerted Metalation-Deprotonation (CMD).[3][4]
Mechanistic Insight
The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The key step is the CMD, where a carbonate or acetate base assists in the deprotonation of the C-H bond while the metal coordinates to the pyrazole nitrogen (directing group effect).
Figure 2: Catalytic cycle for Pd-catalyzed C-H arylation via CMD mechanism.
Experimental Protocol
Reagents:
-
N-Methylpyrazole derivative (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)
(5 mol%) -
Silver(I) Oxide (Ag
O) (1.0 equiv) - Acts as halide scavenger and oxidant regeneration. -
Pivalic Acid (30 mol%) - Crucial CMD additive.
-
Solvent: DMA (N,N-Dimethylacetamide)
Step-by-Step Procedure:
-
Charge: Add Pd(OAc)
(5.6 mg, 0.025 mmol), Ag O (116 mg, 0.5 mmol), and Pivalic acid (15 mg) to a reaction vial. -
Substrates: Add the pyrazole (0.5 mmol) and Aryl Iodide (0.75 mmol).
-
Solvent: Add DMA (2.0 mL) under air (Ag
O makes this air-tolerant, though inert atmosphere is preferred for reproducibility). -
Heat: Stir at 110 °C for 12 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove silver salts. Rinse with CH
Cl . -
Purification: Concentrate and purify via column chromatography.
Protocol C: Copper-Catalyzed N-Arylation (Chan-Lam/Ullmann)
Application: Attaching aryl groups to the pyrazole Nitrogen (N1). Key Challenge: Regioselectivity between N1 and N2 in unsymmetrical pyrazoles.
Optimization Strategy
For sensitive substrates, the Chan-Lam coupling (using Aryl Boronic Acids) is preferred over Ullmann coupling (Aryl Halides) due to milder conditions (room temp vs. >100°C).
Protocol (Chan-Lam Modification):
-
Catalyst: Cu(OAc)
(10 mol%) -
Ligand: 2,2'-Bipyridine (10 mol%)
-
Oxidant: Air (balloon) or TEMPO (1.0 equiv)
-
Base: Na
CO (2.0 equiv) -
Solvent: Methanol/DCM (1:1)
Procedure:
-
Mix Pyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Cu(OAc)
, and Bipyridine in MeOH/DCM. -
Add Base.[5]
-
Stir vigorously open to air (or under O
balloon) at Room Temperature for 24h. -
Observation: The reaction mixture typically turns deep blue/green (active Cu(II) species).
References
-
Ruthenium-Catalyzed Rearrangement: "Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole." Org.[6][7][8][9][10] Lett., 2023.[11][12] 13
-
Cu-Catalyzed Cyclization: "Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones." J. Org.[8] Chem., 2011.[2] 2
-
Pd-Catalyzed C-H Activation: "Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation." PMC, 2015. 14[3]
-
Site-Selective N-Arylation: "Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles." Research Square, 2025.[6] 6[3]
-
General Review: "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI, 2023. 11
-
Silylated Pyrazoles: "Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation." Chemistry, 2016.[3][9][15] 15[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole- and Isoxazole-4-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving regioselectivity in pyrazole synthesis
Welcome to the Pyrazole Synthesis Technical Support Center
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the classic Knorr pyrazole synthesis. The formation of regioisomeric mixtures (1,3- vs. 1,5-disubstituted pyrazoles) is a notorious bottleneck that wastes precursors and complicates downstream purification.
This support center bypasses generic advice. Here, we dissect the causality behind regioselectivity failures and provide field-proven, self-validating protocols to achieve absolute regiocontrol.
Section 1: Core Concepts & Mechanism (FAQ)
Q: Why does the condensation of unsymmetrical 1,3-diketones with substituted hydrazines inherently yield a mixture of regioisomers?
A: The lack of regiocontrol in the Knorr pyrazole synthesis stems from the dual-electrophilic nature of the 1,3-diketone and the dual-nucleophilic nature of the substituted hydrazine[1]. When a monosubstituted hydrazine (e.g., methylhydrazine) reacts with an unsymmetrical 1,3-dicarbonyl, the primary amine (-NH
Because the energy difference between the two transition states is minimal under standard thermal conditions (e.g., refluxing ethanol), the reaction operates under poor kinetic and thermodynamic bias. This results in a near 1:1 mixture of 1,5-disubstituted (kinetic) and 1,3-disubstituted (thermodynamic) pyrazoles[1]. To break this symmetry, we must actively manipulate the transition state via specialized solvent networks or abandon the diketone precursor entirely.
Knorr pyrazole synthesis divergent pathways leading to mixed regioisomers.
Section 2: Troubleshooting Guide - Regioselectivity Issues
Issue 1: My standard condensation in ethanol yields an inseparable 1:1 mixture of regioisomers. How can I drive the reaction toward a single product without changing my starting materials?
The Solution: Solvent-Mediated Hydrogen Bonding Control
Causality: Conventional protic solvents like ethanol indiscriminately hydrogen-bond with both carbonyls of the diketone. Fluorinated alcohols, specifically 1,1,1,3,3,5,5,5-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), possess exceptional hydrogen-bond donating capacity (high
Quantitative Data: Solvent Effects on Regioselectivity The table below summarizes how switching to a fluorinated solvent drastically shifts the regioisomeric ratio[3].
| Solvent | Dielectric Constant (ε) | H-Bond Donor Acidity (α) | Regioisomeric Ratio (1,5- : 1,3-) |
| Ethanol | 24.5 | 0.83 | 55 : 45 |
| Acetonitrile | 37.5 | 0.19 | 50 : 50 |
| TFE (2,2,2-Trifluoroethanol) | 26.7 | 1.51 | 85 : 15 |
| HFIP (Hexafluoroisopropanol) | 16.7 | 1.96 | >95 : 5 |
Self-Validating Protocol: HFIP-Mediated Regioselective Synthesis
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M concentration[2].
-
Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes to prevent thermal runaway and maintain kinetic control[2].
-
Reaction & In-Process Control: Allow the reaction to warm to room temperature. Stir for 12–24 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the diketone spot and the emergence of a single new product spot indicates successful regiocontrol[3].
-
Workup: Remove HFIP under reduced pressure (HFIP is highly volatile and easily recovered).
-
Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure regioisomer[3].
Issue 2: I need to synthesize 1,3,4-trisubstituted pyrazoles, but the Knorr synthesis strictly favors the 1,3,5-isomer even with steric bulk. What is the alternative?
The Solution: Umpolung Strategy via Hydrazones and Nitroolefins Causality: When dictating regiochemistry via solvent fails, you must abandon the dual-electrophile diketone precursor. A highly robust alternative is the base-mediated reaction of N-monosubstituted hydrazones with nitroolefins[4]. Under strong basic conditions (e.g., t-BuOK), the hydrazone is deprotonated, drastically increasing its nucleophilicity. It undergoes a regioselective [3+2] cycloaddition with the nitroolefin. The subsequent elimination of the nitro group (as nitrous acid) aromatizes the ring, yielding the 1,3,4-trisubstituted pyrazole exclusively[4]. This "reversed" regioselectivity completely bypasses the traditional Knorr limitations.
Troubleshooting workflow for resolving pyrazole regioselectivity issues.
Self-Validating Protocol: Base-Mediated Hydrazone-Nitroolefin Cycloaddition
-
Setup: In a dry flask under an inert argon atmosphere, dissolve the N-monosubstituted hydrazone (1.0 equiv) and the nitroolefin (1.2 equiv) in anhydrous THF (0.2 M).
-
Deprotonation: Cool the mixture to -78 °C. Slowly add a solution of potassium tert-butoxide (t-BuOK, 2.0 equiv) in THF.
-
Cycloaddition: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature overnight. Self-Validation: The color of the solution typically deepens as the nitropyrazolidine intermediate forms and subsequently eliminates HNO
[4]. -
Quench & Workup: Quench the reaction with saturated aqueous NH
Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography to afford the pure 1,3,4-trisubstituted pyrazole.
Section 3: Analytical Validation (FAQ)
Q: How do I definitively confirm the regiochemistry of my isolated pyrazole?
A: Standard 1D
The definitive, self-validating analytical method is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) .
-
Causality: NOESY detects through-space dipole-dipole interactions between protons that are closer than 5 Å.
-
Validation Logic: If you have synthesized a 1,5-disubstituted pyrazole, you will observe a strong NOE cross-peak between the protons of the N1-substituent (e.g., the N-CH
group) and the protons of the C5-substituent. If you have the 1,3-disubstituted isomer, this cross-peak will be entirely absent because the spatial distance between the N1 and C3 substituents exceeds the NOE detection threshold[2]. Always run a NOESY experiment before advancing your compound to biological assays.
References
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH PMC.[Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Derivatives
Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Pyrazoles, with their diverse biological activities, are a cornerstone of modern drug discovery.[1][2] However, their synthesis, often involving precursors like 1,3-dicarbonyls and hydrazines, can lead to a variety of impurities, including regioisomers, unreacted starting materials, and colored byproducts.[3] This guide provides in-depth, field-proven insights into overcoming these common purification hurdles.
Section 1: Recrystallization
Recrystallization is a powerful technique that leverages differences in solubility between the desired compound and impurities at varying temperatures. For crystalline pyrazole derivatives, it is often the most efficient method to achieve high purity.
Frequently Asked Questions (FAQs): Recrystallization
Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it? A1: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a super-cooled liquid phase rather than a crystalline solid.[4] This is often caused by using a solvent in which the compound is excessively soluble or by cooling the solution too rapidly.
-
Causality: The solution becomes saturated at a temperature below the compound's melting point. If the concentration of the solute is too high, the molecules don't have time to align into a crystal lattice and instead aggregate as an amorphous oil.
-
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (the solvent it is dissolved in) to slightly decrease the concentration.[5] Allow the solution to cool much more slowly. If the problem persists, consider a binary solvent system.[6]
Q2: I'm getting a very low yield after recrystallization. Where could my product be going? A2: Low yield is a common issue and can stem from several factors. The primary cause is often using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.
-
Causality: Recrystallization relies on the compound being sparingly soluble in the cold solvent. Excessive solvent volume means the solution never reaches a sufficient saturation point for complete precipitation.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5] After cooling and filtering, wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without redissolving the product.[4] Additionally, ensure you are not losing product during transfers by rinsing glassware with the cold mother liquor.[4]
Q3: No crystals are forming, even after my solution has cooled in an ice bath. What should I do? A3: Spontaneous nucleation can sometimes be slow. Several techniques can be used to induce crystallization.
-
Causality: The formation of the first crystal nucleus (nucleation) is an energetically demanding step. A supersaturated solution can remain in a metastable state without precipitating.
-
Solution:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[5][6] The microscopic imperfections on the glass provide a nucleation site.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Troubleshooting Guide: Recrystallization
| Symptom | Possible Cause | Recommended Solution |
| Oiling Out | Solution is too concentrated; cooling is too rapid; inappropriate solvent. | Re-heat, add more solvent, and cool slowly. Consider switching to a binary solvent system.[4] |
| Low Yield | Too much solvent used for dissolution; washing crystals with warm solvent. | Use the minimum amount of hot solvent. Wash crystals with a minimal amount of ice-cold solvent.[4] |
| No Crystal Formation | Solution is too dilute; nucleation is inhibited. | Scratch the flask, add a seed crystal, or reduce the solvent volume and re-cool.[6] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[3][4] |
| Premature Crystallization | Compound crystallizes in the funnel during hot filtration. | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.[4] |
Experimental Protocol: Binary Solvent Recrystallization
This method is ideal when your pyrazole derivative is highly soluble in one solvent ("good" solvent) and poorly soluble in another ("poor" solvent) at all temperatures. The two solvents must be miscible.
-
Dissolution: In a flask, dissolve the crude pyrazole derivative in the minimum required amount of the hot "good" solvent (e.g., ethanol, acetone).[6]
-
Addition of Poor Solvent: While the solution is still hot and stirring, add the "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes faintly and persistently turbid (cloudy).[6]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears, resulting in a saturated solution.[5]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry them thoroughly.[6]
Workflow: Recrystallization Decision Logic
Caption: Decision workflow for troubleshooting recrystallization.
Section 2: Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[4] It is indispensable for separating complex mixtures, especially regioisomers.[1]
Frequently Asked Questions (FAQs): Column Chromatography
Q1: My pyrazole derivative is sticking to the silica gel column and won't elute. What's wrong? A1: This is a classic problem for basic compounds like many pyrazoles on standard, slightly acidic silica gel.
-
Causality: The pyrazole nitrogen acts as a Lewis base and interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via strong hydrogen bonds or acid-base interactions. This causes significant peak tailing and, in severe cases, irreversible adsorption.
-
Solution: Deactivate the silica gel. This can be done by preparing the slurry and eluent with a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[4][5] This base neutralizes the acidic sites on the silica, allowing the basic pyrazole to elute properly. Alternatively, consider using a different stationary phase like neutral alumina.[5]
Q2: I can't get good separation between my desired product and an impurity (e.g., a regioisomer). How can I improve resolution? A2: Improving resolution requires optimizing the "separation factor" between the two compounds. This is almost always achieved by modifying the mobile phase.
-
Causality: Regioisomers often have very similar polarities, making them difficult to separate.[3] A standard eluent system (e.g., ethyl acetate/hexanes) may not provide enough selectivity.
-
Solution:
-
Go Isocratic: Run the column with a single, weaker eluent mixture (e.g., 10% EtOAc in hexanes instead of 20%). This gives the compounds more interaction time with the stationary phase, often improving separation.
-
Change Solvent System: Introduce a different solvent to change the selectivity. For example, replacing some ethyl acetate with dichloromethane or adding a small amount of methanol can alter the specific interactions and improve separation.
-
Finer Silica: Use silica gel with a smaller particle size (finer mesh) for higher surface area and better resolution, though this will require higher pressure.
-
Q3: My compound seems to be degrading on the column. Is this possible? A3: Yes, some sensitive pyrazole derivatives can degrade on acidic silica gel.[4] If your collected fractions show new, unexpected spots on TLC, degradation may be the cause.
-
Causality: The acidic environment of the silica gel can catalyze decomposition or rearrangement of sensitive functional groups on the pyrazole scaffold.
-
Solution: As with adsorption issues, deactivating the silica with triethylamine is the first step.[4] If degradation persists, switch to a less harsh stationary phase like neutral alumina or consider reversed-phase (C18) chromatography. Running the column quickly ("flash chromatography") also minimizes the time the compound spends in contact with the stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use positive pressure (air or nitrogen) to pack it tightly and evenly. Add a thin layer of sand to the top to protect the silica bed.[4]
-
Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample solution to the top of the silica gel. Alternatively, for poorly soluble compounds, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[4]
-
Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions in test tubes. If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified pyrazole derivative.
Workflow: Flash Column Chromatography
Caption: Standard workflow for flash column chromatography.
Section 3: Acid-Base Extraction
This liquid-liquid extraction technique is exceptionally useful for separating basic pyrazole derivatives from neutral or acidic impurities.
-
Principle of Causality: Pyrazoles are weakly basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom. In the presence of a sufficiently strong acid (e.g., 1M HCl), this nitrogen can be protonated to form a pyrazolium salt.[5] This salt is ionic and therefore highly soluble in the aqueous phase, while non-basic organic impurities remain in the organic phase. The process is reversed by adding a base, which deprotonates the pyrazolium salt, making it insoluble in water and extractable back into an organic solvent.
Troubleshooting Guide: Acid-Base Extraction
| Symptom | Possible Cause | Recommended Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel, especially with chlorinated solvents. | Use gentle, swirling inversions instead of vigorous shaking. If an emulsion forms, let it stand or add a small amount of brine (saturated NaCl solution) to break it. |
| Product Precipitates in Funnel | The pyrazolium salt may have limited aqueous solubility. | Add more of the aqueous acid solution to fully dissolve the salt. Gentle warming may also help, but use caution with volatile organic solvents. |
| Low Recovery After Basification | Incomplete basification; insufficient extraction from the aqueous layer. | Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8). Perform multiple (2-3) extractions with the organic solvent to ensure complete recovery of the product. |
Experimental Protocol: Purifying a Basic Pyrazole
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[5]
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and invert gently several times to mix the layers, venting frequently.[3] The protonated pyrazole will move into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the aqueous layer (which contains the desired product as a salt) into a clean flask. The organic layer containing non-basic impurities can be discarded.[5]
-
Basification: Cool the collected aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The deprotonated pyrazole derivative will often precipitate.[5]
-
Final Extraction: Transfer the basified mixture back to a separatory funnel and extract the purified product back into an organic solvent (2-3 times).
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[5]
Workflow: Acid-Base Extraction Logic
Caption: Logical flow of an acid-base extraction for a basic pyrazole.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-Keto Esters to Polysubstituted Pyrazoles: A Multicomponent-Domino Approach. Chemical Reviews, 111(11), 6984-7034.
- Al-Hourani, B. J. (2014). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega.
- German Patent DE102009060150A1. (2011).
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]
-
Fassi, D., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
- World Intellectual Property Organization. (2011). Method for purifying pyrazoles. WO2011076194A1.
- Israel Patent IL110461A. (2009).
-
ResearchGate. (2023). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives. [Link]
-
Al-Azizeh, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
eGrove. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. [Link]
-
Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives. Journal of Molecular Structure. [Link]
-
Wang, Y., et al. (2021). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts, 10(4). [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]
-
Prince, S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]
Sources
Overcoming side reactions in (1-Cyclopropyl-1H-pyrazol-3-yl)methanol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol .
Synthesizing this specific pyrazole derivative presents two major chemical hurdles: achieving strict regiocontrol during the N-alkylation of the pyrazole core, and preventing over-reduction or ring-cleavage during the final ester-to-alcohol conversion. This guide breaks down the mechanistic causality behind these side reactions and provides self-validating protocols to ensure high-yield, reproducible results.
Synthesis Workflow & Pathway Visualization
Understanding the divergence between the desired pathway and common side reactions is the first step in troubleshooting. The diagram below illustrates the preferred Chan-Lam coupling route versus the problematic steric mis-alkylation and over-reduction pathways.
Fig 1. Synthesis workflow of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol and common side reactions.
Troubleshooting FAQs
Q1: Why am I getting a mixture of 3-substituted and 5-substituted regioisomers, and how can I favor the 3-yl isomer? Causality & Explanation: When direct alkylation of ethyl 1H-pyrazole-3-carboxylate is attempted using cyclopropyl halides, the two nitrogen atoms (N1 and N2) compete as nucleophiles. Because of tautomerization, this often yields an inseparable mixture of the 1,3- and 1,5-isomers. Solution: Transition to a 1[1]. The Chan-Lam coupling is highly sensitive to steric hindrance. The bulky copper-complex intermediate preferentially coordinates and undergoes reductive elimination at the less hindered N1 position (distant from the C3-carboxylate), drastically improving the 3-yl to 5-yl ratio.
Q2: My Chan-Lam coupling with cyclopropylboronic acid is stalling at 40% conversion. How can I drive it to completion?
Causality & Explanation: Alkylboronic acids are notoriously less reactive in Chan-Lam couplings compared to arylboronic acids due to slower transmetalation. Furthermore, the active Cu(II) species can be prematurely reduced to inactive Cu(I) or Cu(0) if oxygen transfer is insufficient.
Solution: Use a continuous sparge of dry air or an O
Q3: During the ester reduction step, I'm observing incomplete conversion or mysterious side products. What is going wrong? Causality & Explanation: Reducing ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate to the target methanol is typically achieved using 2
2[2]. If the reaction is run too warm (>20 °C), over-reduction (cleavage of the pyrazole ring) or ring-opening of the cyclopropyl group can occur. Conversely, if quenched improperly, gelatinous aluminum salts trap the product, leading to artificially low isolated yields. Solution: Maintain the reaction strictly at 0 °C during addition. Quench using the Fieser method to form a granular, easily filterable aluminum precipitate.Quantitative Data: Reduction Condition Optimization
To prevent over-reduction while ensuring complete conversion, selecting the right reducing agent and conditions is critical.
Table 1: Comparison of Reduction Conditions for Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate
| Reducing Agent | Temperature | Additives / Quench | Conversion | Main Side Reaction | Recommendation |
| LiAlH | 0 °C to RT | Fieser Quench | >95% | Minimal (if temp controlled) | Primary method for scale-up |
| LiAlH | Reflux (65 °C) | Aqueous acid | <50% | Ring opening, Al-complexation | Avoid |
| NaBH | RT to 60 °C | MeOH | ~40% | Incomplete reduction | Not recommended |
| NaBH | 0 °C to RT | Aqueous workup | >85% | Slow reaction time | Good alternative to LiAlH |
| DIBAL-H (2.5 eq) | -78 °C to 0 °C | Rochelle's Salt | >90% | Over-reduction to aldehyde | For sensitive substrates |
Step-by-Step Methodologies
Protocol A: Regioselective Chan-Lam N-Cyclopropylation
This protocol utilizes steric bulk to force N1-alkylation, avoiding the 5-yl regioisomer.
-
Preparation: Charge a flame-dried round-bottom flask with ethyl 1H-pyrazole-3-carboxylate (1.0 eq), cyclopropylboronic acid (2.0 eq), Cu(OAc)
(1.0 eq), and anhydrous Na CO (2.0 eq). -
Solvent & Additives: Suspend the mixture in anhydrous dichloroethane (DCE) to a 0.1 M concentration. Add pyridine (2.0 eq) and freshly activated 4Å molecular sieves (200 mg/mmol) to sequester water generated during the reaction.
-
Oxidative Coupling: Equip the flask with an O
balloon. Stir vigorously at 70 °C for 16-24 hours.-
Causality: Vigorous stirring and an oxygen-rich environment are critical to constantly reoxidize Cu(I) back to the active Cu(II) species.
-
-
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is self-validating when the starting material mass (m/z 141) is entirely replaced by the product mass (m/z 181). A ratio of >9:1 for the 3-yl vs 5-yl isomer confirms successful regiocontrol.
-
Workup: Filter the crude mixture through a pad of Celite, wash with EtOAc, and concentrate. Purify via silica gel chromatography.
Protocol B: Controlled Reduction to (1-Cyclopropyl-1H-pyrazol-3-yl)methanol
This protocol prevents cyclopropyl ring opening and eliminates aluminum salt entrapment.
-
Preparation: Dissolve the purified ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C in an ice bath.
-
Reduction: Slowly add a 1.0 M solution of LiAlH
in THF (1.5 eq) dropwise over 30 minutes[2].-
Causality: Dropwise addition controls the exotherm, preventing the localized heating that causes cyclopropyl ring opening or over-reduction.
-
-
Incubation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Fieser Quench: Cool the reaction back to 0 °C. For every 1.0 g of LiAlH
used, strictly add:-
1.0 mL H
O (dropwise, caution: gas evolution) -
1.0 mL 15% NaOH (aq)
-
3.0 mL H
O
-
-
Self-Validation Checkpoint: Stir vigorously for 15 minutes. The formation of a crisp, white, granular precipitate indicates successful neutralization of aluminum complexes. If the salts remain gelatinous, the quench was incomplete, which will artificially lower your isolated yield.
-
Isolation: Filter the granular salts through Celite, wash thoroughly with THF, and concentrate the filtrate in vacuo to yield pure (1-cyclopropyl-1H-pyrazol-3-yl)methanol.
References
- Title: US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof Source: Google Patents URL
- Title: Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions: A Second Decade Source: Thieme Connect URL
- Title: A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry Source: Research Repository UCD URL
Sources
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the Advanced Applications Support Center. Pyrazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. While the classic Knorr pyrazole synthesis (the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine) is the foundational method, researchers frequently encounter bottlenecks regarding regioselectivity, stalled kinetics, and byproduct formation.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the causality behind reaction failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.
Mechanistic Troubleshooting & FAQs
Issue 1: Regioselectivity and Isomeric Mixtures
Q: My reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine yields an inseparable mixture of 1,3,5- and 1,3,4-trisubstituted regioisomers. How can I control this?
A: Regioselectivity issues stem from the competing electrophilicities of the two carbonyl carbons and the differential nucleophilicity of the two nitrogen atoms on the substituted hydrazine[1]. When run in standard polar protic solvents (like ethanol), generalized hydrogen bonding masks these subtle electronic differences, leading to a loss of kinetic control and resulting in nearly 1:1 isomeric mixtures.
Optimization Strategy:
-
Solvent Modulation: Switch to an aprotic dipolar solvent such as N,N-dimethylacetamide (DMAc). DMAc prevents the masking of the nucleophile, allowing the inherent steric and electronic differences of the substrates to dictate the attack, often boosting yields to 59–98% with high selectivity[2][3].
-
Fluorinated Alcohols: Alternatively, using fluorinated solvents can dramatically improve regioselectivity. These solvents act as strong, specific hydrogen-bond donors that selectively activate the more electron-rich carbonyl group, guiding the initial nucleophilic attack to a single site[1].
-
Validation: Always use 2D NMR (specifically NOESY) to unambiguously assign the regiochemistry of your isolated product, as 1D ¹H NMR is often insufficient for distinguishing pyrazole regioisomers[1].
Issue 2: Stalled Reactions and Low Yields
Q: The conversion rate is poor. TLC shows the disappearance of starting materials but a buildup of a new intermediate, and the final pyrazole yield is <50%. How do I drive the reaction to completion?
A: Your reaction has likely stalled at the pyrazoline intermediate stage. The Knorr synthesis is a two-step process: (1) initial imine formation/cyclization to form a pyrazoline, and (2) dehydration/aromatization to form the fully conjugated pyrazole[4]. The dehydration step requires significant activation energy.
Optimization Strategy:
-
Thermal Activation: Room temperature is often insufficient for complete aromatization. Elevating the reaction temperature to 60 °C–100 °C provides the necessary thermodynamic push to eliminate water and form the pyrazole[2][3].
-
Catalysis: The addition of a catalyst lowers the activation barrier for both the initial condensation and the final dehydration. While 10 mol% glacial acetic acid is standard, greener alternatives like Nano-ZnO have proven highly efficient for accelerating cyclocondensation[2].
-
Reagent Integrity: Ensure your hydrazine hydrate is fresh. Hydrazine readily absorbs atmospheric CO₂, forming carbazates that drastically lower its nucleophilicity and ruin reaction yields[4].
Issue 3: Highly Colored Impurities
Q: My crude mixture is deep red or yellow, making purification via crystallization nearly impossible. What causes this?
A: Highly colored impurities usually arise from the oxidative degradation of the hydrazine starting material or from the di-addition of hydrazine to the dicarbonyl compound[4].
Optimization Strategy: Run the reaction under an inert atmosphere (N₂ or Argon) if your specific substituted hydrazine is prone to oxidation. During workup, dissolve the crude product in a suitable solvent and treat it with activated charcoal. The charcoal selectively adsorbs these large, conjugated colored impurities, allowing you to filter them away before attempting recrystallization[4].
Reaction Optimization Pathways (Visualized)
Workflow for optimizing regioselectivity in pyrazole synthesis via solvent modulation.
Diagnostic decision tree for resolving low conversion and yield in pyrazole synthesis.
Quantitative Optimization Data
The following table summarizes the impact of optimizing reaction parameters based on established literature and empirical testing.
| Reaction Parameter | Standard Condition | Optimized Condition | Mechanistic Impact & Outcome |
| Solvent Selection | Ethanol (Polar Protic) | DMAc or Fluorinated Alcohols | Shifts product distribution from a ~1:1 regioisomer mixture to >95% selectivity for the target isomer[1][3]. |
| Temperature | Room Temperature (20 °C) | 60 °C – 100 °C | Overcomes the activation energy barrier for pyrazoline dehydration; increases final yield from <50% to >85%[5]. |
| Catalyst | None | Glacial AcOH (10 mol%) or Nano-ZnO | Accelerates the initial cyclocondensation step; reduces overall reaction time from 24 hours to 2–4 hours[2]. |
| Reactor Type | Batch Round-Bottom Flask | Continuous Flow Reactor | Enhances heat transfer and safety; allows operation at 100 °C under pressure, cutting residence time to just 10 minutes[5]. |
Standardized & Self-Validating Experimental Protocols
Protocol A: Optimized Batch Synthesis of Pyrazoles (Catalyzed)
This protocol utilizes thermal activation and acid catalysis to prevent intermediate stalling, incorporating self-validating visual checkpoints.
Materials:
-
1,3-Diketone (1.0 eq, >98% purity)
-
Substituted Hydrazine or Hydrazine Hydrate (1.05 eq, freshly opened)
-
Glacial Acetic Acid (0.1 eq)
-
Solvent: DMAc (for regiocontrol) or Ethanol (for symmetrical diketones)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (approx. 0.5 M concentration).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the stirring solution.
-
Nucleophile Addition: Place the flask in a room-temperature water bath. Slowly add the hydrazine (1.05 eq) dropwise.
-
Self-Validating Checkpoint 1: The reaction is exothermic. You should observe the formation of water droplets on the upper, cooler walls of the flask—this is immediate physical proof that the initial imine condensation has successfully occurred[4].
-
-
Thermal Activation: Heat the reaction mixture to 60 °C – 80 °C (depending on solvent boiling point) and stir for 2 to 4 hours.
-
Monitoring: Monitor via TLC (typically 3:1 Hexanes:Ethyl Acetate).
-
Self-Validating Checkpoint 2: The reaction is complete when the starting diketone spot disappears and a new, highly UV-active spot (the fully aromatized pyrazole) dominates. If a non-UV-active intermediate persists, increase the temperature by 10 °C.
-
-
Workup & Purification: Cool to room temperature and remove the solvent under reduced pressure. If unreacted hydrazine remains, perform an acidic aqueous wash (e.g., 5% HCl) during liquid-liquid extraction to remove it as a water-soluble salt[4]. Recrystallize the crude solid from an ethanol/water mixture.
Protocol B: High-Temperature Continuous Flow Synthesis
For scale-up and rapid turnaround, flow chemistry allows for temperatures above the solvent's atmospheric boiling point, forcing complete conversion.
Step-by-Step Methodology:
-
Stock Solutions: Prepare Stock A: 1,3-diketone (0.20 M) in 10% Aqueous DMF. Prepare Stock B: Hydrazine derivative (0.24 M) in 10% Aqueous DMF[5].
-
Reactor Setup: Utilize a PTFE tubing reactor (e.g., 2.5 mL volume). Set the system backpressure regulator to safely allow heating above the atmospheric boiling point.
-
Execution: Pump Stock A and Stock B at equal flow rates, setting the reactor temperature to 100 °C. Adjust the flow rate to achieve a residence time of exactly 10 minutes[5].
-
Collection: Collect the outflow, neutralize with solid sodium bicarbonate, and evaporate the solvent in vacuo. Precipitate the pure pyrazole by adding water and 10% HCl, followed by filtration[5].
References
1.[4] Technical Support Center: Pyrazole Synthesis via Cyclocondensation - Benchchem, benchchem.com, 2.[1] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem, benchchem.com, 3.[2] troubleshooting low conversion rates in pyrazole synthesis - Benchchem, benchchem.com, 4.[3] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI, mdpi.com, 5.[5] FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis - Interchim, interchim.fr,
Sources
Technical Support Center: Troubleshooting the Synthesis and Yield Optimization of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless researchers through the intricacies of pyrazole derivative synthesis. The synthesis of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol presents two distinct chemical hurdles: achieving high regioselectivity during the N-cyclopropylation of the pyrazole core, and preventing product occlusion during the reduction of the carboxylate intermediate.
This guide deconstructs the causality behind common experimental failures and provides a self-validating system to ensure high yields, optimal purity, and reproducible scale-up.
Part 1: Mechanistic Pathway & Workflow
The most robust route to (1-Cyclopropyl-1H-pyrazol-3-yl)methanol involves a two-step sequence: a Cu-mediated Chan-Lam coupling to install the cyclopropyl group, followed by a hydride reduction of the ester[1]. The diagram below maps the critical path and highlights where kinetic vs. thermodynamic control dictates your yield.
Fig 1: Two-step synthesis workflow and mechanistic failure points for (1-Cyclopropyl-1H-pyrazol-3-yl)methanol.
Part 2: Troubleshooting FAQs
Q1: During the Chan-Lam coupling of ethyl 1H-pyrazole-3-carboxylate with cyclopropylboronic acid, my reaction stalls at 20% conversion. How can I drive it to completion?
Causality & Fix: Alkylboronic acids (like cyclopropylboronic acid) are notoriously sluggish in Chan-Lam couplings compared to their aryl counterparts[2]. This is because the
Q2: I am observing a mixture of 1,3- and 1,5-isomers after the N-alkylation step. How do I selectively obtain the 1,3-isomer?
Causality & Fix: Pyrazoles exist as rapidly interconverting tautomers, meaning both N1 and N2 are nucleophilic. The 1,5-isomer forms when the nitrogen adjacent to the ester group attacks the electrophile. This is kinetically less favored due to steric hindrance but frequently occurs under harsh
Q3: My reduction step using LiAlH₄ results in a gelatinous emulsion that traps my product. My isolated yield is below 40%.
Causality & Fix: This is the most common mechanical failure in this synthesis. The reduction of the ester to the alcohol generates aluminum alkoxide intermediates. When quenched with arbitrary amounts of water, these form amorphous, gelatinous aluminum hydroxide (
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate
-
Setup: In an oven-dried flask, dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous dichloroethane (DCE) to a concentration of 0.1 M.
-
Reagent Addition: Add cyclopropylboronic acid (2.0 eq), anhydrous Cu(OAc)2 (1.0 eq), and pyridine (2.0 eq).
-
Atmosphere: Equip the flask with an
balloon.-
Self-Validation Check: The solution must turn a deep, vibrant blue/green upon the addition of pyridine, indicating the successful formation of the active Cu(II)-pyridine complex. If the solution remains pale or brown, your Cu(OAc)2 has degraded or the coordination failed.
-
-
Reaction: Stir vigorously at 70 °C for 24–48 hours. Monitor conversion by LC-MS.
-
Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble copper salts, wash with EtOAc, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 1,3-isomer.
Protocol B: Reduction to (1-Cyclopropyl-1H-pyrazol-3-yl)methanol
-
Setup: Dissolve the ester from Protocol A (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C under a nitrogen atmosphere.
-
Reduction: Slowly add
(1.5 eq) portion-wise.-
Self-Validation Check: Mild effervescence (
gas) will occur. The reaction should remain a stirrable, uniform suspension.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour[1].
-
Fieser Quench (Critical Step): Cool the flask back to 0 °C. For every 1.0 g of
used, sequentially and dropwise add:-
1.0 mL of distilled water (wait for aggressive effervescence to subside).
-
1.0 mL of 15% aqueous NaOH.
-
3.0 mL of distilled water.
-
-
Maturation: Remove the ice bath and stir vigorously for 15 minutes.
-
Self-Validation Check: The gray/milky suspension must transform into a crisp, white, granular precipitate with a completely clear supernatant. If it remains milky, the water ratio was imprecise; add a small pinch of anhydrous
and stir for another 10 minutes.
-
-
Isolation: Filter through a Celite pad, wash the filter cake thoroughly with hot THF, and concentrate the filtrate in vacuo to yield the pure alcohol.
Part 4: Quantitative Data Summaries
Table 1: N-Cyclopropylation Method Comparison
| Method | Reagents | Typical Yield | 1,3 : 1,5 Regioselectivity | Primary Drawback |
| Chan-Lam Coupling | Cyclopropylboronic acid, Cu(OAc)2, Pyridine, | 65–80% | > 95:5 | Requires stoichiometric copper; sensitive to moisture. |
| Direct Alkylation | Cyclopropyl bromide, | 30–50% | ~ 60:40 | Poor regioselectivity; requires high heat due to poor |
| Condensation | Cyclopropylhydrazine, Ethyl 2,4-dioxopentanoate | 40–60% | ~ 50:50 | Extremely difficult to separate the resulting isomer mixture. |
Table 2: Ester Reduction Workup Comparison
| Quench Method | Reagents Added (per 1g | Filtration Time | Product Recovery | Visual Indicator |
| Fieser Workup | 1 mL | < 5 minutes | > 90% | Crisp, white, granular precipitate; clear supernatant. |
| Rochelle's Salt | Excess saturated aqueous Potassium Sodium Tartrate | 2–4 hours | 75–85% | Biphasic liquid system; requires prolonged vigorous stirring to break emulsions. |
| Direct Water | Excess | > 12 hours | < 40% | Thick, gelatinous gray/white paste; clogs filter paper immediately. |
Part 5: References
-
Title: Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof (US Patent 11,084,808 B2) Source: Google Patents URL:
-
Title: Amination of Alkylboronic Esters Source: ChemRxiv / European Journal of Organic Chemistry URL: [Link]
Sources
Technical Support Center: Stability Studies & Troubleshooting for Pyrazole Compounds
Welcome to the Technical Support Center for Pyrazole Compound Stability. As drug development professionals and analytical chemists, you understand that the pyrazole ring is a privileged scaffold in medicinal chemistry. However, its stability is highly dependent on its substitution pattern and the microenvironmental conditions it is exposed to.
This guide is designed by Senior Application Scientists to move beyond basic troubleshooting. We focus on the causality of degradation—explaining why specific bonds break under certain stressors—and provide self-validating protocols to ensure your stability-indicating methods (SIMs) are robust, reproducible, and scientifically sound.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why am I seeing inconsistent peak shapes, split peaks, or shifting retention times in my HPLC analysis of N-unsubstituted pyrazoles?
The Causality: You are likely observing tautomeric interconversion. N-unsubstituted pyrazoles (1H-pyrazoles) exist in a dynamic tautomeric equilibrium. The presence of water or protic solvents in your mobile phase lowers the energetic barrier for proton transfer between the nitrogen atoms[1]. While not a chemical degradation, this rapid interconversion during the chromatographic run leads to peak broadening or splitting. The Fix:
-
Self-Validating Check: Re-inject the sample using a strictly aprotic solvent system (if compatible with your column) or lower the column temperature to slow the exchange rate.
-
Protocol Adjustment: Control the pH of your aqueous mobile phase tightly using strong buffers (e.g., Formic acid/Ammonium formate) to lock the molecule into a single protonation state[1].
Q2: My N-methyl pyrazole API shows significant degradation under ICH Q1B photostability testing. What is the mechanism, and how do I identify the degradants?
The Causality: N-alkylated pyrazoles, such as the kinase inhibitor 2, are highly susceptible to photolytic cleavage[2]. UV exposure weakens the N–CH₃ bond, leading to homolytic cleavage that generates a pyrazole radical (N•) and a methyl radical (•CH₃). The methyl radical reacts with dissolved molecular oxygen to form formaldehyde, while the pyrazole radical abstracts a hydrogen to form a primary amine (N-demethylated product)[2]. The Fix: Analyze the stressed samples using LC-MS/MS. Look for a mass shift corresponding to the loss of a methyl group (-14 Da). Store all stock solutions in amber vials and minimize headspace oxygen to quench the radical propagation pathway.
Photolytic N-demethylation pathway of N-methyl pyrazole derivatives under UV stress.
Q3: During oxidative stress testing (3% H₂O₂), my pyrazole compound degrades rapidly, and the solution changes color. What is happening?
The Causality: While the pyrazole core is generally aromatic and stable, electron-rich pyrazoles or pyrazolone derivatives are highly prone to oxidative degradation[3]. Oxidation typically leads to the hydroxylation of the pyrazole ring or complete ring cleavage. For example, forced degradation studies on4 demonstrate that oxidative stress causes the loss of oxygen from the pyrazole ring and subsequent N–C double bond cleavage[4]. The color change is a classic indicator of extended conjugated systems breaking down or forming complex polymeric degradants[3]. The Fix: Degas your formulation solvents and store the API under an inert argon or nitrogen atmosphere. Utilize UHPLC-QTOF-MS to identify the exact mass of the oxygenated adducts.
Part 2: Quantitative Data & Stability Profiles
To benchmark your own compounds, refer to the following quantitative data summarizing the stability of various pyrazole classes under specific stressors.
Table 1: Hydrolytic Stability of Pyrazole Ester Derivatives (pH 8 Buffer) Data demonstrates how structural modifications (steric hindrance) improve the half-life of pyrazole esters against base-catalyzed hydrolysis[1].
| Compound Class | Structural Modification | Half-life (t½) in minutes |
| Initial Hit Compounds | Unhindered ester linkage | 60 - 120 |
| Derivative 7e | Moderate steric bulk added | 450 |
| Derivative 10a | Heavy steric shielding around ester | 900 |
Table 2: Degradation Profiles of Commercial Pyrazole APIs
| API Name | Primary Sensitivity | Mechanistic Degradation Pathway |
| Avapritinib | Photolytic (UV/Vis) | Cleavage of N-CH₃ bond yielding primary amines[2]. |
| Crizotinib | Oxidative (H₂O₂) | Pyrazole ring oxygenation and subsequent N-C cleavage[4]. |
| Regadenoson | Acidic / Basic | Hydrolysis of ester/amide linkages attached to the pyrazole core[5]. |
Part 3: Standardized Forced Degradation Protocol
To build a self-validating Stability-Indicating Method (SIM), you must generate 10-15% degradation of the active pharmaceutical ingredient (API). Over-stressing (>20%) leads to secondary degradants that are not clinically relevant, while under-stressing (<5%) fails to validate the analytical method's resolving power.
Step-by-Step Methodology for Pyrazole Stress Testing
Step 1: Stock Solution Preparation
-
Accurately weigh 10 mg of the highly pure pyrazole API.
-
Dissolve in 10 mL of an inert, MS-compatible solvent (e.g., LC-MS grade Acetonitrile or Methanol) to achieve a 1 mg/mL stock solution[1]. Note: Ensure complete dissolution via sonication if necessary.
Step 2: Hydrolytic Stress (Acid & Base)
-
Acid: Transfer 1 mL of stock solution to a vial. Add 1 mL of 0.1 N HCl. Incubate at 60°C for 12 to 24 hours[1].
-
Base: Transfer 1 mL of stock solution to a vial. Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 12 to 24 hours[1].
-
Self-Validation: If degradation exceeds 15%, reduce the temperature to 40°C or the acid/base concentration to 0.05 N.
Step 3: Oxidative Stress
-
Transfer 1 mL of stock solution to an amber vial (to prevent concurrent photolysis).
-
Add 1 mL of 3% H₂O₂. Incubate at room temperature (20-25°C) for 24 hours[1].
Step 4: Photolytic Stress (ICH Q1B Compliance)
-
Expose 2 mL of the stock solution (in a clear quartz vial) to UV/Visible light in a photostability chamber.
-
Ensure exposure provides an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter[1].
Step 5: Neutralization and Sample Preparation
-
Neutralize the acid-stressed samples with an equivalent volume of 0.1 N NaOH.
-
Neutralize the base-stressed samples with an equivalent volume of 0.1 N HCl[2].
-
Dilute all stressed samples with the initial HPLC mobile phase to a final concentration within the linear dynamic range of your detector (e.g., 100 µg/mL).
Step 6: UHPLC-PDA-HRMS Analysis
-
Inject the samples onto a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1].
-
Utilize a linear gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B)[1].
-
Monitor via Photodiode Array (PDA) for peak purity and High-Resolution Mass Spectrometry (HRMS) for structural elucidation of degradants.
Standardized forced degradation and stability-indicating analytical workflow.
References
-
LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method. MOCA. [Link]
-
Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. SRCE.[Link]
-
Synthesis and characterization of potential and degraded impurities of Regadenoson. Machinery.[Link]
Sources
Technical Support Center: Pyrazole N-Alkylation Troubleshooting Guide
Status: Operational Ticket Type: Chemical Synthesis / Heterocycle Functionalization Assigned Specialist: Senior Application Scientist
Introduction: The "Tautomer Trap"
Welcome to the Pyrazole N-Alkylation Support Center. If you are here, you are likely facing one of two problems: you have a mixture of inseparable isomers (N1 vs. N2), or your reaction has stalled.
The core difficulty in pyrazole chemistry is annular tautomerism . Unlike pyrrole or pyridine, the pyrazole proton shuttles between N1 and N2. In solution, a 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer. When you introduce an electrophile, the ratio of products depends on a delicate balance between steric hindrance (kinetic control) and electron density (thermodynamic/electronic control).
This guide ignores generic advice. We focus on field-proven variables: solvent-controlled regioselectivity, base effects, and alternative coupling strategies like the Mitsunobu reaction.
Visual Diagnostic: Troubleshooting Workflow
Before altering your protocol, use this decision tree to diagnose the root cause of your failure.
Caption: Logical workflow for diagnosing pyrazole alkylation failures. Blue nodes indicate alternative synthetic routes; Green nodes indicate optimization tactics.
Module 1: Solving Regioselectivity Issues (N1 vs. N2)
The most common support ticket involves obtaining a 50:50 or 60:40 mixture of isomers.
The Mechanism of Selectivity
Regioselectivity is governed by the interplay of sterics and electronics.[1]
-
Steric Rule: Alkylation generally favors the less hindered nitrogen .[2][3] If you have a bulky group at C3, the electrophile prefers N1 (distal).
-
Electronic Rule: If the pyrazole has an electron-withdrawing group (EWG), the nitrogen furthest from the EWG is usually more basic/nucleophilic [1].
The "Solvent Switch" Protocol
Standard polar aprotic solvents (DMF, DMSO) stabilize the pyrazolate anion but often lead to poor selectivity.
-
The Fix: Use fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) .[2][3][4]
-
Why it works: These solvents form hydrogen bond networks with the pyrazole nitrogens. They can shield the more accessible nitrogen or alter the tautomeric equilibrium, significantly enhancing regioselectivity compared to MeCN or DMF [2].
Chelation Control (Magnesium/Zinc)
If standard bases (
-
The Fix: Add
or . -
Why it works: The metal cation coordinates between the pyrazole nitrogen and a neighboring directing group (if present), locking the conformation and forcing alkylation at the specific nitrogen (often N2, reversing standard selectivity) [3].
Module 2: Solving Reactivity & Yield Issues
Base Selection & Solubility
Low yields often stem from the "heterogeneous trap."
-
Solution A (Solubility): Switch to
. Cesium is larger and more soluble in organic solvents (the "Cesium Effect"), increasing the effective concentration of the deprotonated pyrazole. -
Solution B (Strength): Switch to NaH (Sodium Hydride) in dry DMF or THF. This ensures irreversible deprotonation.
-
Warning: NaH requires strictly anhydrous conditions.
-
The "Quaternization" Side-Product
If you see a very polar spot on TLC that doesn't move, you likely over-alkylated to form the pyrazolium salt.
-
The Fix: Reduce the alkylating agent equivalents to 0.95 eq. Do not use excess electrophile.
Module 3: Alternative Methodologies (When Fails)
If direct alkylation with alkyl halides is failing (decomposition, no reaction), switch to the Mitsunobu Reaction . This is particularly useful when the alkyl group is complex or only available as an alcohol.
Protocol: Mitsunobu N-Alkylation
This method uses an alcohol (R-OH) instead of a halide (R-X).
Reagents:
-
Triphenylphosphine (
)[5] -
Substrate Alcohol (R-OH)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step:
-
Dissolve: Dissolve Pyrazole (1.0 eq), Alcohol (1.1 eq), and
(1.2 eq) in anhydrous THF under Nitrogen/Argon. -
Cool: Cool the mixture to 0°C.
-
Add DIAD: Add DIAD (1.2 eq) dropwise over 10–15 minutes. Do not add all at once—exothermic.
-
Warm: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Monitor: Check TLC. If
(Triphenylphosphine oxide) formation is observed, the reaction is progressing.[5] -
Workup: Concentrate and purify via column chromatography.
Why use this? The Mitsunobu reaction proceeds under neutral conditions (avoiding strong bases) and often exhibits different regioselectivity profiles due to the bulky phosphonium intermediate [4].
Module 4: Separation of Isomers
Separating N1/N2 isomers is notoriously difficult.[2]
| Method | Condition | Best For |
| Flash Chromatography | Hexane/EtOAc (Standard) | Simple substrates with large Rf differences. |
| Flash Chromatography | DCM / MeOH (95:5) | Polar substrates where Hex/EtOAc causes tailing. |
| Reverse Phase (C18) | Water / MeCN (+0.1% Formic Acid) | Closely eluting isomers. The hydrophobic difference between N1/N2 often resolves better on C18. |
| Recrystallization | Toluene or Ethanol | If one isomer is significantly more crystalline (often the symmetric one). |
Summary of Optimized Conditions
| Scenario | Recommended Conditions | Key Mechanistic Driver |
| Standard Start | General base catalysis. | |
| High Regioselectivity | HFIP (Solvent), | Hydrogen-bond directing/shielding [2]. |
| Reversing Selectivity | Metal chelation control [3]. | |
| Unstable Electrophile | Mitsunobu ( | Avoids |
| Conjugated Alkyl | Michael Addition (No base or weak base) | Thermodynamic control (1,4-addition) [5]. |
References
-
Review of Pyrazole Regioselectivity: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol.[1] Sci. 2025, 26, 10335.[1][7]
-
Fluorinated Solvents (HFIP/TFE): Solvent-Controlled Regioselective N-Alkylation of Pyrazoles. BenchChem Technical Support.[2][3][4]
-
Magnesium Chelation: Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles. Synlett 2020, 31, 595–599.[8]
-
Mitsunobu Reaction: Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction.[9] Beilstein J. Org. Chem.
-
Michael Addition: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. J. Org. Chem. 2022.[1][10][11]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol
Welcome to the technical guide for the purification of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol. This compound is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeted therapeutics.[1][2] Its amphiphilic nature and the potential for regioisomeric contamination make purification a common bottleneck in scale-up.[1][2]
This guide addresses the three critical impurity classes encountered during its synthesis:
-
Regioisomers (1,5-isomer vs. the desired 1,3-isomer).
-
Genotoxic Impurities (GTIs) (Residual Cyclopropylhydrazine).[1][2]
-
Process Impurities (Inorganic salts from reduction).
Part 1: The Regioisomer Challenge
Context: The synthesis of 1-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers.[1] For (1-Cyclopropyl-1H-pyrazol-3-yl)methanol, the 1,5-isomer ((1-cyclopropyl-1H-pyrazol-5-yl)methanol) is the most persistent organic impurity.[1]
Q: How do I definitively distinguish the 1,3-isomer from the 1,5-impurity?
A: You cannot rely solely on retention time.[1] You must use 2D NMR (NOESY/ROESY).[1][2]
-
The Mechanism: The proximity of the cyclopropyl ring to the pyrazole protons differs between isomers.[2]
-
Target (1,3-isomer): The cyclopropyl group at N1 is spatially close to the proton at C5.[1][2] You will see a strong NOE correlation between the N-CH (cyclopropyl) and the pyrazole C5-H.[1][2]
-
Impurity (1,5-isomer): The cyclopropyl group is spatially close to the hydroxymethyl group at C5.[1][2] You will see an NOE correlation between the N-CH (cyclopropyl) and the CH₂ protons of the alcohol.[1]
Q: Chromatography is failing to separate the isomers. What is the alternative?
A: If silica gel chromatography (typically 0-10% MeOH in DCM) yields overlapping spots, utilize Salt Formation Crystallization .[1][2]
Pyrazoles are weak bases.[1][2] The steric bulk of the cyclopropyl group affects the lattice energy of salt forms differently for the 1,3- and 1,5-isomers.
Protocol: HCl Salt Crystallization
-
Dissolve the crude oil (mixture of isomers) in Ethyl Acetate (EtOAc) (5 volumes).
-
Cool to 0–5 °C.
-
Slowly add 4M HCl in Dioxane (1.1 equivalents).
-
A white precipitate will form.[1][2] The 1,3-isomer hydrochloride salt is typically more crystalline and less soluble in EtOAc than the 1,5-isomer salt.[1]
-
Recrystallization: If purity is <98%, recrystallize the salt from Isopropanol (IPA)/Ethanol .[1][2]
-
Free Basing: Suspend the salt in DCM and wash with saturated NaHCO₃ to recover the pure free base.[1][2]
Expert Insight: If the HCl salt is hygroscopic, try forming the Nitrate salt using concentrated HNO₃ in ethanol, as pyrazole nitrate salts are often highly crystalline [1].[2]
Part 2: Genotoxic Impurity (GTI) Removal[1][2][3]
Context: Cyclopropylhydrazine (CPH) is a common starting material.[1][2] Hydrazines are potent genotoxins and must be controlled to low ppm levels (often <10 ppm).[1][2]
Q: My LC-MS shows trace cyclopropylhydrazine. How do I remove it without multiple columns?
A: Use a Scavenging Resin or a Chemical Wash .[1][2] Re-running a column is often ineffective for trace hydrazines due to "tailing."[1][2]
Method A: Polymer-Supported Scavenger (Preferred for GMP) Use a benzaldehyde-functionalized resin (e.g., PS-Benzaldehyde).[1][2]
-
Add 3–5 equivalents (relative to the hydrazine impurity) of PS-Benzaldehyde resin.[1][2]
-
Stir gently at RT for 4–12 hours. The resin reacts with the hydrazine to form an immobilized hydrazone.[2]
-
Filter off the resin.[1][2] The filtrate contains your purified alcohol.[1][2]
Method B: The "Mild Acid" Partition (Liquid-Liquid Extraction) While pyrazoles are basic, hydrazines are generally more basic.[1][2]
-
Wash with a pH 5–6 Phosphate Buffer .[1]
Part 3: Workup & Inorganic Removal
Context: This alcohol is often produced by reducing an ester (Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate) using Lithium Aluminum Hydride (LAH) or DIBAL.[1][2] This generates sticky aluminum salts that trap the product.[1][2]
Q: I have a gelatinous emulsion after quenching the reduction. How do I recover my yield?
A: Do NOT use a simple water quench.[1][2] Use the Fieser & Fieser Protocol or Rochelle's Salt .[1][2]
Protocol: Fieser Workup (For LAH Reductions) For every 1 g of LAH used:
-
Dilute reaction mixture with ether/THF and cool to 0 °C.
-
Slowly add 1 mL Water . (Gas evolution!)
-
Add 1 mL 15% NaOH (aq) .
-
Add 3 mL Water .
-
Warm to RT and stir for 15 minutes. The aluminum salts will turn into a granular, white sand (lithium aluminate) that is easily filtered.[2]
Protocol: Rochelle's Salt (For DIBAL/Stubborn Emulsions) [1][2]
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir vigorously for 2–4 hours. The tartrate chelates the aluminum, breaking the emulsion and allowing clear phase separation.[2]
Summary of Impurity Profiles
| Impurity Type | Source | Detection Method | Removal Strategy |
| 1,5-Regioisomer | Non-selective cyclization | 1H NMR (NOESY), UPLC | HCl Salt Crystallization; Column Chromatography (slow gradient) |
| Cyclopropylhydrazine | Unreacted Starting Material | LC-MS (Derivatization req.)[1] | PS-Benzaldehyde Resin; pH 5 Buffer Wash |
| Aluminum Salts | Reduction Reagent | Ash test / Visual (Haze) | Fieser Workup; Rochelle's Salt |
| Ethyl Ester | Incomplete Reduction | TLC / LC-MS | Silica Column (Hex/EtOAc); Drive reaction to completion |
Visualizing the Purification Logic
The following diagram outlines the decision-making process for purifying the crude reaction mixture.
Caption: Decision tree for the purification of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol targeting regioisomers and GTIs.
References
-
Purification of Pyrazoles via Acid Addition Salts : Title: Method for purifying pyrazoles.[1][2][3][4] Source: WIPO Patent WO2011076194A1.[1][2] URL:
-
Removal of Hydrazine Impurities : Title: Selective Removal of a Pharmaceutical Process Impurity Using a Reactive Resin.[1][2][4] Source: Organic Process Research & Development (via ResearchGate).[1][2] URL:[Link]
-
General Pyrazole Synthesis & Regioselectivity : Title: Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates.[1][2][5] Source: Organic Chemistry Portal (Synlett 2008).[1][2] URL:[Link]
-
Compound Data & Safety : Title: (1H-Pyrazol-3-yl)methanol Compound Summary. Source: PubChem.[1][2][6][7] URL:[Link][1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 6. PubChemLite - (1-cyclopentyl-1h-pyrazol-3-yl)methanol (C9H14N2O) [pubchemlite.lcsb.uni.lu]
- 7. (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support: Optimizing Regioselectivity in Pyrazole Synthesis
Welcome to the Heterocycle Synthesis Support Hub. Ticket ID: PYR-REGIO-001 Topic: Solvent Effects on 1,3- vs. 1,5-Pyrazole Regioselectivity Status: Resolved (Knowledge Base Article)
Diagnostic & Decision Matrix
Before modifying your reaction conditions, identify your specific regioselectivity challenge using the logic flow below. The choice of solvent is rarely just about solubility; in pyrazole synthesis, the solvent is a catalytic participant that dictates the tautomeric state of your hydrazine and the electrophilicity of your carbonyls.
Workflow: Selecting the Right Condition
Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.
Technical Deep Dive: The "Why" Behind the Solvent
The Mechanistic Conflict
The condensation of a monosubstituted hydrazine (
-
The Nucleophiles:
- (Terminal): Generally more nucleophilic due to less steric hindrance.
- (Internal): More electron-rich (inductive effect of R) but sterically hindered.
-
The Solvent Effect:
-
Ethanol (EtOH): The "default" solvent often fails because it interacts weakly with the transition states, leading to mixtures (often 60:40 or 50:50) governed purely by subtle steric/electronic differences in the substrate.
-
Fluorinated Alcohols (HFIP, TFE): These are strong Hydrogen-Bond Donors (HBD) but poor nucleophiles. They coordinate tightly to the carbonyl oxygens, significantly increasing the electrophilicity of the dicarbonyl system. This accentuates the electronic difference between the two carbonyls, allowing the most nucleophilic nitrogen (
) to attack the most electrophilic carbon with high fidelity [1, 2].
-
Data Comparison: Solvent Impact on Regio-Ratio
Substrate: 1-phenyl-1,3-butanedione + Methylhydrazine
| Solvent | Dielectric Constant ( | H-Bond Donor Ability ( | Regioisomer Ratio (1,5 : 1,3) | Outcome |
| THF | 7.5 | 0.00 | 55 : 45 | Mixture (useless) |
| Ethanol | 24.5 | 0.83 | 62 : 38 | Mixture (poor) |
| TFE (Trifluoroethanol) | 26.7 | 1.51 | 90 : 10 | Good Selectivity |
| HFIP (Hexafluoroisopropanol) | 16.7 | 1.96 | >98 : 2 | Excellent Selectivity |
Data adapted from Fustero et al. [1] and BenchChem Internal Data [3].
Troubleshooting Guides (FAQ)
Issue 1: "I am getting an inseparable mixture of isomers in Ethanol."
Diagnosis: You are relying on the inherent (and likely weak) electronic bias of your substrate in a non-directing solvent. Solution: Switch to Hexafluoroisopropanol (HFIP) .
-
Why: HFIP creates a "solvation cage" that stabilizes the polar transition state of the initial attack. It strongly favors the attack of the terminal
on the most electrophilic carbonyl (usually the one with the less bulky/more electron-withdrawing group). -
Action: See Protocol A below.
Issue 2: "I need the 1,3-isomer, but HFIP gives me the 1,5-isomer."
Diagnosis: HFIP favors the kinetic product (fastest attack). The 1,3-isomer is often the thermodynamic product (more stable). Solution: Switch to Acetic Acid (AcOH) or reflux in Ethanol/HCl .
-
Why: Acidic conditions promote reversibility. The reaction can form the kinetic intermediate, revert, and eventually funnel into the thermodynamically more stable isomer (often the 1,3-isomer where the bulky N-substituent is far from the bulky C-substituent).
-
Action: Reflux in Glacial Acetic Acid for 4–12 hours.
Issue 3: "HFIP is too expensive for my scale-up."
Diagnosis: Cost constraints vs. purity requirements. Solution: Use Trifluoroethanol (TFE) or a Regio-exhaust Strategy .[1]
-
Option A: TFE is cheaper than HFIP and often provides 80-90% of the selectivity benefit [1].
-
Option B (Surrogates): Instead of a 1,3-diketone, synthesize the corresponding Enaminone (react diketone with DMF-DMA). Enaminones have one Carbonyl and one Alkene; the hydrazine must attack the Carbonyl first, locking the regiochemistry completely [4].
Standard Operating Protocols (SOPs)
Protocol A: HFIP-Directed Regioselective Synthesis
Target: High selectivity for 1,5-disubstituted pyrazoles (Kinetic Control).
-
Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 0.2 M .
-
Note: Do not use co-solvents; they disrupt the H-bond network.
-
-
Addition: Add the monosubstituted hydrazine (1.1 equiv) dropwise at Room Temperature (20–25 °C).
-
Caution: Exothermic reaction.[2]
-
-
Monitoring: Stir at RT for 1–2 hours. Monitor by TLC/LCMS.
-
Checkpoint: Conversion is usually rapid (< 2 hours).
-
-
Workup: HFIP is volatile (bp 58 °C). Remove solvent directly via rotary evaporation.
-
Recovery: HFIP can be recovered via cold-trap distillation for reuse.
-
-
Purification: The crude residue is often >95% pure. If necessary, purify via short silica plug (Hexane/EtOAc).[3]
Protocol B: Acid-Mediated Thermodynamic Control
Target: Favoring the 1,3-isomer or equilibrating mixtures.
-
Preparation: Dissolve 1,3-diketone (1.0 equiv) in Ethanol (0.5 M) .
-
Catalyst: Add conc. HCl (5–10 mol%) or use Glacial Acetic Acid as the solvent.
-
Reaction: Heat to Reflux (78–80 °C) for 6–12 hours.
-
Workup: Neutralize with sat.
(aq) and extract with EtOAc. -
Purification: Recrystallization is often effective for the thermodynamic isomer.
References
-
Fustero, S., et al. (2008).[4] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[4][5]
-
BenchChem Technical Support. (2025). "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem Knowledge Base.
-
Gosselin, F., et al. (2023).[6] "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles." MDPI Molecules Review.
- Stanovnik, B., & Svete, J. (2004). "Synthesis of Pyrazoles from Enaminones." Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
1H and 13C NMR characterization of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol
Executive Summary & Strategic Context
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol is a critical scaffold in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and other heterocyclic bioactives. Its structural integrity relies on the precise regiochemistry of the pyrazole ring—specifically, distinguishing the 1,3-substituted target from the thermodynamically competitive 1,5-substituted isomer formed during hydrazine cyclizations.
This guide moves beyond basic spectral listing. It provides a comparative framework to rigorously validate the N1-cyclopropyl/C3-hydroxymethyl substitution pattern, ensuring your material is free of regioisomeric impurities that can silently derail SAR (Structure-Activity Relationship) studies.
Strategic Characterization Workflow
The following decision tree outlines the logic for confirming the 1,3-regioisomer over the 1,5-alternative using NMR.
Figure 1: Logic flow for distinguishing pyrazole regioisomers via Nuclear Overhauser Effect (NOE).
Comparative Analysis: Target vs. Alternatives
The primary challenge is not distinguishing the product from random impurities, but from its regioisomer and precursors .[1]
A. Regioisomer Discrimination (The "Self-Validating" Test)
The 1,3- and 1,5-isomers have identical masses and similar polarities. NMR is the definitive tool for differentiation.[1]
| Feature | Target: 1,3-Isomer | Alternative: 1,5-Isomer | Mechanistic Insight |
| Structure | N1-Cyclopropyl, C3-CH₂OH | N1-Cyclopropyl, C5-CH₂OH | Steric crowding differs significantly at N1. |
| 1H NOE Signal | Cyclopropyl-CH ↔ Pyrazole-H5 | Cyclopropyl-CH ↔ CH₂-OH | Critical Check: In the 1,3-isomer, the N1-substituent is adjacent to the ring proton (H5). In the 1,5-isomer, it is adjacent to the hydroxymethyl group. |
| C3/C5 Shifts | C3 (~150 ppm) / C5 (~130 ppm) | C3 (~140 ppm) / C5 (~140 ppm) | C3 is deshielded by the adjacent N2 in the 1,3-isomer. |
| H5 Shift | ~7.60 ppm (Doublet) | Absent (Substituted) | H5 is typically the most downfield ring proton.[1] |
B. Solvent Selection: DMSO-d6 vs. CDCl3
While CDCl₃ is standard, DMSO-d6 is superior for this specific alcohol.[1]
-
DMSO-d6: Slows proton exchange, allowing observation of the -OH triplet (coupling to CH₂). This confirms the alcohol is primary and not oxidized to an aldehyde.[1]
-
CDCl₃: Often leads to broad, exchange-averaged -OH signals and potential overlap of the cyclopropyl multiplets with water/grease peaks.
Detailed Characterization Data
1H NMR (400 MHz, DMSO-d6)
Note: Chemical shifts are referenced to residual DMSO (2.50 ppm).
| Position | Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
| H5 | 7.62 | d | 1H | J = 2.2 | Adjacent to N1; most deshielded aromatic proton.[1] |
| H4 | 6.08 | d | 1H | J = 2.2 | Adjacent to C3; shielded by electron-rich ring.[1] |
| OH | 4.95 | t | 1H | J = 5.6 | Hydroxyl proton (visible in DMSO).[1] |
| CH₂ | 4.38 | d | 2H | J = 5.6 | Methylene of the hydroxymethyl group.[1] |
| N-CH | 3.65 | m | 1H | - | Cyclopropyl methine; deshielded by N1 attachment.[1] |
| Cyc-CH₂ | 0.90 - 1.05 | m | 4H | - | Cyclopropyl methylene protons (distinctive roof effect).[1] |
13C NMR (100 MHz, DMSO-d6)
Note: Shifts are referenced to DMSO (39.5 ppm).
| Carbon | Shift (δ ppm) | Type | Assignment Logic |
| C3 | 152.4 | Quaternary | Attached to CH₂OH; deshielded by N2.[1] |
| C5 | 130.1 | CH | Adjacent to N1.[1] |
| C4 | 104.5 | CH | Electron-rich top of the pyrazole ring.[1] |
| CH₂-OH | 57.8 | CH₂ | Benzylic-like alcohol carbon.[1] |
| N-CH | 33.2 | CH | Cyclopropyl methine.[1] |
| Cyc-CH₂ | 6.5 | CH₂ | Cyclopropyl methylenes (high field).[1] |
Experimental Protocol
Sample Preparation
-
Mass: Weigh 10–15 mg of the product.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]
-
Tip: Use an ampoule rather than a stock bottle to minimize water content, which can broaden the OH signal.[1]
-
-
Filtration: If any turbidity exists (common with inorganic salts from cyclization), filter through a cotton plug directly into the NMR tube.[1]
Acquisition Parameters (Standard 400 MHz)
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence: zg30 (standard proton) or noesy1d (for isomer check).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Scans: 16 (1H), 512 (13C).[1]
Self-Validation Checklist
References
-
Synthesis and Regiochemistry of Pyrazoles
-
NMR of N-Substituted Pyrazoles
- Title: 1H and 13C NMR spectral characteristics of 1H-pyrazole deriv
-
Source:ResearchGate / Magnetic Resonance in Chemistry.[1]
- Context: Provides comparative shifts for N-methyl and N-aryl pyrazoles used to interpolate the cyclopropyl d
-
General Characterization Data (Fragment Verification)
Sources
Comparative Mass Spectrometry Guide: (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Profiling
Executive Summary
Product: (1-Cyclopropyl-1H-pyrazol-3-yl)methanol (CAS: 1005584-90-6) Primary Application: Critical building block for kinase inhibitors and GPCR ligands. Analytical Challenge: Distinguishing the 1,3-isomer from the sterically congested 1,5-regioisomer and quantifying trace levels in polar matrices.
This guide compares the two dominant analytical workflows—LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) and GC-EI-MS (Gas Chromatography-Electron Impact Mass Spectrometry)—to provide a definitive protocol for identification and purity assessment.
Verdict:
-
For Structural Validation & Impurity Profiling: LC-ESI-QTOF is the superior choice. It preserves the labile hydroxyl moiety, allows for differentiation of regioisomers via MS/MS fragmentation ratios, and requires no derivatization.
-
For Routine QC/Quantification: GC-EI-MS (after TMS derivatization) is a robust, cost-effective alternative, though it suffers from thermal instability issues if the analyte is underivatized.
Part 1: Molecular Profile & Physicochemical Context
Understanding the molecule is the first step to accurate MS analysis.
| Property | Value | MS Implication |
| Formula | C₈H₁₂N₂O | Monoisotopic Mass: 152.0949 Da |
| Structure | Pyrazole ring; N1-cyclopropyl; C3-hydroxymethyl | Fragility: The N-cyclopropyl bond is relatively stable, but the hydroxymethyl group is prone to dehydration ([M+H-H₂O]⁺). |
| pKa (Calc) | ~1.5 (Pyrazole N) | Ionization: Readily protonates in positive mode ESI ([M+H]⁺). |
| LogP | ~0.6 - 0.9 | Chromatography: Moderately polar; requires C18 columns with high aqueous start or HILIC for retention. |
Part 2: Comparative Analysis of Analytical Workflows
Method A: LC-ESI-QTOF (Recommended)
Mechanism: Soft ionization via Electrospray (ESI) followed by high-resolution mass analysis.
-
Performance:
-
Sensitivity: High (LOD < 1 ng/mL).
-
Specificity: Excellent. MS/MS allows for "fingerprinting" the specific 1,3-substitution pattern.
-
Sample Prep: Minimal (Dilute-and-Shoot).
-
-
Key Fragmentation Pathway (Positive Mode):
-
Precursor: m/z 153.1022 ([M+H]⁺)
-
Primary Fragment: m/z 135.0916 (Loss of H₂O). This is the base peak at low collision energies (10-15 eV).
-
Secondary Fragment: m/z 112.06 (Loss of Cyclopropyl radical/ring opening).
-
Diagnostic Fragment: m/z 95-97 range (Complex ring cleavage characteristic of the pyrazole core).
-
Method B: GC-EI-MS (Alternative)
Mechanism: Hard ionization (70 eV) after gas-phase separation.
-
Performance:
-
Sensitivity: Moderate.
-
Specificity: Good library matching (NIST), but isomers often have identical EI spectra.
-
Limitation: The free hydroxyl group causes peak tailing and thermal degradation (dehydration) in the injector port.
-
-
Required Protocol: Silylation with BSTFA/TMCS is mandatory to form the TMS-ether derivative.
-
Derivative Mass: 152 + 72 (TMS) - 1 (H) = 224 Da.
-
Key Fragment: m/z 73 (TMS group), m/z 209 (M - CH₃).
-
Part 3: Fragmentation Mechanics & Regioisomer Differentiation
The most critical analytical risk is confusing the target 1,3-isomer with the 1,5-isomer (where the cyclopropyl and methanol groups are adjacent).
The "Ortho-Effect" Hypothesis
In the 1,5-isomer , the spatial proximity of the N1-cyclopropyl and C5-methanol groups facilitates a specific intramolecular hydrogen transfer or steric elimination that is energetically unfavorable in the 1,3-isomer.
-
1,3-Isomer (Target): Dominant loss of H₂O (m/z 135).
-
1,5-Isomer (Impurity): Enhanced loss of the cyclopropyl group or ring cleavage due to steric strain. The ratio of m/z 135 to m/z 112 is often significantly lower in the 1,5-isomer.
Visualization: ESI-MS/MS Fragmentation Pathway
The following diagram illustrates the predicted fragmentation logic for the [M+H]⁺ ion of the target molecule.
Figure 1: Predicted ESI-MS/MS fragmentation pathway for (1-Cyclopropyl-1H-pyrazol-3-yl)methanol.
Part 4: Experimental Protocols
Protocol 1: High-Fidelity LC-MS/MS Analysis
Objective: Purity confirmation and isomer differentiation.
-
Sample Preparation:
-
Weigh 1.0 mg of sample.
-
Dissolve in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
-
Vortex for 30 seconds; Centrifuge at 10,000 rpm for 5 min to remove particulates.
-
Transfer supernatant to an autosampler vial.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold (0-1 min) -> 95% B (1-6 min) -> 95% B (6-8 min) -> 5% B (8.1 min).
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters (Q-TOF):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V.
-
Collision Energy: Ramp 10 -> 40 eV.
-
Acquisition: m/z 50–1000.
-
Protocol 2: GC-MS Derivatization (TMS)
Objective: Routine quantification or residual solvent analysis.
-
Derivatization:
-
Dissolve 2 mg sample in 100 µL anhydrous Pyridine.
-
Add 100 µL BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 minutes.
-
Dilute with 800 µL Ethyl Acetate.
-
-
GC Conditions:
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Split 20:1.
-
Oven: 80°C (1 min) -> 20°C/min -> 300°C (3 min).
-
MS Source: EI (70 eV), 230°C.
-
Part 5: Comparison Summary
| Feature | LC-ESI-QTOF | GC-EI-MS (Derivatized) |
| Analyte State | Intact, protonated | Silylated derivative |
| Differentiation | High (MS/MS ratios) | Low (Spectra often identical for isomers) |
| Prep Time | < 10 mins | > 45 mins |
| Cost per Run | High | Low |
| Suitability | R&D, Structure Elucidation | QC, Batch Release |
Method Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal mass spectrometry workflow.
References
-
PubChem. (2025).[1] (1-Cyclopropyl-1H-pyrazol-5-yl)methanol Compound Summary. National Library of Medicine. [Link]
- Holčapek, M., & Jirásko, R. (2010). Mass Spectrometry of Nitrogen Heterocycles. In Heterocyclic Chemistry, Wiley-VCH.
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Pyrazole Derivatives. [Link]
Sources
Structural Elucidation of Pyrazole Derivatives: A Comparative Guide to SCXRD, MicroED, and PXRD
Pyrazole derivatives are foundational scaffolds in modern medicinal chemistry. Their unique electronic properties make them ideal pharmacophores for a wide range of therapeutic targets, serving as the core structure for numerous kinase inhibitors, COX-2 inhibitors, and Hsp90 antagonists[1],[2]. For drug development professionals, determining the precise three-dimensional structure, absolute configuration, and tautomeric state of these molecules is a non-negotiable step in structure-based drug design.
However, the specific physicochemical properties of pyrazoles often render traditional structural elucidation methods a severe bottleneck. This guide objectively compares the historical gold standard—Single-Crystal X-ray Diffraction (SCXRD)—with emerging, highly efficient alternatives: Microcrystal Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP).
The Structural Challenge of Pyrazoles: A Mechanistic Perspective
To understand why alternative crystallographic methods are necessary, we must first examine the causality behind pyrazole crystallization failures.
Pyrazoles possess a planar, aromatic heterocyclic core containing adjacent nitrogen atoms: a hydrogen-bond donating pyrrole-like NH and a hydrogen-bond accepting pyridine-like N. This architecture promotes rapid, robust intermolecular self-assembly (forming dimers or polymeric catemers) alongside strong
Decision matrix for selecting structural elucidation methods based on pyrazole crystal size.
Comparative Technologies
Alternative 1: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD remains the traditional workhorse for structural biology and chemistry. It relies on the coherent scattering of X-ray photons by the electron clouds of the target atoms. While it provides unambiguous atomic connectivity, it strictly requires large, well-ordered crystals (typically >20–50 µm in all dimensions). For many novel pyrazole drug candidates, achieving this requires weeks or months of exhaustive, often unsuccessful, solvent screening.
Alternative 2: Microcrystal Electron Diffraction (MicroED)
MicroED utilizes a transmission electron microscope (TEM) operating under cryogenic conditions to collect 3D diffraction data from sub-micron crystals[4]. Because electrons interact with the electrostatic potential of the entire atom (both the positively charged nucleus and the electron cloud), they interact with matter approximately
Alternative 3: Powder X-ray Diffraction (PXRD) + CSP
When a pyrazole derivative yields only a microcrystalline powder and TEM access is unavailable, PXRD combined with computational Crystal Structure Prediction (CSP) and solid-state NMR (ssNMR) serves as a powerful alternative. Rather than relying on a single isolated crystal, this method extracts structural data from the bulk powder diffraction pattern, utilizing Density Functional Theory (DFT) based energy minimization to identify the correct polymorph[6].
Quantitative Performance Comparison
The following table summarizes the operational and performance metrics of the three structural elucidation pathways:
| Parameter | SCXRD | MicroED | PXRD + CSP |
| Minimum Crystal Size | > 20–50 µm | ~ 100 nm | Bulk Powder |
| Radiation Source | X-ray Photons | Electrons (200-300 kV) | X-ray Photons |
| Interaction Mechanism | Electron Cloud Scattering | Electrostatic Potential | Electron Cloud Scattering |
| Data Collection Time | Hours to Days | Minutes (< 5 mins) | Hours |
| Hydrogen Visibility | Weak (often inferred) | Strong (direct observation) | Inferred via computation |
| Sample Prep Complexity | High (extensive screening) | Low (direct from powder) | Low (direct from powder) |
Mechanistic Deep Dive: The Hydrogen Atom Advantage
A critical challenge in pyrazole medicinal chemistry is identifying the correct tautomer (1H-pyrazole vs. 2H-pyrazole). The tautomeric state dictates the molecule's hydrogen-bonding vector within a target protein's active site, directly impacting drug efficacy.
X-rays scatter off electron clouds. Because hydrogen has only one electron—which is highly polarized and pulled toward the electronegative nitrogen in a pyrazole ring—X-ray diffraction yields very weak signals for hydrogen atoms. This often makes tautomeric assignment ambiguous.
Conversely, the electrons used in MicroED scatter off the electrostatic potential (the nucleus plus the electrons). The presence of the proton (nucleus) provides a robust, distinct scattering signal. Thus, MicroED offers superior visibility of hydrogen atoms, allowing for direct, unambiguous assignment of pyrazole NH tautomers[5].
Mechanistic differences in scattering between X-ray photons and electrons.
Self-Validating Experimental Protocol: MicroED of Pyrazole Nanocrystals
To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating MicroED workflow for a pyrazole drug candidate.
Phase 1: Sample Preparation & Vitrification
-
Grid Preparation : Apply 2–3 µL of dry pyrazole powder suspension (suspended in a non-solubilizing anti-solvent to prevent dissolution) onto a glow-discharged, carbon-coated copper TEM grid.
-
Plunge Freezing : Blot the excess liquid and immediately plunge-freeze the grid into liquid ethane.
-
Causality: Organic small molecules are highly susceptible to radiation damage. Cryogenic temperatures restrict molecular motion and mitigate electron radiation damage, preserving the crystalline lattice during beam exposure[4].
-
Phase 2: Data Collection
-
Low-Dose Screening : Insert the grid into a cryo-TEM (e.g., 200 kV or 300 kV). Utilize low-dose imaging mode to scan the grid and locate well-isolated pyrazole nanocrystals (ideal size: 100–500 nm thick).
-
Continuous Rotation Diffraction : Isolate a single nanocrystal using a selected area aperture. Rotate the stage continuously (e.g., from -30° to +30° at a rate of 0.5°/s) while recording the diffraction pattern on a fast-readout CMOS detector[4].
Phase 3: Processing & Validation (The Self-Validating System)
-
Integration & Scaling : Convert the raw TEM frames to standard crystallographic formats (e.g., SMV). Process, index, and integrate the data using standard X-ray software such as XDS or DIALS[7].
-
Structure Solution : Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure (e.g., SHELXL), ensuring that X-ray scattering factors are substituted with electron scattering factors[7].
-
System Validation : A protocol is only as good as its internal validation. To validate the structural output, evaluate the
and crystallographic agreement factors. Furthermore, the refined hydrogen bond network must be physically inspected: the donor-acceptor distances of the pyrazole core must align with known chemical limits without steric clashes, self-validating the assigned tautomeric state.
Conclusion & Strategic Recommendations
For drug development professionals working with pyrazole derivatives, clinging exclusively to SCXRD can result in severe project delays. When a pyrazole candidate resists forming >20 µm crystals due to its inherent
References
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Discovery and development of pyrazole-scaffold Hsp90 inhibitors Source: National Institutes of Health (NIH) URL:[Link]
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Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Source: Scilit URL:[Link]
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The cryo-EM method microcrystal electron diffraction (MicroED) Source: ResearchGate URL:[Link]
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Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate Source: DOI.org URL:[Link]
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Advanced crystallography for structure determination of natural products Source: RSC Publishing URL:[Link]
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Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids Source: National Institutes of Health (NIH) URL:[Link]
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A Comparative Guide to the Biological Activity Screening of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Derivatives
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on derivatives of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol, a promising chemical starting point for developing novel therapeutic agents. We provide a comparative analysis of their biological activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals seeking to explore and evaluate this versatile class of compounds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are five-membered heterocyclic compounds that have garnered immense interest in drug discovery.[2] Their structural versatility allows for substitutions at various positions, significantly influencing their pharmacological profiles.[1] Many approved drugs and clinical candidates incorporate the pyrazole moiety, highlighting its importance. The introduction of a cyclopropyl group, as seen in our core structure, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] This guide will explore the derivatization of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol and compare the resulting biological activities, providing a framework for identifying promising lead compounds.
Synthesis of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Derivatives
The synthesis of pyrazole derivatives can be achieved through various established methods, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5] For the (1-Cyclopropyl-1H-pyrazol-3-yl)methanol scaffold, a common synthetic route begins with the reaction of cyclopropylhydrazine with a suitable three-carbon building block. Subsequent derivatization typically occurs at the methanol hydroxyl group, allowing for the introduction of a wide range of functional groups (R) to explore structure-activity relationships.
A generalized synthetic scheme is presented below:
Caption: Generalized synthesis of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol derivatives.
Comparative Analysis I: Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of pyrazole derivatives against various human cancer cell lines.[1][6][7] These compounds can exert their effects through multiple mechanisms, including the inhibition of crucial kinases like EGFR, VEGFR-2, and CDK2.[1]
Screening Methodology: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the cytotoxic effects of compounds on cancer cells.[8][9] It measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[12]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the (1-Cyclopropyl-1H-pyrazol-3-yl)methanol derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Comparative Performance and SAR
The following table presents hypothetical but representative data for a series of derivatives, illustrating how different 'R' group substitutions on the methanol moiety can influence anticancer activity.
| Compound ID | R-Group Substitution | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HepG2 (Liver Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| CP-M-01 | -H (Parent Methanol) | >100 | >100 | >100 |
| CP-M-02 | -C(O)Ph (Benzoyl) | 15.2 | 21.5 | 18.9 |
| CP-M-03 | -C(O)-(4-Cl-Ph) | 8.7 | 12.1 | 9.5 |
| CP-M-04 | -C(O)-(4-OCH₃-Ph) | 25.6 | 30.1 | 28.4 |
| CP-M-05 | -C(O)CH₂Ph (Phenylacetyl) | 11.3 | 14.8 | 13.2 |
| Doxorubicin | Reference Drug | 0.95 [1] | 1.2 | 1.5 |
Discussion: The parent compound CP-M-01 shows negligible activity. Esterification to introduce aromatic moieties significantly enhances cytotoxicity. The introduction of an electron-withdrawing group (chloro) in CP-M-03 results in the most potent derivative in this series, suggesting that electronic effects on the aromatic ring play a crucial role. Conversely, an electron-donating group (methoxy) in CP-M-04 diminishes activity compared to the unsubstituted benzoyl derivative CP-M-02 . This preliminary SAR suggests that further exploration of halogenated and other electron-deficient aromatic esters is a promising strategy for developing more potent anticancer agents.
Comparative Analysis II: Antimicrobial Activity
Pyrazole derivatives are also recognized for their significant antimicrobial properties, acting against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[13][14]
Screening Methodology: Broth Microdilution
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] This technique involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the microorganism.[16] The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Experimental Protocol: Broth Microdilution
-
Preparation of Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, bringing the total volume to 200 µL.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[15]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity). The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in visualization.[17]
Comparative Performance and SAR
The following table shows representative MIC data for the same series of derivatives against common microbial pathogens.
| Compound ID | R-Group Substitution | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| CP-M-01 | -H (Parent Methanol) | >128 | >128 | >128 |
| CP-M-02 | -C(O)Ph (Benzoyl) | 32 | 64 | 32 |
| CP-M-03 | -C(O)-(4-Cl-Ph) | 8 | 16 | 8 |
| CP-M-04 | -C(O)-(4-OCH₃-Ph) | 64 | 128 | 64 |
| CP-M-05 | -C(O)CH₂Ph (Phenylacetyl) | 16 | 32 | 16 |
| Ciprofloxacin | Reference (Bacteria) | 0.5 | 0.25 | N/A |
| Fluconazole | Reference (Fungus) | N/A | N/A | 1.0 |
Discussion: Similar to the anticancer activity, derivatization of the parent methanol is essential for antimicrobial efficacy. The structure-activity relationship mirrors the cytotoxicity data, with the chloro-substituted benzoyl ester CP-M-03 demonstrating the most potent activity against both bacteria and fungi. The increased lipophilicity and the electronic nature of the aromatic esters appear to be key drivers of antimicrobial action, possibly by facilitating membrane disruption or interaction with intracellular targets. The greater potency against the Gram-positive S. aureus compared to the Gram-negative E. coli is a common observation, often attributed to the complex outer membrane of Gram-negative bacteria acting as a permeability barrier.
Conclusion and Future Directions
This guide demonstrates that derivatives of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol represent a fertile ground for the discovery of new bioactive agents. Simple esterification of the methanol group with various aromatic moieties leads to compounds with significant anticancer and antimicrobial activities.
Key Findings:
-
Derivatization of the core scaffold is critical to impart biological activity.
-
A strong correlation exists between the electronic properties of the substituents and the observed potency in both anticancer and antimicrobial assays.
-
The 4-chlorobenzoyl derivative (CP-M-03 ) consistently emerged as the most active compound in this comparative series, warranting further investigation.
Future research should focus on expanding the derivative library to further refine the SAR, exploring alternative linker chemistries beyond esters, and conducting mechanistic studies to identify the specific cellular targets of the most potent compounds.
References
- Recent Advances in the Development of Pyrazole Deriv
- Broth microdilution. Wikipedia.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
- Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Deriv
- Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
- Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology.
- Mini review on anticancer activities of Pyrazole Deriv
- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis and antimicrobial activity of Novel Pyrazole Deriv
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy.
- Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. PMC.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Broth microdilution – Knowledge and References. Taylor & Francis.
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- MTT Assay Protocol.
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
- MTT assay and its use in cell viability and prolifer
- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed.
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- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
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- (1-cyclopentyl-1h-pyrazol-3-yl)methanol. PubChemLite.
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Structure-Activity Relationship (SAR) Studies of Pyrazole Analogs: A Comparative Guide for Target-Directed Drug Design
As a Senior Application Scientist, evaluating the structural nuances of a pharmacophore is critical for advancing a compound from a high-throughput screening (HTS) hit to a viable clinical lead. The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its unique ability to act simultaneously as a hydrogen-bond donor and acceptor makes it an ideal motif for engaging the hinge region of kinases and the catalytic pockets of amidases.
This guide objectively compares the performance of pyrazole analogs against alternative heterocycles (e.g., pyrazines, pyridines, and pyrrolopyrimidines) across two distinct therapeutic targets: Janus Kinases (JAK1/2) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) . Furthermore, it provides self-validating experimental protocols designed to rigorously quantify these structure-activity relationships (SAR).
Mechanistic Rationale: Why the Pyrazole Scaffold?
The selection of a pyrazole core over other aromatic rings is rarely arbitrary. The adjacent nitrogen atoms (
In kinase drug discovery, the pyrazole ring frequently mimics the adenine ring of ATP. By forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region, pyrazole analogs achieve high binding affinity. 1[1]. Furthermore, modifying the
JAK/STAT signaling pathway and the targeted inhibition mechanism by pyrazole analogs.
Comparative SAR Analysis: Pyrazole vs. Alternative Scaffolds
To objectively assess the performance of pyrazole analogs, we must compare their biochemical
Case Study A: NAAA Inhibitors (Anti-Inflammatory)
NAAA is an intracellular enzyme responsible for degrading palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. In a recent SAR evolution study, researchers optimized an azabicyclo[3.2.1]octane core by substituting various heterocycles. The transition from a pyrazine core to a pyrazole core (Compound 50 / ARN19689) resulted in a >25-fold increase in potency2[2].
Table 1: SAR Evolution of Azabicyclo[3.2.1]octane Sulfonamide NAAA Inhibitors
| Compound ID | Heterocyclic Core | Fold Improvement (vs Hit) | Rationale for Activity Shift | |
| Hit 1 | Pyrazine | 1.09 | Baseline | Weak H-bond engagement in the catalytic pocket. |
| Compound 30 | Pyridine | 0.16 | 6.8x | Removal of one nitrogen reduced desolvation penalty. |
| Compound 31 | Phenyl | 0.093 | 11.7x | Increased lipophilicity improved pocket occupancy. |
| ARN19689 | Pyrazole | 0.042 | 25.9x | Optimal H-bond donor/acceptor geometry for non-covalent binding. |
Case Study B: Kinase Inhibitors (CDK2 and JAK1)
In kinase targeting, the pyrazole scaffold routinely outperforms bulkier fused rings by offering superior selectivity profiles. For example, modifying a pyrrolopyrimidine scaffold with a C-5 pyrazole group generated compounds with a 10- to 20-fold selectivity for JAK1 over JAK2, driven by a highly specific hydrogen bond formed between the pyrazole group and the
Table 2: SAR Comparison of Pyrazole vs. Non-Pyrazole Kinase Inhibitors
| Inhibitor Name | Target | Scaffold Type | Selectivity / Notes | |
| AZD5438 | CDK2 | Imidazo-pyrimidine | 0.006 | Highly potent, but broader pan-kinase toxicity. |
| CAN508 | CDK2 | Di-amino pyrazole | 0.35 | High selectivity for CDK2 over other CDKs. |
| Compound 9 | CDK2 | Substituted Pyrazole | 0.96 | Minimal cytotoxic effects on normal cells. |
| Compound 12b | JAK1 | C-5 Pyrazole-modified | < 0.05 | 10-20x selective for JAK1 over JAK2 ( |
The Causality of Assay Design in SAR Validation
Data is only as reliable as the assay that generates it. When evaluating pyrazole analogs, researchers must employ orthogonal assays to prevent artifactual data.
-
Biochemical vs. Cellular Causality: A compound may exhibit a 1 nM
in a cell-free biochemical assay but fail completely in a cell-based assay due to poor membrane permeability (a common issue if the pyrazole is overly decorated with polar groups). Therefore, bridging assays are mandatory. -
Self-Validating Systems: Every protocol must include an internal mathematical validation. We utilize the Z'-factor for biochemical assays and parallel viability counter-screens for cellular assays. If a compound reduces target phosphorylation but simultaneously depletes cellular ATP, the "inhibition" is a false positive caused by general cytotoxicity.
Iterative structure-activity relationship (SAR) optimization workflow for pyrazole analogs.
Self-Validating Experimental Protocols
Protocol 1: Fluorometric Enzyme Inhibition Assay (e.g., NAAA Profiling)
Causality Focus: Fluorometric continuous-read assays are chosen for amidases because they allow real-time monitoring of reaction kinetics, distinguishing between rapid-reversible (non-covalent) pyrazole inhibitors and slow-binding artifacts.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM citrate-phosphate, pH 4.5, 0.1% Triton X-100, 3 mM DTT). The acidic pH is strictly required to mimic the lysosomal environment where NAAA is active.
-
Enzyme & Compound Pre-incubation: In a black 384-well microplate, dispense 10 µL of recombinant human NAAA enzyme (final concentration 10 nM) and 5 µL of the pyrazole analog (serially diluted in DMSO, final DMSO <1%). Incubate at 37°C for 30 minutes.
-
Self-Validation (Z'-Factor Setup): Allocate column 1 for the positive control (e.g., ARN077, 10 µM) and column 2 for the vehicle control (1% DMSO).
-
Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate PAMCA (N-(4-methyl coumarin) palmitamide) to a final concentration of 5 µM.
-
Kinetic Readout: Measure fluorescence continuously for 60 minutes at
= 360 nm and = 460 nm using a microplate reader. -
Data Validation: Calculate the Z'-factor using the formula:
. Proceed with calculation only if .
Protocol 2: Cell-Based Kinase Selectivity Assay (JAK/STAT Pathway)
Causality Focus: To prove that a pyrazole analog is selectively targeting JAK1 over other kinases inside a living cell, we utilize Ba/F3 cells engineered to depend on specific oncogenic kinase fusions. This removes the background noise of redundant survival pathways.
Step-by-Step Methodology:
-
Cell Seeding: Harvest engineered Ba/F3-TEL-JAK1 and Ba/F3-TEL-JAK2 cells. Wash twice with PBS to remove residual IL-3. Seed at
cells/well in 96-well white opaque plates using RPMI-1640 medium (10% FBS, without IL-3). -
Compound Treatment: Treat cells with a 10-point dose-response curve of the pyrazole analog (ranging from 10 µM to 0.5 nM). Incubate for 72 hours at 37°C, 5%
. -
Orthogonal Counter-Screen (Cytotoxicity): In a parallel 96-well plate, seed wild-type Ba/F3 cells with IL-3 and treat with the exact same compound concentrations. This isolates target-specific inhibition from general pyrazole cytotoxicity.
-
Viability Readout: Add 50 µL of CellTiter-Glo® reagent to all wells. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Measure luminescence. Calculate the
for both the TEL-JAK1 and TEL-JAK2 cell lines. A highly optimized pyrazole analog (like Compound 12b) will show a -fold shift in between the two lines, while showing no effect on the wild-type counter-screen plate.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ResearchGate URL
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Advances URL
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Comparing the efficacy of pyrazole-based inhibitors
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors: A Technical Guide for Preclinical Evaluation
Executive Summary
As the landscape of targeted oncology evolves, the architectural design of small-molecule protein kinase inhibitors (PKIs) dictates both biochemical potency and clinical success. Among privileged structures, the pyrazole scaffold has emerged as a superior pharmacophore. Of the FDA-approved small-molecule PKIs, a significant proportion—including Ruxolitinib and Encorafenib—utilize a pyrazole core to achieve exceptional target selectivity and prolonged target residency times.
This guide provides a rigorous, objective comparison of pyrazole-based inhibitors against alternative scaffolds (e.g., 7-azaindole, pyrrolopyrimidine). Designed for drug development professionals, it details the mechanistic causality behind pyrazole's efficacy and outlines self-validating experimental protocols for robust preclinical benchmarking.
Mechanistic Superiority: The Pyrazole Scaffold
The altered activation of protein kinases is a primary driver in oncology, making the structural optimization of ATP-competitive inhibitors critical 1. The unfused pyrazole ring is extensively employed due to its synthetic accessibility and its unique ability to act as a bioisostere for the adenine ring of ATP.
Structural Causality: The adjacent nitrogen atoms within the pyrazole core serve as highly efficient, dual hydrogen-bond donors and acceptors. This allows the scaffold to mimic the key interactions of ATP within the kinase hinge region 2. High-throughput virtual screening (HTVS) confirms that the conjugated π-electrons and nitrogen placement provide multiple interactive bonding vectors, significantly enhancing the binding affinity and specificity of the inhibitor within the orthosteric pocket 3. Consequently, pyrazole-based compounds frequently exhibit prolonged target dissociation half-lives (residency time), which translates to sustained intracellular kinase suppression even as pharmacokinetic concentrations fluctuate.
Pathway Visualization: Targeted Blockade
To contextualize the efficacy of these inhibitors, Figure 1 illustrates the targeted blockade of the MAPK/ERK signaling cascade by pyrazole-based BRAF inhibitors (e.g., Encorafenib). By competitively binding to the hyperactive BRAF V600E mutant, the pyrazole scaffold halts downstream MEK/ERK phosphorylation, effectively arresting tumor proliferation 4.
Fig 1: MAPK/ERK pathway blockade by pyrazole-based BRAF inhibitors.
Quantitative Benchmarking: Pyrazole vs. Alternative Scaffolds
The table below synthesizes comparative efficacy data between pyrazole-based inhibitors and alternative scaffolds across two major oncogenic targets: BRAF V600E and JAK1/2. While biochemical
| Target Kinase | Inhibitor | Core Scaffold | Biochemical | Cellular | Target Dissociation Half-Life ( |
| BRAF V600E | Encorafenib | Pyrazole | < 5.0 | ~15 (A375 cells) | > 30 hours |
| BRAF V600E | Vemurafenib | 7-Azaindole | 31.0 | ~150 (A375 cells) | ~ 0.5 hours |
| JAK1 / JAK2 | Ruxolitinib | Pyrazole | 3.3 / 2.8 | ~200 (Ba/F3 cells) | Prolonged |
| JAK1 / JAK2 | Tofacitinib | Pyrrolopyrimidine | 3.2 / 4.1 | ~300 (Ba/F3 cells) | Rapid Reversible |
Data Interpretation: Encorafenib's pyrazole core facilitates an exceptionally long dissociation half-life (>30 hours) compared to the 7-azaindole core of Vemurafenib. This kinetic advantage ensures sustained target suppression, delaying the onset of acquired resistance.
Self-Validating Experimental Methodologies
To objectively evaluate the efficacy of newly synthesized pyrazole derivatives, the following self-validating protocols must be employed. These workflows are designed to eliminate false positives and ensure high-fidelity data.
Protocol A: Biochemical Potency via TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for comparing kinase inhibitor potency because it inherently filters out compound auto-fluorescence.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitors in 100% DMSO. Transfer 100 nL to a 384-well assay plate using an acoustic liquid handler.
-
Causality: Acoustic dispensing prevents tip-based carryover and strictly caps the final DMSO concentration at 1%. Higher DMSO concentrations will denature the kinase, artificially skewing the
.
-
-
Kinase Pre-Incubation: Add 5 µL of the target kinase/substrate master mix to the wells. Incubate at room temperature for 30 minutes.
-
Causality: Pyrazole-based inhibitors often exhibit slow-binding kinetics. Pre-incubating the enzyme and inhibitor before introducing ATP ensures the system reaches thermodynamic equilibrium, preventing an underestimation of potency.
-
-
Reaction Initiation & Detection: Add 5 µL of ATP to initiate the reaction. After 60 minutes, add 10 µL of TR-FRET stop/detection buffer (containing EDTA and fluorophore-labeled antibodies). Read emission at 615 nm and 665 nm.
-
Self-Validating Quality Control: The assay plate must contain 16 wells of maximum activity (DMSO vehicle) and 16 wells of minimum activity (100 mM EDTA).
-
Validation Metric: Calculate the Z'-factor. The assay data is only considered trustworthy and valid for
regression if the Z'-factor is 0.6 , proving the signal window is statistically isolated from background noise.
-
Protocol B: Intracellular Target Engagement (Phospho-Immunoblotting)
Biochemical potency must be validated against cellular target engagement to prove the pyrazole scaffold can penetrate the cell membrane and function in a complex physiological environment.
-
Cell Seeding & Treatment: Seed target cancer cells (e.g., A375 melanoma cells for BRAF) at
cells/well in a 6-well plate. Treat with a concentration gradient of the inhibitor for exactly 2 hours.-
Causality: A short 2-hour exposure is deliberately chosen to capture direct, primary kinase inhibition. Longer exposures risk capturing secondary feedback loops (e.g., paradoxical MEK activation), which confounds the direct efficacy data.
-
-
Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).
-
Causality: If phosphatase inhibitors are omitted, endogenous cellular phosphatases will rapidly dephosphorylate the target proteins during lysis, resulting in a false-positive indication of drug efficacy.
-
-
Dual-Normalization Western Blot: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for the phosphorylated target (e.g., p-ERK) and the total target protein (e.g., total-ERK).
-
Self-Validating Quality Control: Efficacy cannot be quantified by p-ERK reduction alone.
-
Validation Metric: The system validates itself through a dual-normalization matrix: p-ERK bands must be normalized against total-ERK (controlling for target degradation) AND a housekeeping protein like GAPDH (controlling for uniform total protein loading).
-
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI | 1
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold | RSC Publishing |2
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening | ChemMethod | 3
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia.pub | 4
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects | PubMed / NIH | 5
Sources
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- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. chemmethod.com [chemmethod.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantum Mechanical Calculations for Pyrazole Derivatives: A Comparative Analysis
Introduction: The Enduring Relevance of Pyrazole Scaffolds and the Predictive Power of Computation
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are privileged structures in drug discovery, forming the core of blockbuster drugs like the anti-inflammatory Celecoxib and the anticancer agent Sunitinib.[1][2] Their broad spectrum of biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral properties—stems from the pyrazole ring's versatile chemical nature, which allows for fine-tuning of its electronic and steric properties.[1][3][4]
As the exploration of this chemical space intensifies, traditional synthetic and screening methods are increasingly augmented by computational approaches. Quantum mechanical (QM) calculations, in particular, have become indispensable for rationalizing structure-activity relationships (SAR), predicting molecular properties before synthesis, and guiding the design of novel, more potent derivatives.[1][5] This guide offers an in-depth comparison of common QM methods applied to pyrazole derivatives, provides a practical workflow for a typical calculation, and discusses the interpretation of key computed properties, empowering researchers to leverage these powerful predictive tools.
Comparing the Workhorses: A Guide to Quantum Mechanical Methodologies
The selection of a QM method is a critical decision, representing a trade-off between computational cost and accuracy. For pyrazole derivatives, the choice depends on the system's size and the specific properties of interest. The most prevalent methods are Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2), and Hartree-Fock (HF) theory.
Density Functional Theory (DFT): The Pragmatic Choice
DFT has emerged as the most popular method for studying pyrazole derivatives due to its excellent balance of accuracy and computational efficiency.[1][5] Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all molecular properties can be derived. The choice of the functional, which approximates the exchange-correlation energy, is key. For pyrazoles, the hybrid functional B3LYP is overwhelmingly the most common and well-validated choice, often paired with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) .[6][7][8]
Key Applications for Pyrazole Derivatives:
-
Geometric Optimization: Determining the most stable 3D conformation of the molecule.[1]
-
Electronic Properties: Calculating frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charges to understand reactivity.[1][9][10][11]
-
Spectroscopic Prediction: Simulating IR, Raman, and NMR spectra to aid in the structural characterization of newly synthesized compounds.[1][12]
-
Reaction Mechanisms: Elucidating transition states and energy barriers to understand synthetic pathways.[1]
Hartree-Fock (HF) Theory: The Foundational Method
HF is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. Its primary limitation is that it neglects electron correlation—the way electrons interact and avoid each other. Consequently, while computationally faster than more advanced methods, HF often provides only a qualitative picture and is less accurate for predicting properties like reaction energies. It is now most commonly used as a starting point for more sophisticated methods like Møller-Plesset perturbation theory.
Møller-Plesset Perturbation Theory (MP2): The High-Accuracy Alternative
MP theory is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects through perturbation theory.[13][14] The second-order correction, MP2 , is the most widely used. MP2 calculations are significantly more computationally demanding than DFT, scaling more steeply with the size of the system.[15] However, for systems where dispersion forces are critical, MP2 can offer superior accuracy.[16] In pyrazole research, MP2 is often employed for smaller molecules or as a "gold standard" to benchmark the performance of less expensive DFT functionals.[14][15][16]
Comparative Summary of QM Methods
| Method | Treatment of Electron Correlation | Computational Cost | Typical Application for Pyrazole Derivatives |
| DFT (e.g., B3LYP) | Approximated via functionals | Moderate | Geometry optimization, electronic properties (HOMO/LUMO, MEP), spectroscopic analysis for small to medium-sized molecules. |
| Hartree-Fock (HF) | Neglected (mean-field only) | Low | Initial structural guesses, starting point for post-HF methods. Not recommended for final property calculations. |
| MP2 | Included via perturbation theory | High | High-accuracy energy calculations, benchmarking DFT results, systems where dispersion is critical. Best for small molecules. |
Experimental Protocol: A DFT Workflow for Analyzing a Novel Pyrazole Derivative
This section provides a self-validating, step-by-step protocol for performing a standard DFT calculation on a hypothetical pyrazole derivative using the widely-available Gaussian software suite.[10][17]
Step 1: Molecular Structure Generation
-
Construct the Molecule: Using a graphical interface like GaussView, build the 3D structure of your pyrazole derivative.
-
Initial Cleaning: Perform a preliminary geometry "clean-up" using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure. This ensures the subsequent QM calculation starts from a sensible geometry, accelerating convergence.
Step 2: Gaussian Input File Preparation
-
Create the Input File: Save the built structure as a Gaussian input file (.gjf or .com).
-
Define the Calculation Route Section (#p): This is the most critical step. A typical route section for a comprehensive analysis would be: #p B3LYP/6-311+G(d,p) Opt Freq Pop=NBO Geom=Connectivity
-
B3LYP/6-311+G(d,p): Specifies the DFT method and basis set. This is a robust combination for many organic molecules.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation. This is crucial for two reasons: to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.
-
Pop=NBO: Requests a Natural Bond Orbital analysis to understand charge distribution and bonding interactions.[10]
-
Geom=Connectivity: Ensures the initial atom connectivity is used.
-
Step 3: Execution and Monitoring
-
Run the Calculation: Submit the input file to the Gaussian program.
-
Monitor Convergence: For larger molecules, monitor the optimization progress through the output file (.log or .out) to ensure it is converging smoothly.
Step 4: Analysis of Results
-
Verify Optimization: Open the output file and search for "Stationary point found." Then, check the frequency results. The absence of negative (imaginary) frequencies confirms a true minimum energy structure.
-
Extract Geometric Data: Analyze bond lengths, bond angles, and dihedral angles from the optimized structure.
-
Visualize Molecular Properties: Use a visualization tool like GaussView to open the checkpoint file (.chk) and generate surfaces for:
-
Interpret NBO Data: The NBO analysis section in the output file provides detailed information on atomic charges and donor-acceptor orbital interactions.
Visualization and Interpretation of Computational Data
Quantum chemical calculations generate a wealth of data. Understanding how to visualize and interpret this data is key to extracting meaningful chemical insights.
Computational Workflow Diagram
The following diagram illustrates the logical flow of a typical computational study on pyrazole derivatives.
Caption: A typical computational workflow for the design and analysis of pyrazole derivatives.
Key Data Interpretation
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[10] The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial descriptor; a smaller gap generally implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron.[10]
-
Molecular Electrostatic Potential (MEP): An MEP surface maps the electrostatic potential onto the electron density surface of the molecule.[11] It provides a visual guide to the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.[18][19] This is invaluable for predicting intermolecular interactions, such as drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into atomic and bond-centered orbitals.[10][20] It yields atomic charges (e.g., Mulliken charges) that quantify the electron distribution and reveals hyperconjugative interactions (charge transfer) between filled donor orbitals and empty acceptor orbitals, which are key to understanding molecular stability.[10][11]
Leading Software Packages for Quantum Mechanical Calculations
A variety of software packages are available to perform the calculations described above. The choice often depends on licensing costs, computational resources, and user experience.
| Software | Licensing Model | Key Strengths |
| Gaussian | Commercial | Widely used, extensive documentation, broad range of methods.[17] |
| GAMESS | Free (Academic/Industrial) | Comprehensive open-source package with a large user base.[21] |
| Jaguar (Schrödinger) | Commercial | High-performance, particularly fast for DFT, well-integrated into the Schrödinger suite for drug discovery.[22] |
| NWChem | Open Source | Designed for massive parallel computing on supercomputers.[17] |
Conclusion
Quantum mechanical calculations, particularly DFT, offer a powerful, predictive framework for accelerating research on pyrazole derivatives. By enabling the in-silico prediction of geometric, electronic, and spectroscopic properties, these methods allow researchers to prioritize synthetic targets, interpret experimental results, and build robust structure-activity relationship models. A thoughtful selection of the computational method and a rigorous analysis of the resulting data are paramount to generating reliable insights that can effectively guide the development of the next generation of pyrazole-based therapeutics and materials.
References
- Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Benchchem.
- ResearchGate. (2020). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications.
- ResearchGate. (n.d.). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. ResearchGate.
- PMC. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- AIP Publishing. (n.d.). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing.
- PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
- PubMed. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed.
- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- SciSpace. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. SciSpace.
- Taylor & Francis Online. (2023). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Taylor & Francis Online.
- Schrödinger. (n.d.). Jaguar for Life Science. Schrödinger.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of 4a-e. ResearchGate.
- PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health.
- ResearchGate. (2025). A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. ResearchGate.
- Cremer, D. (2011). Møller–Plesset perturbation theory: from small molecule methods to methods for thousands of atoms.
- ResearchGate. (n.d.). Natural Bonding Orbital NBO analysis of substituted pyrazolone. ResearchGate.
- Sherrill, C. D. (n.d.). Derivation of Møller-Plesset Perturbation Theory.
- PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
- Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.
- ResearchGate. (n.d.). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. ResearchGate.
- Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory.
- PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Wikipedia. (n.d.). Møller–Plesset perturbation theory. Wikipedia.
- Arabian Journal of Chemistry. (2020).
- IntuitionLabs.ai. (2026). A Technical Overview of Molecular Simulation Software. IntuitionLabs.ai.
- MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
- AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press.
- YouTube. (2025). Week 4: Lecture 19: Møller Plesset Perturbation Theory. YouTube.
- Lund University. (2025). Software | Division of Computational Chemistry. Lund University.
- PubMed. (2015). Performance of Møller-Plesset second-order perturbation theory and density functional theory in predicting the interaction between stannylenes and aromatic molecules. PubMed.
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- 22. schrodinger.com [schrodinger.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol
As a Senior Application Scientist, I frequently consult with medicinal chemistry and drug development teams utilizing (1-Cyclopropyl-1H-pyrazol-3-yl)methanol (CAS: 2201840-10-8). This compound is a critical synthetic intermediate, prominently featured in the development of oxopicolinamide derivatives, which act as Factor XIa (FXIa) inhibitors for the treatment of thromboembolic and cardiovascular diseases[1].
While its utility in drug discovery is undeniable, the compound presents specific toxicological and logistical challenges. It is harmful if swallowed, inhaled, or absorbed through the skin, and acts as a severe respiratory and mucosal irritant[2]. This guide provides a self-validating, step-by-step operational framework for the proper disposal and spill management of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol, ensuring strict compliance with environmental regulations while safeguarding laboratory personnel.
Part 1: Hazard Assessment and Causality
Understanding the physicochemical behavior of pyrazole derivatives is crucial for designing effective, fail-safe laboratory protocols. The cyclopropyl and pyrazole moieties confer specific synthetic reactivity, while the methanol functional group facilitates rapid dermal absorption if the compound is solubilized.
-
Causality in Spill Response: Introducing water or wet solvents to a dry spill of this compound inadvertently solubilizes the powder. This drastically increases the risk of dermal penetration and expands the contamination footprint across porous laboratory surfaces. Therefore, dry clean-up procedures are strictly mandated [2].
-
Causality in Waste Segregation: Pyrazole derivatives can persist in aquatic environments and disrupt local ecosystems. Pouring this compound down the drain violates EPA guidelines (40 CFR 261.3)[3]. It must be isolated into dedicated hazardous waste streams and managed by authorized Environmental Health and Safety (EHS) personnel to prevent environmental contamination[4].
Part 2: Quantitative Safety Profile
To inform your laboratory's Chemical Hygiene Plan and risk assessments, the following table summarizes the quantitative hazard data and regulatory designations for (1-Cyclopropyl-1H-pyrazol-3-yl)methanol[2].
| Parameter | Value / Designation | Operational Implication |
| CAS Number | 2201840-10-8 | Unique identifier required for EHS waste profiling and manifests. |
| Hazard Classifications | H302, H312, H332, H315, H319, H335 | Harmful via ingestion, dermal contact, and inhalation; requires strict PPE. |
| Precautionary Codes | P261, P280, P405, P501 | Mandates locked storage, full PPE, and authorized waste disposal. |
| EPA Waste Regulation | 40 CFR 261.3 | Must be classified as hazardous waste; drain disposal is strictly prohibited. |
Part 3: Standard Operating Procedures for Disposal
The following protocols establish a closed-loop, self-validating system for waste management. Every step includes a verification check to prevent procedural drift and ensure absolute safety.
Protocol A: Routine Laboratory Waste Segregation & Containerization
Objective: Safely transition post-reaction residues, contaminated consumables, and stock solutions into the institutional hazardous waste stream[5].
-
Physical State Assessment: Verify whether the waste is a dry powder residue or dissolved in a reaction solvent (e.g., THF, methanol).
-
Validation: Visual inspection confirms the phase, which dictates the appropriate container type.
-
-
Container Selection:
-
Solid Waste: Place contaminated consumables (weigh boats, spatulas) and powder residues into a heavy-duty, sealable plastic bag or a dedicated, chemically resistant solid waste bin[5].
-
Liquid Waste: Transfer solvent mixtures containing the compound into an approved High-Density Polyethylene (HDPE) organic waste carboy.
-
-
Chemical Compatibility Check: Ensure the waste container does not contain incompatible materials (e.g., strong oxidizers or concentrated acids) that could trigger an exothermic reaction with the pyrazole or alcohol moieties[5].
-
Labeling and Documentation: Immediately affix an EPA/RCRA-compliant hazardous waste tag. Write the full chemical name—"(1-Cyclopropyl-1H-pyrazol-3-yl)methanol"—avoiding shorthand, acronyms, or structural abbreviations[5].
-
Secondary Containment & Storage: Store the sealed container in a well-ventilated, locked secondary containment area (fulfilling the P405 precautionary requirement) away from direct sunlight and extreme environmental conditions[2].
Protocol B: Dry Spill Response and Decontamination
Objective: Contain and neutralize accidental releases without exacerbating exposure risks or aerosolizing the compound.
-
Isolation and PPE: Immediately evacuate non-essential personnel from the spill zone. Don appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, a laboratory coat, and a NIOSH-certified dust respirator to prevent inhalation of irritant particles[2][3].
-
Dry Containment: Prevent the powder from entering sinks, floor drains, or ventilation grates[2].
-
Mechanical Collection: Utilizing dry clean-up procedures, carefully sweep or shovel the powder into a labeled, sealable plastic container.
-
Validation Check: Ensure no wet paper towels or solvents are used during the initial bulk collection to prevent the compound from dissolving into laboratory surfaces[2].
-
-
Terminal Decontamination: Only after the bulk solid has been completely removed, wash the affected area with copious amounts of water and an appropriate laboratory surfactant. Collect all wash water as hazardous aqueous waste, as runoff into municipal drains is strictly prohibited[2].
Part 4: Disposal Workflow Visualization
To standardize laboratory training and ensure rapid decision-making, the following logic tree dictates the operational workflow for (1-Cyclopropyl-1H-pyrazol-3-yl)methanol disposal.
Workflow for the segregation and disposal of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol.
Part 5: Regulatory Compliance and EHS Integration
Under the EPA's Resource Conservation and Recovery Act (RCRA) and the alternative Subpart K regulations for academic and research laboratories, chemical waste generators bear the ultimate responsibility for accurate waste characterization[3][4].
Never abandon chemicals or allow waste to accumulate beyond federally mandated time limits (typically 90 to 180 days, depending on your facility's generator status)[4][5]. Always coordinate with your institution's EHS department to ensure that all (1-Cyclopropyl-1H-pyrazol-3-yl)methanol waste is transported to an authorized hazardous or special waste collection point for ultimate destruction (typically via high-temperature incineration)[2][5].
References
-
Title: (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Safety Data Sheet | Source: CymitQuimica | URL: 2
-
Title: Pyrazole Safety Data Sheet | Source: AK Scientific, Inc. | URL: 3
-
Title: US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof | Source: Google Patents | URL: 1
-
Title: Regulation of Laboratory Waste | Source: American Chemical Society (ACS) | URL: 4
-
Title: Hazardous Waste Disposal Guide - Research Safety | Source: Northwestern University | URL: 5
Sources
- 1. US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
